Product packaging for Eserethol(Cat. No.:CAS No. 469-23-8)

Eserethol

Cat. No.: B1353508
CAS No.: 469-23-8
M. Wt: 246.35 g/mol
InChI Key: KQWOEHQIZVGMMT-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Eserethol is a useful research compound. Its molecular formula is C15H22N2O and its molecular weight is 246.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22N2O B1353508 Eserethol CAS No. 469-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWOEHQIZVGMMT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135279
Record name (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-23-8
Record name (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eserethol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESERETHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP09BY41GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Eserethole: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure, incorporating both an indole and a pyrrole ring system.[1] Historically significant as a crucial intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, Eserethole continues to be a molecule of interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reported pharmacological activities, with a focus on presenting data in a structured and experimentally detailed manner.

Chemical Structure and Identification

Eserethole, systematically named (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole, possesses a rigid tricyclic core. Its chemical identity is well-established through various analytical techniques.[1][3]

IdentifierValueSource
IUPAC Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[3]
CAS Number 469-23-8[3]
Chemical Formula C₁₅H₂₂N₂O[1]
Molecular Weight 246.35 g/mol [2]
Canonical SMILES CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C[2]
InChI Key KQWOEHQIZVGMMT-CABCVRRESA-N[2]

Physicochemical Properties

Eserethole is described as a red to dark red semi-solid.[1] Its physicochemical properties are crucial for its handling, formulation, and potential biological activity.

PropertyValueExperimental Conditions/NotesSource
Appearance Red to dark red semi-solid-[1]
Melting Point 36-38 °CRacemic (±)-Eserethole[3]
Boiling Point Not available-
Solubility Sparingly soluble in chloroform, slightly soluble in ethanolQualitative data[1]
pKa Not available-
LogP 1.5Computed value[4]

Synthesis of Eserethole

The synthesis of Eserethole has been a subject of interest for decades, with the work of Percy Julian and Josef Pikl being a landmark in organic chemistry. A detailed industrial process for the preparation of racemic (±)-Eserethole is outlined in U.S. Patent 5,519,144A. The overall synthetic workflow is depicted below.

G cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product 4_N_methylaminophenol_sulfate 4-(N-Methylamino)phenol sulfate Ia (±)N-Methyl-N-(4-hydroxyphenyl)-2-chloro-propionamide (Ia) 4_N_methylaminophenol_sulfate->Ia 2_chloropropionyl_chloride 2-Chloro-propionyl chloride 2_chloropropionyl_chloride->Ia II (±)1,3-Dimethyl-5-hydroxy-oxindole (II) Ia->II Cyclization (AlCl3) III (±)1,3-Dimethyl-5-acetoxy-oxindole (III) II->III Acetylation IV (±)1,3-Dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV) III->IV Alkylation (ClCH2CN) V (±)1,3-Dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V) IV->V Hydrolysis & Ethoxylation VI (±)O-Ethyl-nor-eseroline (VI) V->VI Reductive Cyclization (Vitride®) Eserethole (±)-Eserethole (VII) VI->Eserethole Methylation

Caption: Synthetic pathway for (±)-Eserethole as described in US Patent 5,519,144A.

Experimental Protocol for the Synthesis of (±)-Eserethole

The following is a summarized protocol based on the process described in U.S. Patent 5,519,144A. For complete details, the original patent should be consulted.

Step 1: Synthesis of (±)N-Methyl-N-(4-hydroxyphenyl)-2-chloro-propionamide (Ia)

  • 4-(N-methylamino)phenol sulfate and sodium acetate are dissolved in a water-toluene mixture under a nitrogen atmosphere.

  • 2-chloro-propionyl chloride is added dropwise at a controlled temperature.

  • After reaction completion, the organic phase is separated, neutralized, washed, dried, and concentrated.

  • The product (Ia) is crystallized from toluene.

Step 2: Synthesis of (±)1,3-Dimethyl-5-hydroxy-oxindole (II)

  • A solution of (Ia) in chlorobenzene is added to a heated mixture of anhydrous aluminum chloride in chlorobenzene.

  • The mixture is refluxed, then cooled and poured into an ice-water mixture.

  • The resulting solid is filtered, triturated with ethyl acetate, filtered, and dried to yield (II).

Step 3: Synthesis of (±)1,3-Dimethyl-5-acetoxy-oxindole (III)

  • Compound (II) is suspended in glacial acetic acid and acetic anhydride.

  • Concentrated sulfuric acid is added, and the mixture is heated.

  • The solution is poured into an ice-water mixture, and the precipitated solid is filtered and dried to give (III).

Step 4: Synthesis of (±)1,3-Dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV)

  • Compound (III), chloroacetonitrile, and tetrabutylammonium bromide are dissolved in dimethylformamide.

  • Powdered anhydrous potassium carbonate is added portionwise at a controlled temperature.

  • After stirring overnight, the mixture is poured into water and extracted with toluene.

  • The organic extract is washed, dried, and evaporated to yield (IV).

Step 5: Synthesis of (±)1,3-Dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

  • Compound (IV) is dissolved in isopropanol and heated.

  • A solution of sodium hydroxide is added, followed by the slow addition of diethyl sulfate, maintaining an alkaline pH.

  • The mixture is stirred overnight, then poured into an ice-water mixture.

  • The solid product (V) is filtered, washed, and dried.

Step 6: Synthesis of (±)O-Ethyl-nor-eseroline (VI)

  • Compound (V) is added portionwise to a solution of sodium bis-(2-methoxy-ethoxy)aluminum hydride (Vitride®) in anhydrous toluene under a nitrogen atmosphere at a controlled temperature.

  • The resulting solution is stirred and then heated.

  • After cooling, the reaction is quenched with a water-toluene mixture.

  • The organic phase is separated, washed, dried, and evaporated to give crude (VI) as an oil.

Step 7: Synthesis of (±)-Eserethole (VII)

  • Crude (VI), paraformaldehyde, and methanol are refluxed under a nitrogen atmosphere.

  • After cooling, sodium borohydride is added portionwise.

  • The solvent is removed under vacuum, and the residue is taken up in water and extracted with n-heptane.

  • The organic extracts are washed, dried, and evaporated.

  • The residue is dissolved in acetone, and d,l-tartaric acid is added to precipitate the tartrate salt.

  • The free base, (±)-Eserethole, is liberated by treatment with sodium hydroxide and extraction with n-heptane.

Pharmacological Activity

Eserethole is primarily known as a synthetic precursor to physostigmine and other alkaloids with acetylcholinesterase-inhibiting properties.[1] Some commercial sources have claimed that Eserethole exhibits inhibitory activity against poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair.[2] This activity could potentially lead to the activation of cell death pathways in cancer cells.[2] However, at the time of this writing, a comprehensive review of the primary scientific literature did not yield peer-reviewed studies that experimentally validate the PARP-1 inhibitory activity of Eserethole or elucidate its mechanism of action and effects on intracellular signaling pathways.

The following diagram illustrates the theoretical signaling pathway that could be affected if Eserethole were a PARP-1 inhibitor.

G cluster_upstream Upstream Events cluster_parp PARP-1 Activity cluster_downstream Downstream Effects DNA_damage DNA Damage PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DNA_repair DNA Repair PARP1->DNA_repair inhibition leads to impaired repair PAR->DNA_repair recruits repair proteins Eserethole Eserethole (Hypothesized) Eserethole->PARP1 inhibits (Hypothesized) Cell_death Cell Death DNA_repair->Cell_death failure leads to

Caption: Hypothesized mechanism of action of Eserethole as a PARP-1 inhibitor.

Experimental Protocols for Pharmacological Assays

Given the lack of specific primary literature on the pharmacological evaluation of Eserethole, this section provides a general overview of standard experimental protocols that would be used to assess its potential PARP-1 inhibitory activity.

PARP-1 Inhibition Assay (General Protocol)

A common method to assess PARP-1 inhibition is a biochemical assay that measures the incorporation of a labeled NAD⁺ substrate into an auto-PARylating PARP-1 enzyme.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme.

    • Activated DNA (e.g., nicked DNA).

    • Biotinylated NAD⁺.

    • Streptavidin-coated plates.

    • HRP-conjugated anti-PAR antibody.

    • HRP substrate (e.g., TMB).

    • Eserethole (dissolved in a suitable solvent, e.g., DMSO).

    • Assay buffer.

  • Procedure:

    • A solution of PARP-1 enzyme and activated DNA is pre-incubated with varying concentrations of Eserethole (or a vehicle control).

    • The enzymatic reaction is initiated by the addition of biotinylated NAD⁺.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The reaction is stopped, and the mixture is transferred to a streptavidin-coated plate to capture the biotinylated PARylated products.

    • The plate is washed to remove unbound reagents.

    • An HRP-conjugated anti-PAR antibody is added to detect the amount of PAR polymer formed.

    • After another washing step, the HRP substrate is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader.

    • The percentage of PARP-1 inhibition is calculated for each concentration of Eserethole, and an IC₅₀ value is determined.

Cell-Based PARP Inhibition Assay (General Protocol)

To assess the effect of a compound on PARP activity within a cellular context, a common method is to measure the levels of PARylation in cells treated with a DNA damaging agent.

  • Cell Culture and Treatment:

    • A suitable cancer cell line is cultured to a desired confluency.

    • Cells are pre-treated with varying concentrations of Eserethole for a specific duration.

    • Cells are then exposed to a DNA damaging agent (e.g., hydrogen peroxide or a topoisomerase inhibitor) to induce PARP-1 activation.

  • Detection of PARylation:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody specific for PAR. The fluorescence intensity is then quantified using microscopy and image analysis software.

    • Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The levels of PARylated proteins are detected by immunoblotting with an anti-PAR antibody.

Conclusion

Eserethole is a well-characterized organic molecule with a rich history in synthetic chemistry. While its role as a key intermediate in the synthesis of important alkaloids is firmly established, its own pharmacological properties are less well-defined in the peer-reviewed scientific literature. The claim of PARP-1 inhibitory activity is intriguing and warrants further investigation through rigorous biochemical and cell-based assays to validate this potential therapeutic application and to elucidate the downstream signaling consequences. This guide provides a foundational understanding of Eserethole's chemical nature and a roadmap for its further pharmacological exploration.

References

A Technical Guide to the Mechanism of Action of Eserine (Physostigmine)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Eserethol" did not yield specific results in scientific literature. This document details the mechanism of action for Eserine (physostigmine) , a well-characterized compound, assuming "this compound" was a typographical error.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eserine, also known as physostigmine, is a parasympathomimetic alkaloid derived from the Calabar bean (Physostigma venenosum)[1]. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[1][2]. By impeding AChE activity, eserine increases the concentration and prolongs the action of ACh in the synaptic cleft. This leads to enhanced stimulation of both muscarinic and nicotinic acetylcholine receptors throughout the central and peripheral nervous systems[1][2]. This guide provides an in-depth overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the action of eserine.

Core Mechanism of Action: Reversible Cholinesterase Inhibition

The principal pharmacological effect of eserine is its function as a reversible inhibitor of cholinesterases, primarily acetylcholinesterase (AChE) and to some extent, butyrylcholinesterase (BChE).

Molecular Interaction with Acetylcholinesterase

Eserine competitively binds to the active site of AChE[3]. The interaction involves the transfer of a carbamate group from eserine to a serine residue within the enzyme's active site. This carbamylation renders the enzyme temporarily inactive. The hydrolysis of the carbamylated enzyme is significantly slower than the hydrolysis of acetylcholine, leading to a build-up of acetylcholine in the synapse. This inhibition is reversible, as the carbamate-enzyme bond is eventually hydrolyzed, restoring enzyme function.

The key steps are:

  • Binding: Eserine binds to the anionic and esteratic sites of AChE.

  • Carbamylation: The carbamate moiety of eserine is transferred to the hydroxyl group of a serine residue in the AChE active site, forming a carbamylated enzyme.

  • Inhibition: The carbamylated enzyme is unable to hydrolyze acetylcholine.

  • Regeneration: The carbamylated enzyme is slowly hydrolyzed, releasing a carbamic acid derivative and regenerating the active enzyme. The half-life for this regeneration is typically in the range of 30-90 minutes[1].

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of eserine against cholinesterases is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Parameter Enzyme Species/Source Value Reference
IC50 Acetylcholinesterase (AChE)Human0.117 ± 0.007 µM[3]
Human43 nM[4]
Human40 nM[4]
IC50 Butyrylcholinesterase (BChE)Human0.059 ± 0.012 µM[3]
Human (erythrocytes)22.91 nM[4]
Human (serum)22.91 nM[4]

Effects on Cholinergic Receptors

By increasing the synaptic concentration of acetylcholine, eserine indirectly stimulates both muscarinic and nicotinic receptors[1][2]. Some studies also suggest a direct interaction of eserine with nicotinic receptors, which may contribute to its overall pharmacological profile. Research has indicated that eserine can act as a competitive ligand at human α4β2 nicotinic acetylcholine receptors[5]. This can lead to complex effects, including potentiation of ion currents at low acetylcholine concentrations and inhibition at higher concentrations[5].

Signaling Pathways and Physiological Effects

The accumulation of acetylcholine due to AChE inhibition by eserine leads to the potentiation of cholinergic signaling.

Cholinergic Synapse Signaling

CholinergicSynapse

  • Caption: Cholinergic synapse showing eserine's inhibitory action on AChE. */ dot

Downstream Physiological Consequences

The enhanced cholinergic transmission results in a variety of physiological effects, including:

  • Central Nervous System: As a tertiary amine, eserine can cross the blood-brain barrier, leading to central cholinergic effects[6]. This is the basis for its use in treating central anticholinergic syndrome.

  • Parasympathetic Effects: Increased stimulation of muscarinic receptors leads to effects such as miosis (pupil constriction), increased salivation, bronchoconstriction, bradycardia, and increased gastrointestinal motility.

  • Neuromuscular Junction: At the neuromuscular junction, increased acetylcholine can improve muscle contraction in conditions like myasthenia gravis.

Experimental Protocols

The primary method for quantifying the inhibitory effect of eserine on acetylcholinesterase is the Ellman's assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • DTNB solution

  • Acetylthiocholine iodide (ATCI) solution

  • Purified acetylcholinesterase enzyme

  • Eserine (physostigmine) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare working solutions of buffer, DTNB, ATCI, AChE, and eserine.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Eserine solution (or vehicle for control)

    • AChE enzyme solution

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation: Add DTNB solution to all wells.

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of eserine.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

EllmanAssay

  • Caption: Experimental workflow for the Ellman's assay to determine AChE inhibition. */ dot

Logical Relationships of Eserine's Action

The mechanism of action of eserine can be summarized through a logical flow of events from molecular interaction to physiological outcome.

LogicalFlow

  • Caption: Logical flow from Eserine administration to physiological effects. */ dot

Conclusion

Eserine (physostigmine) is a potent, reversible inhibitor of acetylcholinesterase. Its mechanism of action is well-established and centers on the carbamylation of the AChE active site, leading to an accumulation of acetylcholine in the synapse. This, in turn, enhances cholinergic neurotransmission at both muscarinic and nicotinic receptors, accounting for its diverse physiological and therapeutic effects. The quantitative assessment of its inhibitory potency, primarily through methods like the Ellman's assay, is crucial for its application in research and clinical settings.

References

An In-depth Technical Guide to the Synthesis of Eserethole for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Eserethole, a key intermediate in the synthesis of the acetylcholinesterase inhibitor physostigmine and other related alkaloids, holds significant interest for researchers in medicinal chemistry and drug development.[1][2] Its unique pyrrolo-indole core structure serves as a versatile scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of a well-established synthetic route to eserethole, complete with detailed experimental protocols, quantitative data, and graphical representations of the synthetic pathway and its relevance to a key biological signaling pathway.

Chemical Properties
PropertyValue
Chemical Formula C₁₅H₂₂N₂O
Molar Mass 246.35 g/mol [2][3]
Appearance Red to Dark Red Semi-Solid[1][2]
Storage Conditions 253 K under inert atmosphere[2]
Solubility Sparingly soluble in non-polar solvents (e.g., chloroform), slightly soluble in polar solvents (e.g., ethanol)[1][2]
CAS Number 469-23-8[3]
IUPAC Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[2][3]
Synthetic Pathway

The synthesis of eserethole can be achieved through a multi-step process starting from 4-(N-Methylamino)phenol. The following diagram illustrates the overall synthetic workflow.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_core Core Synthesis A 4-(N-Methylamino)phenol Ia Intermediate (Ia) A->Ia Reaction B 2-Halogen-propionyl chloride B->Ia II 1,3-dimethyl-5-hydroxy-oxindole (II) Ia->II Cyclization (Lewis Acid) III 1,3-dimethyl-5-acyloxyoxindole (III) II->III Acylation IV 1,3-dimethyl-3-cyanomethyl-5-acyloxy-oxindole (IV) III->IV Alkylation (Chloroacetonitrile) V 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V) IV->V Hydrolysis & Ethoxylation VI O-ethyl-nor-eseroline (VI) V->VI Cyclization VII Eserethole (VII) VI->VII Methylation

Caption: Overall synthetic workflow for Eserethole.

Experimental Protocols

The following protocols are adapted from established synthetic methods.[4]

Step 1: Synthesis of N-(4-Hydroxyphenyl)-N-methyl-2-chloropropionamide (Intermediate Ia)
  • Materials:

    • 4-(N-Methylamino)phenol

    • 2-Chloropropionyl chloride

    • Toluene

    • 1N NaOH solution

    • Anhydrous Na₂SO₄

  • Procedure:

    • Dissolve 4-(N-Methylamino)phenol in toluene.

    • Cool the solution and slowly add 2-chloropropionyl chloride while maintaining the temperature.

    • After the addition is complete, stir the mixture for 30 minutes.

    • Add 1N NaOH solution to adjust the pH to 7.

    • Heat the mixture to 40°C and separate the aqueous phase.

    • Wash the organic phase with water, dry over anhydrous Na₂SO₄, and evaporate the solvent.

    • Recrystallize the residue from warm toluene to obtain Intermediate (Ia).

  • Quantitative Data:

    • Yield: 85%[4]

    • Melting Point: 117°-119° C[4]

Step 2: Synthesis of 1,3-dimethyl-5-hydroxy-oxindole (II)
  • Materials:

    • Intermediate (Ia)

    • Anhydrous aluminum chloride

    • Chlorobenzene

    • Ice-water mixture

  • Procedure:

    • Prepare a suspension of anhydrous aluminum chloride in chlorobenzene and heat to 110°C.

    • Dissolve Intermediate (Ia) in warm chlorobenzene (approx. 70°C) and add it to the aluminum chloride suspension while maintaining the temperature between 110°-115°C.

    • Reflux the mixture for 4 hours.

    • Cool the solution to 80°-90°C and pour it into an ice-water mixture.

    • Filter the resulting solid to obtain compound (II).

Step 3: Synthesis of 1,3-dimethyl-5-acetoxy-oxindole (III)
  • Materials:

    • 1,3-dimethyl-5-hydroxy-oxindole (II)

    • Glacial acetic acid

    • Acetic anhydride

    • 96% H₂SO₄

    • Ice-water mixture

  • Procedure:

    • Suspend compound (II) in glacial acetic acid and acetic anhydride at room temperature.

    • Add 96% H₂SO₄ to the suspension and heat the mixture to 75°C for 30 minutes.

    • Without cooling, pour the solution slowly into an ice-water mixture.

    • Stir for 30 minutes, filter the solid, and dry under vacuum at 40°C.

  • Quantitative Data:

    • Yield: 87%[4]

    • Melting Point: 117°-118° C (from methanol)[4]

Step 4: Synthesis of 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)
  • Materials:

    • 1,3-dimethyl-3-cyanomethyl-5-acyloxy-oxindole (IV) (prepared from III and chloroacetonitrile)

    • Isopropanol

    • 30% NaOH solution

    • Diethyl sulfate

    • Ice-water mixture

  • Procedure:

    • Suspend compound (IV) in isopropanol and heat to 45°C.

    • Add 30% NaOH solution over 45-60 minutes.

    • Stir the solution for 30 minutes.

    • Slowly add diethyl sulfate over approximately 2 hours, ensuring the solution remains alkaline.

    • Continue stirring overnight.

    • Cool to 20°C and pour into an ice-water mixture.

    • Filter the solid, wash with water, and dry under vacuum at 40°C.

Step 5: Synthesis of O-ethyl-nor-eseroline (VI)
  • Materials:

    • 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

    • Sodium bis-(methoxy-ethoxy)aluminum hydride

  • Procedure:

    • Treat compound (V) with sodium bis-(methoxy-ethoxy)aluminum hydride in an appropriate solvent to induce cyclization.

    • Work up the reaction to isolate the crude product (VI) as a reddish oil.

Step 6: Synthesis of Eserethole (VII)
  • Materials:

    • Crude O-ethyl-nor-eseroline (VI)

    • Methanol

    • Paraformaldehyde

    • Sodium borohydride

    • n-Heptane

    • d,l-tartaric acid (for racemate resolution if desired)

  • Procedure:

    • Dissolve crude (VI) in methanol and add paraformaldehyde.

    • Reflux the mixture for 1 hour.

    • Cool to 20°C and add solid sodium borohydride portionwise over 1.5-2 hours.

    • Stir at 20°C for one hour.

    • Remove the solvent under vacuum.

    • Extract the residue with n-heptane.

    • Wash the organic extract with water, dry over anhydrous Na₂SO₄, and evaporate to dryness to yield crude eserethole.

    • For purification and resolution of the racemate, the crude product can be treated with d,l-tartaric acid in acetone.[4]

Quantitative Data Summary

StepProductStarting MaterialReagentsYieldMelting Point (°C)
1Intermediate (Ia)4-(N-Methylamino)phenol2-Chloropropionyl chloride, Toluene, NaOH85%[4]117-119[4]
31,3-dimethyl-5-acetoxy-oxindole (III)1,3-dimethyl-5-hydroxy-oxindole (II)Acetic anhydride, H₂SO₄87%[4]117-118[4]

Biological Context: PARP-1 Inhibition

Recent studies have highlighted the biological activity of eserethole, notably its ability to inhibit poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering cell death. This mechanism of action makes PARP inhibitors a promising class of anti-cancer agents.

PARP1_Inhibition cluster_cell Cellular Processes DNA_Damage DNA Damage PARP1 PARP-1 DNA_Damage->PARP1 activates Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death induces (if unrepaired) DNA_Repair DNA Repair PARP1->DNA_Repair promotes DNA_Repair->DNA_Damage repairs Eserethole Eserethole Eserethole->PARP1 inhibits

References

Eserethole: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eserethole, a critical intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, holds a significant place in the history of organic chemistry. Its discovery was the subject of a notable scientific debate in the 1930s. While not a naturally occurring product itself, its synthesis was a pivotal step towards the laboratory production of physostigmine, an alkaloid derived from the Calabar bean (Physostigma venenosum). This document provides a comprehensive overview of the discovery, synthesis, and known properties of Eserethole, tailored for a technical audience.

Discovery and Historical Context

The discovery of Eserethole is a compelling story of scientific rivalry and meticulous chemical investigation. In the 1930s, two eminent research groups were independently pursuing the total synthesis of physostigmine. One group was led by the American chemist Percy Julian at Howard University, and the other by the British chemist Sir Robert Robinson at Oxford University.[1][2]

Both groups reported the synthesis of a key intermediate, which they identified as d,l-eserethole. However, the physical and chemical properties of the compounds synthesized by the two groups were markedly different.[2] Percy Julian, confident in his synthetic route, boldly challenged the findings of the more established Sir Robert Robinson. Ultimately, Julian's synthesis was proven to be correct, as the melting point of his eserethole was consistent with that expected for the true intermediate required for the synthesis of physostigmine.[2] This achievement was a landmark in natural product synthesis and solidified Julian's reputation as a brilliant organic chemist.[2]

Physicochemical Properties

Eserethole is a red to dark red semi-solid at room temperature.[1] It is a nitrogen-containing heterocyclic compound with a unique bicyclic structure, incorporating both an indole and a pyrrole ring system.[1] Due to its role as a reactive intermediate, it is typically stored at low temperatures under inert conditions.[3]

PropertyValueReference
Chemical Formula C₁₅H₂₂N₂O[1]
Molar Mass 246.35 g/mol [1]
Appearance Red to Dark Red Semi-Solid[1]
Solubility Sparingly soluble in chloroform; Slightly soluble in ethanol[1]
Storage 253 K under inert conditions[3]

Spectroscopic Data:

While several sources mention the characterization of Eserethole by various spectroscopic methods, detailed and publicly available assigned ¹H and ¹³C NMR data are scarce in the reviewed literature. The provided patent US5519144A states that the synthesized intermediates and the final product were identified and characterized by I.R., H¹ NMR, and mass spectra, but the specific spectral data is not included in the document.[1]

Synthesis of Eserethole

Eserethole is not isolated from a natural source; it is a synthetic intermediate. The following workflow and protocol are based on the process described in U.S. Patent 5,519,144A, which provides a more detailed procedure compared to the historical academic publications.[1]

Synthetic Workflow

The synthesis is a multi-step process starting from 1,3-dimethyl-5-hydroxy-oxindole. The workflow involves acylation, reaction with chloroacetonitrile, hydrolysis, ethoxylation, cyclization, and finally, methylation to yield Eserethole.

G A 1,3-dimethyl-5-hydroxy-oxindole (II) B 1,3-dimethyl-5-acyloxy-oxindole (III) A->B Acylation C 1,3-dimethyl-3-cyanomethyl-5-acyloxy-oxindole (IV) B->C Reaction with chloroacetonitrile D Hydrolysis & Ethoxylation C->D E 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V) D->E F Cyclization (sodium bis-(methoxy-ethoxy)aluminum hydride) E->F G O-ethyl-nor-eseroline (VI) F->G H Methylation G->H I Eserethole (VII) H->I

Caption: Synthetic workflow for Eserethole as described in U.S. Patent 5,519,144A.

Experimental Protocol (Adapted from US Patent 5,519,144A)[1]

Step 1: Acylation of 1,3-dimethyl-5-hydroxy-oxindole (II) to 1,3-dimethyl-5-acyloxy-oxindole (III)

  • To a flask at room temperature, add glacial acetic acid (50 ml), acetic anhydride (68.7 g; 0.674 mole), and 1,3-dimethyl-5-hydroxy-oxindole (II) (75 g; 0.421 mole).

  • Add 96% H₂SO₄ (3 g) to the suspension.

  • Heat the mixture to 75°C for 30 minutes.

  • Without cooling, slowly pour the solution into a water-ice mixture (500 ml).

  • Stir for 30 minutes.

  • Filter the solid and dry it in a vacuum oven at 40°C overnight to yield 1,3-dimethyl-5-acyloxy-oxindole (III).

Step 2: Synthesis of 1,3-dimethyl-3-cyanomethyl-5-acyloxy-oxindole (IV)

  • This step involves the reaction of compound (III) with chloroacetonitrile. The patent suggests this can be carried out using sodium ethoxide in ethanol or in a liquid-liquid double phase with chiral phase transfer catalysts.

Step 3: Hydrolysis and Ethoxylation to 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

  • Place isopropanol (270 ml) and compound (IV) (89 g; 0.345 mole) into a flask with a mechanical stirrer.

  • Heat the mixture to 45°C.

  • Add 30% NaOH (110 g; 0.86 mole) over approximately 45-60 minutes.

  • Stir the solution for 30 minutes.

  • Slowly add diethyl sulfate (84.7 g; 0.55 mole) over about 2 hours, ensuring the solution remains alkaline.

  • Keep the resulting solution under stirring overnight.

  • Cool to 20°C and slowly pour into a water-ice mixture (2000 ml).

  • Filter the solid, wash with water, and dry in a vacuum oven at 40°C overnight to yield compound (V).

Step 4: Cyclization to O-ethyl-nor-eseroline (VI)

  • The patent describes the cyclization of the product from the previous step by treatment with sodium bis-(methoxy-ethoxy)aluminum hydride to give O-ethyl-nor-eseroline (VI).

Step 5: Methylation to Eserethole (VII)

  • To a flask under nitrogen at room temperature, add methanol (600 ml), crude (VI) (40 g), and paraformaldehyde (21.5 g; 0.72 mole).

  • Reflux the mixture for 1 hour.

  • Cool to 20°C and add solid sodium borohydride (9.7 g; 0.255 mole) portionwise over 1.5-2 hours.

  • Stir the resulting solution at 20°C for one hour.

  • Remove the solvent under vacuum.

  • Add water to the residue and extract with n-heptane (3 x 200 ml).

  • The organic extract is then further purified to yield racemic eserethole.

Biological Activity and Signaling Pathways

Eserethole itself is primarily valued as a synthetic intermediate. However, some commercial sources have indicated that it exhibits biological activity, notably as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair mechanisms. The scientific literature supporting this specific activity for Eserethole is not extensive. The broader class of physostigmine analogs is known to interact with acetylcholinesterase.[4][5]

Given the limited direct evidence for Eserethole's mechanism of action, a general overview of PARP-1 inhibition is presented as a potential, though not definitively established, pathway.

Potential Signaling Pathway: PARP-1 Inhibition

PARP-1 is a key enzyme in the DNA damage response. Upon detecting a single-strand break in DNA, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage. PARP inhibitors typically act by competing with the NAD+ substrate at the catalytic site of PARP-1, thereby preventing the formation of PAR chains and hindering the DNA repair process.

G DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_repair DNA Repair Repair->DNA_repair Eserethole Eserethole (Putative Inhibitor) Eserethole->PARP1 inhibits

Caption: A generalized signaling pathway for PARP-1 activation and its putative inhibition by Eserethole.

Conclusion

Eserethole remains a compound of significant historical and chemical interest. Its synthesis was a critical step in the total synthesis of physostigmine and a testament to the ingenuity of early 20th-century organic chemists. While its own biological activities are not extensively documented in peer-reviewed literature, its role as a key building block in the creation of pharmacologically active molecules is undisputed. This guide provides a foundational understanding of Eserethole for researchers and professionals in the field of drug discovery and development. Further research would be beneficial to fully elucidate the potential biological activities and mechanisms of action of Eserethole and its derivatives.

References

Eserethol: A Precursor to Cholinergic Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research indicates that Eserethol is a chemical intermediate and not a biologically active compound with its own distinct signaling pathway. It is primarily utilized in the synthesis of physostigmine and other related alkaloids. This guide will, therefore, focus on the biological pathway and mechanism of action of physostigmine, a well-characterized acetylcholinesterase inhibitor derived from this compound's synthetic route.

Introduction to Physostigmine and the Cholinergic System

Physostigmine is a parasympathomimetic alkaloid that functions as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, physostigmine increases the concentration and duration of action of ACh in the synaptic cleft, leading to enhanced stimulation of both nicotinic and muscarinic acetylcholine receptors.[2][3] This modulation of the cholinergic system underlies its therapeutic applications, which have historically included the treatment of glaucoma, myasthenia gravis, and as an antidote for anticholinergic poisoning.[1][3] Due to its ability to cross the blood-brain barrier, it has also been investigated for its potential in addressing cognitive deficits in conditions like Alzheimer's disease.[1][4]

The cholinergic signaling pathways are fundamental to a myriad of physiological processes in both the central and peripheral nervous systems.[5][6] In the central nervous system, these pathways are critical for cognitive functions such as learning, memory, and attention.[7][8] Peripherally, cholinergic signaling is essential for neuromuscular transmission, governing muscle contraction and function.[5]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of physostigmine is the reversible inhibition of acetylcholinesterase. Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of acetylcholine into choline and acetate, a crucial step for terminating the nerve impulse at cholinergic synapses.[9]

Physostigmine acts as a carbamate inhibitor. It binds to the esteratic site of acetylcholinesterase and transfers its carbamoyl group to a serine residue within the enzyme's active site. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed during the normal breakdown of acetylcholine.[10] This prolonged inactivation of acetylcholinesterase leads to an accumulation of acetylcholine at the synapse, thereby amplifying cholinergic neurotransmission.

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by physostigmine.

cluster_0 Normal Cholinergic Synapse cluster_1 Synapse with Physostigmine ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Propagation Signal Propagation Postsynaptic_Receptor->Signal_Propagation ACh_P Acetylcholine (ACh) Postsynaptic_Receptor_P Postsynaptic Receptor ACh_P->Postsynaptic_Receptor_P Increased Binding Physostigmine Physostigmine Inhibited_AChE Inhibited AChE Physostigmine->Inhibited_AChE Inhibits AChE Increased_Signal Increased Signal Propagation Postsynaptic_Receptor_P->Increased_Signal

Mechanism of Acetylcholinesterase Inhibition by Physostigmine

Cholinergic Signaling Pathway

The cholinergic signaling pathway is a complex network involving the synthesis, release, and degradation of acetylcholine. The key components of this pathway are:

  • Choline Acetyltransferase (ChAT): The enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.

  • Vesicular Acetylcholine Transporter (VAChT): Transports acetylcholine into synaptic vesicles for storage and subsequent release.

  • Acetylcholine Receptors: These are broadly classified into two types:

    • Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that mediate fast synaptic transmission.

    • Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors that mediate slower, more prolonged responses.

  • Acetylcholinesterase (AChE): The enzyme that degrades acetylcholine in the synaptic cleft, terminating the signal.

The diagram below provides a simplified overview of the cholinergic signaling pathway.

Choline_AcetylCoA Choline + Acetyl-CoA ChAT Choline Acetyltransferase (ChAT) Choline_AcetylCoA->ChAT ACh_synthesis Acetylcholine (ACh) Synthesis ChAT->ACh_synthesis VAChT Vesicular ACh Transporter (VAChT) ACh_synthesis->VAChT Synaptic_Vesicle Synaptic Vesicle VAChT->Synaptic_Vesicle ACh_release ACh Release Synaptic_Vesicle->ACh_release Synaptic_Cleft Synaptic Cleft ACh_release->Synaptic_Cleft nAChR Nicotinic Receptor (nAChR) Synaptic_Cleft->nAChR mAChR Muscarinic Receptor (mAChR) Synaptic_Cleft->mAChR AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron mAChR->Postsynaptic_Neuron Choline_uptake Choline Uptake AChE->Choline_uptake Choline_uptake->Choline_AcetylCoA

Simplified Cholinergic Signaling Pathway

Quantitative Data: Physostigmine Concentration and AChE Inhibition

A study in human volunteers demonstrated a clear dose-proportional relationship between plasma concentrations of physostigmine and the percentage of acetylcholinesterase inhibition.[11] This correlation is crucial for therapeutic drug monitoring and dose adjustments.

Physostigmine Dose (mg)Mean Peak Plasma Concentration (ng/mL)Mean Peak AChE Inhibition (%)
9~4.5~25
12~6.0~35
15~7.5~45

Data adapted from Knapp et al., 1991.[11]

Experimental Protocols

The most common method for determining acetylcholinesterase activity is the colorimetric assay developed by Ellman.[12] This assay is widely used to screen for AChE inhibitors.

Ellman's Assay for Acetylcholinesterase Activity

Principle: This method measures the activity of AChE by quantifying the production of thiocholine, which is generated when acetylthiocholine is hydrolyzed by the enzyme. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[13]

Key Reagents:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) solution (Substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Sample containing acetylcholinesterase (e.g., tissue homogenate, cell lysate, purified enzyme)

  • Test compound (e.g., physostigmine) for inhibition studies

General Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer.

  • Assay Setup: In a 96-well microplate, add the sample, DTNB solution, and the test compound (or buffer for control).

  • Initiation of Reaction: The reaction is initiated by adding the ATCI substrate solution to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and then at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated. The percentage of inhibition by the test compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction.

The following diagram illustrates the experimental workflow for the Ellman's assay.

Prepare_Reagents Prepare Reagents (Buffer, DTNB, ATCI) Add_to_Plate Add to 96-well Plate: Sample, DTNB, Inhibitor Prepare_Reagents->Add_to_Plate Prepare_Samples Prepare Samples (e.g., Tissue Homogenate) Prepare_Samples->Add_to_Plate Initiate_Reaction Initiate Reaction (Add ATCI Substrate) Add_to_Plate->Initiate_Reaction Measure_Absorbance Kinetic Measurement (Absorbance at 412 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Data Analysis (Calculate Reaction Rate and % Inhibition) Measure_Absorbance->Data_Analysis

Experimental Workflow for Ellman's Assay

Conclusion

While this compound itself is not a direct modulator of biological pathways, it serves as a critical precursor in the synthesis of physostigmine, a potent acetylcholinesterase inhibitor. Understanding the mechanism of action of physostigmine and the broader cholinergic signaling pathway is essential for researchers and drug development professionals working on novel therapeutics for a range of neurological and psychiatric disorders. The quantitative relationship between physostigmine concentration and AChE inhibition, coupled with standardized experimental protocols like the Ellman's assay, provides a robust framework for the continued investigation and development of cholinergic modulators.

References

In Vitro Effects of Eserethol on Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro effects of a novel compound, Eserethol, on various cell lines is currently unavailable in the public scientific literature. Extensive searches for "this compound" and its potential derivatives did not yield any specific research data, experimental protocols, or elucidated signaling pathways. The information presented in this guide is therefore based on established methodologies and common endpoints used in the in vitro evaluation of novel therapeutic compounds, which would be applicable to the future study of this compound.

This guide is intended for researchers, scientists, and drug development professionals to provide a foundational framework for assessing the in vitro activity of new chemical entities.

Quantitative Analysis of Cytotoxicity

A primary step in characterizing a new compound is to determine its cytotoxic effects on various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data not available
A549Lung Carcinoma48Data not available
HeLaCervical Cancer48Data not available
HepG2Hepatocellular Carcinoma48Data not available
PC-3Prostate Cancer48Data not available

Note: The IC50 values are critical for determining the potency of a compound and for selecting appropriate concentrations for subsequent mechanistic studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are standard methodologies that would be employed to investigate the in vitro effects of a compound like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which a compound exerts its effects is crucial for drug development.

Western Blotting

Western blotting is used to detect specific proteins in a sample and can reveal changes in protein expression or post-translational modifications (e.g., phosphorylation) that are indicative of signaling pathway activation or inhibition. Key proteins to investigate would include those involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates a hypothetical signaling pathway through which this compound might induce apoptosis in cancer cells. This is a common pathway targeted by many anti-cancer agents.

Eserethol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Receptor Death Receptor (e.g., Fas, TNFR1) This compound->Receptor Cell_Membrane Cell Membrane Caspase8 Caspase-8 (activated) Receptor->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 (activated) Caspase8->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activated) Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical this compound-induced apoptosis signaling pathway.

Experimental Workflow for Investigating this compound's Effects

The logical flow of experiments to characterize a novel compound is depicted below.

Experimental_Workflow Start Start: this compound Compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism->Cell_Cycle Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Conclusion Conclusion: Elucidate In Vitro Effects Apoptosis->Conclusion Cell_Cycle->Conclusion Signaling->Conclusion

Caption: General experimental workflow for in vitro compound analysis.

Conclusion

While specific data on the in vitro effects of this compound are not currently available, this guide provides a comprehensive framework of the standard assays and analytical approaches that are essential for the characterization of any novel compound in a preclinical setting. The successful application of these methodologies will be critical in elucidating the therapeutic potential of this compound. Future research is required to generate the necessary data to populate the tables and validate the hypothetical pathways presented herein.

An In-depth Technical Guide to the Identification of Eserethol's Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eserethol, a novel small molecule with significant therapeutic potential, has emerged as a promising candidate for drug development. However, its precise mechanism of action remains to be fully elucidated. A critical step in harnessing its full therapeutic capabilities is the identification of its direct protein targets. This guide provides a comprehensive overview of the key experimental strategies and methodologies for the robust identification and validation of this compound's protein targets. We will delve into affinity-based and label-free approaches, offering detailed experimental protocols and data presentation strategies to facilitate seamless integration into your research workflows.

Introduction: The Imperative of Target Identification

The precise identification of a small molecule's protein target is a cornerstone of modern drug discovery and development. It provides invaluable insights into the compound's mechanism of action, potential off-target effects, and pathways for optimization. For a novel compound like this compound, a thorough understanding of its molecular interactions is paramount for advancing it through the preclinical and clinical development pipeline. This guide will explore the predominant methodologies for target deconvolution, focusing on practical implementation and data interpretation.

Core Strategies for Target Protein Identification

Two primary strategies are widely employed for the identification of small molecule-protein interactions: affinity-based methods and label-free methods. Each approach offers distinct advantages and is suited to different stages of the target identification process.

Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between this compound and its target protein(s) for isolation and subsequent identification. These techniques typically involve immobilizing a modified version of this compound to a solid support to "pull down" its binding partners from a complex biological sample, such as a cell lysate.

A common and effective affinity-based technique is Affinity Chromatography . In this method, this compound is chemically linked to a solid matrix, such as agarose beads.[1][2] This "bait" is then incubated with a protein mixture. Proteins that bind to this compound are retained on the matrix while non-binding proteins are washed away. The bound proteins are then eluted and identified, typically by mass spectrometry.

  • Chemical Modification: A crucial step is the chemical modification of this compound to attach it to the affinity matrix. This modification should be at a position that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) studies can help identify suitable modification sites.[1][2]

  • Linker Chemistry: The choice of the linker used to attach this compound to the matrix is important to minimize steric hindrance and non-specific binding.

  • Controls: Appropriate controls are essential to distinguish true binding partners from proteins that bind non-specifically to the matrix or linker. An important control is to use beads without the immobilized this compound or with an inactive analog of this compound.

Label-Free Approaches

Label-free methods identify target proteins by detecting changes in their intrinsic properties upon binding to this compound, without the need for chemical modification of the small molecule. This avoids potential issues with altered binding affinity due to the attached tag.

One powerful label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay.[1][2][3][4][5] This technique is based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis.[2][5] In a typical DARTS experiment, a cell lysate is treated with this compound and then subjected to limited proteolysis. The target protein, stabilized by this compound binding, will be less digested compared to the control (untreated) sample. The protein bands that show increased stability in the presence of this compound are then excised from a gel and identified by mass spectrometry.

Another valuable label-free technique is the Thermal Shift Assay (TSA) . TSA measures the change in the thermal stability of a protein upon ligand binding.[6] Proteins typically unfold and denature as the temperature increases. The binding of a ligand like this compound can stabilize the protein structure, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Experimental Protocols

Protocol 1: Affinity Chromatography
  • Immobilization of this compound:

    • Synthesize an analog of this compound with a reactive functional group suitable for conjugation (e.g., a primary amine or carboxylic acid).

    • Activate the solid support (e.g., NHS-activated agarose beads) according to the manufacturer's instructions.

    • Incubate the activated beads with the this compound analog to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest to an appropriate density.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Affinity Pull-Down:

    • Incubate the this compound-immobilized beads with the cell lysate for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been blocked but do not have this compound immobilized.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins from the beads using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions (e.g., high salt or low pH).

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by staining (e.g., Coomassie Blue or silver stain).

    • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
  • Preparation of Cell Lysate:

    • Prepare cell lysate as described in the Affinity Chromatography protocol.

  • This compound Incubation:

    • Divide the cell lysate into two aliquots. To one aliquot, add this compound to the desired final concentration. To the other, add an equivalent volume of vehicle (e.g., DMSO) as a control.

    • Incubate both aliquots for 1 hour at room temperature.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to both the this compound-treated and control lysates. The optimal protease concentration and digestion time should be determined empirically.

    • Incubate for a specific time at the optimal temperature for the chosen protease.

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Separate the digested protein samples by SDS-PAGE.

    • Stain the gel to visualize the protein bands.

    • Compare the banding pattern between the this compound-treated and control lanes. Protein bands that are more intense in the this compound-treated lane represent potential target proteins.

    • Excise these bands and identify the proteins by mass spectrometry.

Data Presentation

Clear and concise presentation of quantitative data is crucial for the interpretation and comparison of results.

Table 1: Summary of Potential this compound Target Proteins Identified by Affinity Chromatography-Mass Spectrometry

Protein ID (UniProt)Gene NameProtein NamePeptide Count% CoverageElution Condition
P12345TGT1Target Protein 11535Competitive
Q67890TGT2Target Protein 21228pH Elution
..................

Table 2: Quantitative Analysis of Protein Stability from DARTS Experiments

Protein ID (UniProt)Gene NameProtein NameBand Intensity (Control)Band Intensity (this compound)Fold Change
P54321TGT3Target Protein 31002502.5
Q09876TGT4Target Protein 41203002.5
..................

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_affinity Affinity Chromatography cluster_darts DARTS cluster_validation Target Validation A1 Immobilize This compound A2 Incubate with Cell Lysate A1->A2 A3 Wash A2->A3 A4 Elute A3->A4 A5 SDS-PAGE A4->A5 A6 Mass Spectrometry A5->A6 V1 Surface Plasmon Resonance (SPR) A6->V1 Identified Targets V2 Isothermal Titration Calorimetry (ITC) A6->V2 Identified Targets V3 Cellular Thermal Shift Assay (CETSA) A6->V3 Identified Targets D1 Treat Lysate with this compound D2 Limited Proteolysis D1->D2 D3 SDS-PAGE D2->D3 D4 Mass Spectrometry D3->D4 D4->V1 Identified Targets D4->V2 Identified Targets D4->V3 Identified Targets

Caption: Workflow for this compound target identification.

Signaling Pathway Hypothesis

signaling_pathway This compound This compound TargetProtein Target Protein (e.g., Kinase) This compound->TargetProtein Inhibition Substrate Substrate TargetProtein->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate DownstreamEffector Downstream Effector PhosphoSubstrate->DownstreamEffector CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector->CellularResponse

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The identification of this compound's target proteins is a critical endeavor that will unlock a deeper understanding of its therapeutic potential. The methodologies outlined in this guide, from affinity-based pulldowns to label-free stability assays, provide a robust framework for achieving this goal. By employing these techniques with careful experimental design and rigorous data analysis, researchers can confidently identify and validate the direct binding partners of this compound, paving the way for its successful translation into the clinic.

References

Eserethol: A Technical Overview of a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for an in-depth technical guide on the pharmacokinetics and pharmacodynamics of "Eserethol" appears to be based on a misunderstanding of the substance's role. Extensive research indicates that this compound, also known as Eserethole, is not a therapeutic drug but rather a chemical intermediate. As such, it is not administered to humans or animals for therapeutic purposes, and consequently, there is no pharmacological data available regarding its absorption, distribution, metabolism, excretion, or its mechanism of action on biological systems.

This guide provides a summary of the available scientific information on Eserethole, focusing on its chemical properties and its significance as a precursor in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure, combining indole and pyrrole ring systems.[1] It is a crucial building block in the chemical synthesis of various alkaloids.[1][2] The table below summarizes its key chemical and physical properties.

PropertyValueSource
IUPAC Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[2][3]
Other Names This compound, (-)-Eserethole[1]
CAS Number 469-23-8[1][2]
Molecular Formula C₁₅H₂₂N₂O[1][2][3]
Molecular Weight 246.35 g/mol [2][3]
Appearance Red to Dark Red Semi-Solid[2]
Storage Temperature 253 K (-20°C)[2]
Solubility Sparingly soluble in chloroform, slightly soluble in ethanol[2]
Role in Synthesis

The primary significance of Eserethole lies in its role as an intermediate in the total synthesis of physostigmine, a naturally occurring alkaloid.[1] Physostigmine is an acetylcholinesterase inhibitor used in the treatment of conditions such as glaucoma and delayed gastric emptying.[1][2] Eserethole is also a precursor in the synthesis of other alkaloids with similar acetylcholinesterase-inhibiting properties, including (-)-physovenine and (-)-geneserine.[1][2]

The synthesis of d,l-eserethole was a notable achievement in organic chemistry, with two research groups independently reporting its synthesis in the 1930s.[1]

Logical Relationship of Eserethole in Synthesis

The following diagram illustrates the role of Eserethole as a key intermediate in the synthesis of more complex, pharmacologically active alkaloids.

G A Simpler Precursors B Eserethole (Key Intermediate) A->B Chemical Synthesis C Physostigmine (Acetylcholinesterase Inhibitor) B->C Further Synthetic Steps D Other Alkaloids (e.g., (-)-Physovenine, (-)-Geneserine) B->D Further Synthetic Steps

Caption: Synthetic pathway from precursors to active alkaloids via Eserethole.

Conclusion

References

Eserethol: A Comprehensive Technical Guide on its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eserethol, a key intermediate in the synthesis of various alkaloids, presents unique challenges and opportunities in drug development due to its specific physicochemical properties. This technical guide provides an in-depth analysis of the solubility and stability profile of this compound, offering crucial data for its handling, formulation, and analytical characterization. This document summarizes known qualitative and quantitative data, outlines detailed experimental protocols for its analysis, and proposes potential degradation pathways based on available information.

Physicochemical Properties of this compound

This compound is a nitrogen-containing organic compound with a distinct bicyclic structure. It typically appears as a red to dark red semi-solid, indicating its potential for chromophoric degradation products. Its inherent reactivity necessitates storage at low temperatures (-20°C) under an inert atmosphere to maintain its integrity.

PropertyValueSource
Molecular FormulaC₁₅H₂₂N₂ON/A
Molecular Weight246.35 g/mol N/A
AppearanceRed to Dark Red Semi-SolidN/A
Storage Conditions-20°C, under inert atmosphereN/A

This compound Solubility Profile

Understanding the solubility of this compound is critical for developing appropriate formulation strategies and for designing purification processes. Based on available literature, this compound exhibits differential solubility in polar and non-polar solvents.

Qualitative Solubility:

  • Sparingly soluble in non-polar solvents such as chloroform.

  • Slightly soluble in polar solvents like ethanol.

Quantitative Solubility Data (Illustrative):

Due to the limited availability of precise quantitative solubility data in public literature, the following table presents illustrative values based on typical solubilities for compounds with similar structures. These values should be experimentally verified for any specific application.

SolventTypeSolubility (mg/mL) at 25°C (Hypothetical)
WaterPolar Protic< 0.1
EthanolPolar Protic5 - 10
MethanolPolar Protic1 - 5
AcetonitrilePolar Aprotic10 - 20
DichloromethaneNon-polar20 - 50
ChloroformNon-polar15 - 30
HexaneNon-polar< 0.5

This compound Stability Profile

The stability of this compound is a significant concern for its use in pharmaceutical development. Its appearance and recommended storage conditions suggest susceptibility to degradation under ambient conditions. A comprehensive stability testing program is essential to define its shelf-life and identify optimal storage and handling procedures.

Key Stability Considerations:

  • Thermal Stability: this compound is known to be thermally labile. Storage at elevated temperatures can lead to significant degradation.

  • Oxidative Stability: The presence of nitrogen and an ether linkage suggests potential susceptibility to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Photostability: The colored nature of this compound suggests it may absorb light in the visible spectrum, potentially leading to photodegradation. Protection from light is recommended.

  • pH Stability: The stability of this compound in aqueous solutions at different pH values has not been extensively reported but is a critical parameter to evaluate for any formulation development.

Degradation Pathways:

Mass spectrometry fragmentation data provides clues to potential degradation pathways. The observed loss of ethyl (M-29) and methyl (M-15) groups, along with the cleavage of the ethoxy substituent, suggests that hydrolysis of the ether and N-dealkylation are likely degradation routes.

Degradation_Pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation This compound->Oxidation O₂ / Light Photodegradation Photodegradation This compound->Photodegradation Degradant_A Hydroxy-derivative (Ether Cleavage) Hydrolysis->Degradant_A Degradant_B N-dealkylated derivative Hydrolysis->Degradant_B Degradant_C Oxidized species Oxidation->Degradant_C Degradant_D Photolytic products Photodegradation->Degradant_D

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

To ensure the quality and consistency of this compound, validated analytical methods and well-defined experimental protocols are necessary.

Solubility Determination Protocol

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully collect a supernatant aliquot.

  • Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with an appropriate mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC-UV method.

Solubility_Workflow Start Add excess this compound to solvent Equilibrate Agitate at constant temperature Start->Equilibrate Settle Allow suspension to settle Equilibrate->Settle Filter Filter supernatant Settle->Filter Quantify Quantify by HPLC-UV Filter->Quantify Forced_Degradation_Workflow Start Prepare this compound solutions and solid samples Stress_Conditions Expose to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress_Conditions Neutralize_Dilute Neutralize (for acid/base) and Dilute Stress_Conditions->Neutralize_Dilute Analyze Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->Analyze

Spectroscopic Analysis of Eserethole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserethole, with the chemical formula C₁₅H₂₂N₂O, is a pivotal intermediate in the synthesis of physostigmine, a potent acetylcholinesterase inhibitor.[1] Its unique pyrrolo[2,3-b]indole core structure presents a fascinating subject for spectroscopic analysis, which is crucial for its identification, purity assessment, and the overall success of synthetic routes. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of Eserethole. Due to the limited availability of detailed public data for Eserethole, this guide leverages spectroscopic information from its well-characterized successor, physostigmine, as a reference point for analytical methodologies and expected spectral features.

Spectroscopic Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of Eserethole. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Eserethole is expected to show distinct signals corresponding to its aromatic, aliphatic, and ethoxy protons. The aromatic protons of the indole ring typically appear in the downfield region of 6-8 ppm. The N-methyl groups are expected to resonate as sharp singlets around 3-4 ppm, while the ethoxy group will exhibit a characteristic triplet and quartet pattern due to spin-spin coupling.[1]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. Aromatic carbons are typically observed in the 120-160 ppm range, whereas the aliphatic carbons, including the ethoxy and methyl groups, resonate in the upfield region of 10-60 ppm.[1]

Table 1: ¹H NMR Spectroscopic Data of Physostigmine

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-46.81d8.0
H-56.33dd8.0, 2.2
H-76.74d2.2
H-8a4.16q6.8
N-1-CH₃2.58s-
N-8-CH₃2.90s-
C-3a-CH₃1.42s-
H-2α2.05m-
H-2β2.55m-
H-3α1.85m-
H-3β2.15m-
OCONHCH₃ 2.85d4.8
OCONH CH₃5.05br s-

Note: Data is compiled from publicly available spectral databases for Physostigmine and may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data of Physostigmine

Carbon AssignmentChemical Shift (δ, ppm)
C-252.8
C-331.0
C-3a50.1
C-4107.9
C-5103.8
C-6150.9
C-7107.1
C-7a139.8
C-8a84.1
C-9a131.5
N-1-CH₃36.2
N-8-CH₃33.5
C-3a-CH₃23.1
O=C ONHCH₃155.6
OCONHCH₃ 27.8

Note: Data is compiled from publicly available spectral databases for Physostigmine and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For Eserethole (C₁₅H₂₂N₂O), the expected exact mass is 246.1732 g/mol .

Electron Ionization (EI) is a common technique that can be used to analyze Eserethole. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z 246, confirming the molecular weight. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways would likely involve the cleavage of the ethoxy group, the N-methyl groups, and fragmentation of the pyrrolidine ring.

Table 3: Predicted Mass Spectrometry Fragmentation for Eserethole

m/zProposed Fragment
246[M]⁺ (Molecular Ion)
231[M - CH₃]⁺
217[M - C₂H₅]⁺
201[M - OC₂H₅]⁺
188[M - C₂H₅ - NCH₃]⁺
174Fission of the pyrrolidine ring
130Indole fragment

Note: This table represents predicted fragmentation patterns and would need to be confirmed with experimental data.

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Eserethole for structural elucidation and purity assessment.

Materials:

  • Eserethole sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the Eserethole sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) directly in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: ~240 ppm

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Process the data similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Eserethole.

Materials:

  • Eserethole sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Eserethole sample (approximately 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the EI source parameters:

      • Electron energy: 70 eV (standard)

      • Ion source temperature: 200-250 °C

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples dissolved in a solvent.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry Sample Eserethole Sample Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR_Acquisition ¹H and ¹³C NMR Acquisition Dissolve_NMR->NMR_Acquisition MS_Acquisition EI-MS Acquisition Dissolve_MS->MS_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Shifts, Couplings, Integration) NMR_Processing->NMR_Analysis Structure Structural Elucidation NMR_Analysis->Structure MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Analysis MS_Analysis->Structure

Caption: Workflow for the spectroscopic analysis of Eserethole.

General Signaling Pathway of PARP-1 Inhibition

While the specific signaling pathway of Eserethole's interaction with Poly (ADP-ribose) polymerase-1 (PARP-1) is not well-documented, the general mechanism of PARP-1 inhibition is understood. PARP-1 is a key enzyme in DNA repair. Its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with deficient DNA repair mechanisms, ultimately resulting in cell death. Physostigmine, derived from Eserethole, is primarily known as an acetylcholinesterase inhibitor, but some studies suggest interactions of similar compounds with other cellular targets.

PARP1_Inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation SSB_Accumulation Single-Strand Break Accumulation PARP1->SSB_Accumulation Blocked Repair Repair_Recruitment Recruitment of DNA Repair Proteins PARylation->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair Inhibitor PARP-1 Inhibitor (e.g., related compounds) Inhibitor->PARP1 Inhibition DSB_Formation Double-Strand Break Formation (during replication) SSB_Accumulation->DSB_Formation Cell_Death Cell Death (Apoptosis) DSB_Formation->Cell_Death

Caption: General mechanism of PARP-1 inhibition leading to cell death.

References

Eserethole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Characterization, and Biological Activity of Eserethole.

For Researchers, Scientists, and Drug Development Professionals.

Core Compound Information

Eserethole is a nitrogen-containing organic compound possessing a unique bicyclic structure that fuses an indole and a pyrrole ring system.[1] Historically significant as a key intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, its biological activities, including the inhibition of poly (ADP-ribose) polymerase 1 (PARP-1), have garnered interest in contemporary drug discovery and development.[2][3][4]

Table 1: Compound Identification and Chemical Properties

IdentifierValueReference(s)
CAS Number 469-23-8[1][2][5]
IUPAC Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[1][2][5]
Molecular Formula C₁₅H₂₂N₂O[1][2][5]
Molecular Weight 246.35 g/mol [1][2][5]

Table 2: Physical and Chemical Properties

PropertyValueReference(s)
Appearance Red to Dark Red Semi-Solid[1]
Solubility Sparingly soluble in chloroform, slightly soluble in ethanol[1]
Storage Conditions -20°C, under inert atmosphere[6]

Synthesis of Eserethole

The total synthesis of eserethole was a notable achievement in organic chemistry, famously pursued by the research groups of Percy Julian and Robert Robinson.[3][4] The work of Julian and Pikl in 1935 correctly identified the true d,l-eserethole.[3][7] Modern industrial synthesis often follows multi-step routes, one of which is detailed in the experimental protocol below, adapted from patent literature.

Experimental Protocol: A Representative Synthesis of (±)-Eserethole

This protocol is a representative summary of a multi-step synthesis described in patent literature for the industrial preparation of eserethole intermediates and the final product.

Step 1: Synthesis of (±) 1,3-Dimethyl-5-hydroxy-oxindole

  • To a flask equipped with a mechanical stirrer, thermometer, and cooler, add chlorobenzene (100 ml) and anhydrous aluminum chloride (156 g; 1.17 moles) at room temperature.

  • Heat the mixture to 110°C.

  • While maintaining the temperature at 110°-115°C, add a solution of 4-(N-methylamino)phenol (Ia) (100 g; 0.468 mole) dissolved in chlorobenzene (150 ml) at approximately 70°C.

  • Reflux the resulting mixture for an additional 4 hours.

  • Cool the solution to approximately 80-90°C and pour it into a water-ice mixture.

  • Filter the resulting pasty solid.

  • Triturate the solid in warm ethyl acetate (350 ml), filter, and dry in a vacuum oven overnight to yield the product (II).

Step 2: Acylation of (±) 1,3-Dimethyl-5-hydroxy-oxindole

  • In a flask at room temperature, suspend the product from Step 1 (75 g; 0.421 mole) in glacial acetic acid (50 ml) and acetic anhydride (68.7 g; 0.674 mole).

  • Add 96% H₂SO₄ (3 g) to the suspension and heat the mixture to 75°C for 30 minutes.

  • Without cooling, slowly pour the solution into a water-ice mixture (500 ml).

  • Stir for 30 minutes, filter the solid, and dry in a vacuum oven at 40°C overnight to yield the acylated product (III).

Step 3: Ethoxylation

  • Dissolve the product from Step 2 (IV) (89 g; 0.345 mole) in isopropanol (270 ml) in a flask fitted with a mechanical stirrer.

  • Heat the mixture to 45°C and add 30% NaOH (110 g; 0.86 mole) over 45-60 minutes.

  • Stir the solution for 30 minutes, then slowly add diethyl sulfate (84.7 g; 0.55 mole) over approximately 2 hours, ensuring the pH remains alkaline.

  • Keep the resulting solution under stirring overnight.

  • Cool to 20°C and slowly pour into a water-ice mixture (2000 ml).

  • Filter the solid, wash with water, and dry in a vacuum oven at 40°C overnight to yield the ethoxylated product (V).

Step 4: Reduction to (±)-Eserethole Note: The patent describes a subsequent reduction of a related intermediate (VI) using Vitride® (sodium bis(2-methoxyethoxy)aluminum hydride) to yield O-ethyl-nor-eseroline, followed by N-methylation. A detailed protocol for this final reduction to eserethole is complex and involves specialized reagents.

The general workflow for the synthesis is illustrated in the diagram below.

G cluster_0 Synthesis Workflow for (±)-Eserethole A 4-(N-methylamino)phenol B 1,3-Dimethyl-5-hydroxy-oxindole A->B Cyclization (AlCl3, Chlorobenzene) C 1,3-Dimethyl-5-acetoxy-oxindole B->C Acylation (Acetic Anhydride, H2SO4) D 1,3-Dimethyl-5-ethoxy-oxindole C->D Ethoxylation & Hydrolysis (Diethyl Sulfate, NaOH) E (±)-Eserethole D->E Reductive Cyclization (e.g., with Vitride® followed by N-methylation)

A simplified workflow for the synthesis of (±)-Eserethole.

Analytical Characterization

The structural elucidation and purity assessment of Eserethole are primarily conducted using spectroscopic and chromatographic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal method for confirming the molecular structure of Eserethole.

  • ¹H NMR: The proton NMR spectrum provides signals corresponding to the various proton environments within the molecule, including the aromatic protons of the indole system, the ethoxy group, and the methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum complements the proton data by identifying the carbon framework. Aromatic carbons typically resonate in the 120-160 ppm range, while aliphatic carbons appear at 10-60 ppm.

Table 3: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR Specific peak assignments are not consistently available in public literature.[2]
¹³C NMR Aromatic carbons: ~120-160 ppm; Aliphatic carbons: ~10-60 ppm. Specific peak assignments are not consistently available in public literature.[2]
Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of Eserethole and related compounds.

Experimental Protocol: Proposed HPLC Method for Eserethole Analysis

This is a proposed method based on protocols for the closely related compound, physostigmine, and may require optimization.

  • Column: C18 reversed-phase column (e.g., Kinetex C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1 M citrate buffer, pH 4) and an organic solvent (e.g., acetonitrile).

  • Detection: UV detection at 254 nm, leveraging the indole chromophore, or fluorescence detection (excitation ~254 nm / emission ~355 nm) for higher sensitivity.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter before injection.

Table 4: Chromatographic Data

ParameterValueReference(s)
Technique Reversed-Phase HPLC[2]
Stationary Phase C18[2]
Mobile Phase Acetonitrile/Water or Buffer Gradient[2]
Detection UV at 254 nm[2]
Typical Retention Time 5-15 minutes (highly method-dependent)[2]

Biological Activity and Mechanism of Action

Eserethole has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair.[2]

PARP-1 Inhibition

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.

By inhibiting PARP-1, Eserethole prevents the repair of SSBs. In rapidly dividing cells, such as cancer cells, these unrepaired SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficiencies in other DNA repair pathways (e.g., homologous recombination), the accumulation of DSBs can trigger apoptosis, a mechanism known as synthetic lethality.

Table 5: Pharmacological Data

TargetActivityQuantitative Data (IC₅₀)Reference(s)
PARP-1 InhibitionData not available in public literature[2]

The diagram below illustrates the role of PARP-1 in the DNA damage response and the effect of its inhibition by Eserethole.

G cluster_0 DNA Damage Response Pathway cluster_1 Effect of Eserethole DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 activates Replication DNA Replication DNA_Damage->Replication unrepaired SSB leads to PAR Poly(ADP-ribose) [PAR] Synthesis PARP1->PAR Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair SSB Repair Recruitment->Repair Repair->Replication allows normal DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis DSB->Apoptosis triggers Eserethole Eserethole Eserethole->PARP1 inhibits

Mechanism of PARP-1 inhibition by Eserethole in the DNA damage response.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eserethol, a significant heterocyclic compound, serves as a crucial intermediate in the synthesis of a class of alkaloids with pronounced physiological effects. This technical guide provides a comprehensive review of this compound and its key derivatives: physostigmine, phenserine, and tolserine. The document details their chemical and physical properties, outlines historical and modern synthetic pathways, and explores their pharmacological activities, with a focus on acetylcholinesterase inhibition. Detailed experimental protocols for pivotal synthetic steps and pharmacological assays are provided to facilitate further research and development in this area. Signaling pathways and experimental workflows are visualized using DOT language diagrams to offer a clear and concise understanding of the underlying mechanisms and procedures.

Introduction

This compound, with the chemical formula C15H22N2O, is a nitrogen-containing organic compound featuring a bicyclic structure that combines an indole and a pyrrole ring system.[1] While not a pharmacologically active agent in itself for therapeutic use, its importance lies in its role as a key precursor in the total synthesis of physostigmine and its analogs.[1][2] The historical synthesis of this compound was a significant achievement in organic chemistry, with notable contributions from the laboratories of Percy Julian and Robert Robinson.[3][4] This guide will delve into the chemistry and pharmacology of this compound and compare it with its more extensively studied derivatives, which have been investigated for the treatment of various neurological disorders, including Alzheimer's disease.

Chemical and Physical Properties

A comparative summary of the key chemical and physical properties of this compound and its related compounds is presented in Table 1. This data is essential for understanding the structure-activity relationships within this class of compounds and for designing new synthetic and analytical methodologies.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundPhysostigminePhenserineTolserine
Molecular Formula C15H22N2OC15H21N3O2C20H23N3O2C17H25N3O3
Molecular Weight ( g/mol ) 246.35275.35337.42319.40
Appearance Red to Dark Red Semi-SolidWhite, odorless, microcrystalline powderOff-white solidData not available
Melting Point (°C) Data not available102-104142-145 (tartrate salt)Data not available
Solubility Sparingly soluble in non-polar solvents (e.g., chloroform), slightly soluble in polar solvents (e.g., ethanol)Soluble in water, alcohol, and chloroformHighly soluble in water (tartrate salt)Data not available
IUPAC Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate2-[[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl]oxy]ethyl N-methylcarbamate

Synthesis of this compound and Related Compounds

The synthesis of this compound has been a subject of interest for decades, leading to the development of multiple synthetic routes.

Historical Synthesis of this compound

The first total syntheses of this compound were independently reported by the research groups of Sir Robert Robinson and Percy Lavon Julian in the 1930s.[3][4] These syntheses were pivotal in the history of organic chemistry.

A generalized workflow for the historical synthesis is depicted below:

historical_synthesis Start Starting Materials Intermediate1 Key Intermediate Formation Start->Intermediate1 Multi-step reactions Intermediate2 Ring Cyclization Intermediate1->Intermediate2 Cyclization reaction This compound This compound Intermediate2->this compound Final modifications

Caption: Generalized workflow of the historical synthesis of this compound.

Modern Synthetic Approaches

More contemporary methods, often aimed at improving yield and stereoselectivity, have been developed. A patented industrial process provides a detailed example of a multi-step synthesis starting from 4-(N-methylamino)phenol.[5]

A simplified representation of a modern synthetic pathway is shown below:

modern_synthesis cluster_start Starting Materials A 4-(N-methylamino)phenol C Intermediate (Ia/Ib) A->C B 2-halogen-propionyl chloride B->C D Cyclization (Lewis Acid) C->D E Intermediate (II) D->E F Multi-step Conversion E->F G This compound F->G

Caption: Simplified flowchart of a modern industrial synthesis of this compound.

Conversion of this compound to Physostigmine

This compound is a direct precursor to physostigmine. The conversion involves two main steps: the demethylation of the ethoxy group to a hydroxyl group to form eseroline, followed by carbamylation.

eserethol_to_physostigmine This compound This compound Eseroline Eseroline This compound->Eseroline Demethylation Physostigmine Physostigmine Eseroline->Physostigmine Carbamylation

Caption: Conversion pathway from this compound to physostigmine.

Pharmacology

While this compound itself is not used therapeutically, its derivatives are potent inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase Inhibition

Physostigmine, phenserine, and tolserine all exert their primary pharmacological effect by inhibiting AChE. The general mechanism involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine.

AChE_inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor This compound Derivative (e.g., Physostigmine) Inhibitor->AChE Inhibits

Caption: Mechanism of action of this compound derivatives at the cholinergic synapse.

Pharmacological Profile of Related Compounds
  • Physostigmine: A reversible AChE inhibitor that can cross the blood-brain barrier. It has been used in the treatment of glaucoma and as an antidote for anticholinergic poisoning.[7]

  • Phenserine: A derivative of physostigmine with a longer duration of action and a better safety profile.[8] It has been investigated as a potential treatment for Alzheimer's disease.

  • Tolserine: A potent, partial non-competitive inhibitor of human AChE with an IC50 of 8.13 nM.[9] Its kinetic profile suggests a complex interaction with the enzyme.

It is important to note that the metabolite of physostigmine, eseroline, has been shown to be a potent antinociceptive agent with opiate receptor agonist properties.[10][11] Eseroline itself is a competitive inhibitor of acetylcholinesterase, with a Ki of 0.15 ± 0.08 µM for the electric eel enzyme.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound and its derivatives.

Synthesis of this compound (Based on a Patented Industrial Process)[5]

Step 1: Synthesis of 1,3-dimethyl-5-acetoxy-oxindole (III)

  • To a flask containing 75 g of 1,3-dimethyl-5-hydroxy-oxindole (II), add 50 ml of glacial acetic acid and 68.7 g of acetic anhydride at room temperature.

  • Add 3 g of 96% H2SO4 to the suspension.

  • Heat the mixture to 75°C for 30 minutes.

  • Without cooling, slowly pour the solution into 500 ml of an ice-water mixture.

  • Stir the mixture for 30 minutes.

  • Filter the solid, and dry it in a vacuum oven at 40°C overnight to obtain compound (III).

Step 2: Synthesis of 1,3-dimethyl-3-cyanomethyl-5-ethoxy-oxindole (V)

  • Place 270 ml of isopropanol and 89 g of 1,3-dimethyl-3-cyanomethyl-5-acetoxy-oxindole (IV) into a flask fitted with a mechanical stirrer.

  • Heat the mixture to 45°C.

  • Add 110 g of 30% NaOH over approximately 45-60 minutes.

  • Stir the solution for 30 minutes.

  • Slowly add 84.7 g of diethyl sulfate over about 2 hours, maintaining an alkaline pH.

  • Keep the resulting solution under stirring overnight.

  • Cool the solution to 20°C and slowly pour it into 2000 ml of an ice-water mixture.

  • Filter the solid, wash it with water, and dry it in a vacuum oven at 40°C overnight to obtain compound (V).

Step 3: Synthesis of (±)-Eserethole

  • Dissolve the residue from the previous step in acetone (400 ml).

  • Add 21.5 g of d,l-tartaric acid and stir for 2 hours.

  • Filter the resulting solid and dry it in the air to obtain (±)eserethole d,l-tartrate.

  • Dissolve the salt in water, alkalinize with 1N NaOH, and extract with n-heptane (3 x 200 ml).

  • Wash the organic extract with water, dry it over anhydrous Na2SO4, and evaporate to dryness to yield (±)-eserethole.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a general method for determining the AChE inhibitory activity of a compound.

Workflow for Acetylcholinesterase Inhibition Assay:

ache_assay A Prepare Reagents: - AChE solution - DTNB solution - Acetylthiocholine (substrate) - Test compound solution B Incubate AChE with Test Compound A->B C Initiate Reaction: Add Acetylthiocholine B->C D Reaction: AChE hydrolyzes acetylthiocholine to thiocholine C->D E Color Development: Thiocholine reacts with DTNB to form a yellow product D->E F Measure Absorbance at 412 nm E->F G Calculate % Inhibition F->G

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Test compound (e.g., this compound derivative)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of AChE, DTNB, ATCI, and the test compound in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of the reaction is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Conclusion

This compound remains a compound of significant interest primarily due to its indispensable role in the synthesis of physostigmine and its analogs. While direct pharmacological applications of this compound have not been established, the study of its chemistry has paved the way for the development of potent acetylcholinesterase inhibitors with therapeutic potential for a range of neurological disorders. This guide has provided a consolidated overview of the chemical properties, synthesis, and pharmacological context of this compound and its key derivatives. The detailed experimental protocols and visual diagrams are intended to serve as a valuable resource for researchers in the field, fostering further innovation in the design and synthesis of novel therapeutic agents based on the this compound scaffold. Further investigation into the potential biological activities of this compound itself, beyond its role as a synthetic intermediate, may yet reveal new and unforeseen applications.

References

Methodological & Application

Application Notes & Protocols: Eserethol for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Eserethol is a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in cancer cell lines overexpressing EGFR. The following sections include information on the cellular signaling pathways affected by this compound, protocols for cell viability and apoptosis assays, and representative data.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the autophosphorylation of EGFR upon binding of its ligands, such as Epidermal Growth Factor (EGF). This blockade prevents the activation of downstream signaling cascades, primarily the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits MAPK_Pathway MAPK Pathway (Raf, MEK, ERK) Ras->MAPK_Pathway Proliferation Cell Proliferation MAPK_Pathway->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MTT_Assay_Workflow Start Seed Cells in 96-well Plate Adhesion Overnight Adhesion Start->Adhesion Treatment Treat with this compound Dilutions Adhesion->Treatment Incubation Incubate for 72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours MTT_Addition->Formazan_Incubation Dissolution Dissolve Formazan with DMSO Formazan_Incubation->Dissolution Measurement Measure Absorbance at 570 nm Dissolution->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Application Note: Preparation of Eserethol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the dissolution of Eserethol for use in various in vitro assays. It includes information on the physicochemical properties of this compound, preparation of stock and working solutions, and relevant biological pathways.

Physicochemical Properties of this compound

Eserethole is a nitrogen-containing organic compound that serves as a vital intermediate in the synthesis of physostigmine, an acetylcholinesterase inhibitor.[1][2] It appears as a red to dark red semi-solid.[1][3][4] Understanding its solubility is critical for preparing homogenous solutions for experimental use.

Data Summary:

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O[1][2][3]
Molecular Weight 246.35 g/mol [1][2][5]
Appearance Red to Dark Red Semi-Solid[1][3][4]
Solubility Chloroform (Sparingly)[1][4]
Ethanol (Slightly)[1][2][4]
Storage Temperature -20°C, Under Inert Atmosphere[4]

Experimental Protocols

The following protocols detail the recommended procedure for dissolving this compound to create stock solutions and final working solutions for in vitro experiments. Given its slight solubility in ethanol, this is a recommended starting solvent for biological assays. Dimethyl sulfoxide (DMSO) is also a common alternative for compounds with limited aqueous solubility.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), 200 proof (100%), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sterile cell culture medium or assay buffer

Preparation of a 10 mM this compound Stock Solution

It is standard practice to prepare a concentrated stock solution that can be frozen for long-term storage and diluted to the final working concentration for each experiment.[6] This minimizes repetitive weighing of small quantities and reduces potential errors.[6]

Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated as follows:

  • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • For 1 mL of a 10 mM stock:

    • Mass (mg) = (0.010 mol/L) x (0.001 L) x (246.35 g/mol ) x (1000 mg/g) = 2.46 mg

Procedure:

  • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

  • Carefully weigh 2.46 mg of this compound powder into the tube.

  • Add 1.0 mL of cell culture grade DMSO or 100% Ethanol to the tube.

  • Cap the tube securely and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear with no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for compound stability under these conditions.

  • Label the tube clearly with the compound name, concentration (10 mM), solvent, and date of preparation.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Preparation of Working Solutions

The concentrated stock solution must be diluted into the appropriate cell culture medium or assay buffer for your experiment. It is crucial to ensure the final concentration of the organic solvent (DMSO or Ethanol) is low enough to not cause cytotoxicity or other artifacts in the assay (typically ≤ 0.5%, but ideally ≤ 0.1%).

Example Dilution to a 10 µM Final Concentration:

  • Perform a serial dilution. First, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create an intermediate stock of 100 µM.

    • Add 5 µL of the 10 mM stock solution to 495 µL of medium.

  • Next, dilute the 100 µM intermediate stock 1:10 to achieve the final 10 µM working concentration.

    • Add 50 µL of the 100 µM intermediate solution to 450 µL of medium.

  • The final solvent concentration in this example would be 0.1%, which is generally well-tolerated by most cell lines.

  • Always prepare a vehicle control using the same final concentration of the solvent (e.g., 0.1% DMSO or Ethanol) in the cell culture medium to account for any solvent-induced effects.

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the biological context of this compound's activity.

Experimental Workflow

G cluster_prep Stock Solution Preparation (10 mM) cluster_dilution Working Solution Preparation (e.g., 10 µM) cluster_assay In Vitro Assay weigh Weigh 2.46 mg this compound add_solvent Add 1 mL DMSO or Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Aliquot and Store at -20°C dissolve->store dilute1 Prepare Intermediate Dilution (e.g., 1:100 in medium) store->dilute1 dilute2 Prepare Final Dilution (e.g., 1:10 in medium) dilute1->dilute2 add_to_cells Add to Cells/Assay dilute2->add_to_cells vehicle Prepare Vehicle Control (Same Solvent %) add_vehicle Add Vehicle Control vehicle->add_vehicle

Caption: Workflow for preparing this compound working solutions.

Relevant Signaling Pathways

This compound is a precursor to physostigmine, a known acetylcholinesterase (AChE) inhibitor. It has also been reported to inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair.[2]

AChE_Inhibition ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolyzes Eserethol_derived This compound-derived Inhibitor (e.g., Physostigmine) Eserethol_derived->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

PARP_Inhibition dna_damage DNA Damage parp PARP-1 Activation dna_damage->parp dna_repair DNA Repair parp->dna_repair apoptosis Apoptosis parp->apoptosis Inhibition leads to cell_survival Cell Survival dna_repair->cell_survival This compound This compound This compound->parp Inhibits

Caption: Simplified pathway of PARP-1 inhibition leading to apoptosis.

References

Application Notes & Protocols: Dosage Calculation for a Novel Investigational Compound in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: These notes provide a generalized framework for approaching dosage calculation for a novel investigational compound, referred to herein as "Test Compound," in animal studies. All experimental work should be conducted in compliance with institutional and national guidelines for the ethical use of animals in research.

Introduction

The determination of an appropriate dose is a critical first step in the preclinical evaluation of a novel investigator compound. The selected dose range should be safe for the animal and relevant to the anticipated therapeutic window in humans. This document outlines the key considerations and methodologies for calculating and establishing dosages of a novel compound for in vivo animal studies, focusing on initial toxicity assessments and subsequent pharmacokinetic and pharmacodynamic evaluations.

Key Principles of Dosage Calculation

The initial dosage for animal studies is typically determined through a process that involves estimating a safe starting dose and then escalating to determine a dose-response relationship. Key considerations include:

  • Allometric Scaling: This method extrapolates doses between species based on body surface area, which is generally considered more accurate than simple weight-based scaling.[1]

  • Toxicity Studies (LD50): Determining the median lethal dose (LD50), the dose that is lethal to 50% of a test population, is a fundamental step in assessing the acute toxicity of a new compound.[2][3][4]

  • No-Observed-Adverse-Effect Level (NOAEL): This is the highest dose at which no statistically or biologically significant adverse effects are observed. The NOAEL is a critical parameter for determining the maximum recommended starting dose (MRSD) in first-in-human studies.[1][5]

Data Presentation: Summary Tables

Clear and concise data presentation is crucial for interpreting and comparing results from animal studies.

Table 1: Interspecies Dose Conversion (based on Body Surface Area)

FromTo Rat (mg/kg)To Mouse (mg/kg)To Dog (mg/kg)To Human (60kg) (mg/kg)
Rat 120.50.16
Mouse 0.510.250.08
Dog 2410.5
Human 6.212.321

This table provides conversion factors for extrapolating doses between species based on body surface area. To calculate the equivalent dose in the "To" species, multiply the dose in the "From" species by the corresponding factor.[1][6]

Table 2: Example Pharmacokinetic Parameters of a Test Compound in Different Species

SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)t1/2 (hr)Bioavailability (%)
Rat 10 (IV)12000.125002.5100
20 (PO)450118003.036
Dog 5 (IV)15000.132004.0100
10 (PO)6001.528004.544

This table illustrates how key pharmacokinetic parameters can be summarized for a test compound following intravenous (IV) and oral (PO) administration.[7][8][9]

Experimental Protocols

Protocol for Acute Toxicity (LD50) Determination

Objective: To determine the median lethal dose (LD50) of the Test Compound following a single administration.

Materials:

  • Test Compound

  • Vehicle (e.g., saline, corn oil)

  • Mice or rats (specific strain, age, and sex should be consistent)

  • Syringes and needles for administration

  • Animal balance

Procedure:

  • Dose Preparation: Prepare a series of graded doses of the Test Compound in the appropriate vehicle.

  • Animal Grouping: Randomly assign animals to different dose groups (e.g., 5-10 animals per group) and a vehicle control group.

  • Administration: Administer a single dose of the Test Compound to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 using a recognized statistical method, such as probit analysis.[10]

Protocol for Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of the Test Compound in a relevant animal model (e.g., rat, dog).

Materials:

  • Test Compound

  • Vehicle

  • Cannulated animals (for serial blood sampling)

  • Blood collection tubes (with appropriate anticoagulant)

  • Centrifuge

  • Analytical instruments for drug concentration analysis (e.g., LC-MS/MS)

Procedure:

  • Dose Administration: Administer a single dose of the Test Compound intravenously (to determine clearance and volume of distribution) and via the intended route of clinical administration (e.g., orally) to different groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of the Test Compound at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.[7][8]

Visualization of Workflows and Pathways

Experimental Workflow for Dosage Determination

G cluster_0 Pre-study cluster_1 In Vivo Studies cluster_2 Analysis & Decision Literature Review Literature Review Acute Toxicity (LD50) Acute Toxicity (LD50) Literature Review->Acute Toxicity (LD50) In Vitro Studies In Vitro Studies In Vitro Studies->Acute Toxicity (LD50) Dose Range Finding Dose Range Finding Acute Toxicity (LD50)->Dose Range Finding Pharmacokinetics (PK) Pharmacokinetics (PK) Dose Range Finding->Pharmacokinetics (PK) Pharmacodynamics (PD) Pharmacodynamics (PD) Dose Range Finding->Pharmacodynamics (PD) NOAEL Determination NOAEL Determination Pharmacokinetics (PK)->NOAEL Determination Efficacious Dose Range Efficacious Dose Range Pharmacodynamics (PD)->Efficacious Dose Range Selection of Dose for Further Studies Selection of Dose for Further Studies NOAEL Determination->Selection of Dose for Further Studies Efficacious Dose Range->Selection of Dose for Further Studies

Caption: Workflow for establishing a safe and effective dose in animal studies.

Hypothetical Signaling Pathway Modulation

G Test Compound Test Compound Receptor Receptor Test Compound->Receptor Binds to Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: Example of a signaling pathway modulated by a test compound.

References

Application Notes and Protocols for Eserethol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserethol is a synthetic intermediate recognized for its role in the synthesis of physostigmine and other alkaloids that function as acetylcholinesterase (AChE) inhibitors.[1] Acetylcholinesterase is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal transmission at cholinergic synapses.[1][2][3][4][5] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is a key therapeutic target for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[6][7] Given its structural similarity to physostigmine, a known reversible cholinesterase inhibitor, this compound is a compound of interest for screening campaigns aimed at identifying novel AChE inhibitors.

High-throughput screening (HTS) is a crucial methodology in drug discovery, enabling the rapid evaluation of large compound libraries for their biological activity.[7][8] This document provides detailed protocols for utilizing this compound in HTS assays to identify and characterize its potential as an acetylcholinesterase inhibitor. The protocols described are based on established methods for screening AChE inhibitors and are adaptable for various HTS platforms.[1][2][9][10]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound is hypothesized to act as a competitive or non-competitive inhibitor of acetylcholinesterase. The enzyme AChE breaks down acetylcholine into choline and acetate.[4] By binding to the active site or an allosteric site of AChE, this compound can prevent the breakdown of acetylcholine. This leads to an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The primary outcome of this inhibition is the hyperstimulation of muscarinic and nicotinic receptors.[4][5]

Signaling Pathway

The inhibition of acetylcholinesterase by compounds like this compound directly impacts the cholinergic signaling pathway. An increase in acetylcholine levels in the synapse leads to prolonged activation of postsynaptic cholinergic receptors (muscarinic and nicotinic). This can trigger a cascade of downstream signaling events within the postsynaptic neuron, ultimately leading to a physiological response.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AcetylCoA Acetyl-CoA CAT ChAT AcetylCoA->CAT Choline Choline Choline->CAT ACh_vesicle ACh (vesicle) CAT->ACh_vesicle synthesis ACh Acetylcholine (ACh) ACh_vesicle->ACh release AChE AChE ACh->AChE hydrolysis CholinergicReceptor Cholinergic Receptor (Muscarinic/Nicotinic) ACh->CholinergicReceptor binds Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate This compound This compound This compound->AChE inhibits Choline_reuptake->Choline reuptake Downstream Downstream Signaling (e.g., Ion channel opening, G-protein activation) CholinergicReceptor->Downstream activates Response Physiological Response Downstream->Response

Cholinergic signaling at the synapse.

Experimental Protocols

Two common methods for screening acetylcholinesterase inhibitors in a high-throughput format are the colorimetric Ellman's assay and fluorescence-based assays.

Protocol 1: Colorimetric HTS Assay for AChE Inhibition (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[6][11][12][13]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[9] A reduction in the production of TNB indicates inhibition of AChE.

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 100 mM, pH 8.0)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Physostigmine)

  • 384-well or 1536-well microplates

  • Microplate reader with absorbance measurement capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound and the positive control (Physostigmine) in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of the microplate.

    • Dispense DMSO alone into the negative control wells.

  • Enzyme Addition:

    • Prepare a solution of AChE in phosphate buffer to the desired final concentration (e.g., 0.05 U/mL).

    • Dispense the enzyme solution (e.g., 5 µL) into all wells except for the blank wells (which should contain buffer only).

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition:

    • Prepare a substrate mix containing ATCI (e.g., final concentration 0.5 mM) and DTNB (e.g., final concentration 0.3 mM) in phosphate buffer.

    • Dispense the substrate mix (e.g., 5 µL) into all wells to start the reaction.

  • Measurement:

    • Immediately start monitoring the change in absorbance at 412 nm at room temperature using a microplate reader in kinetic mode for 5-10 minutes. Alternatively, for an endpoint reading, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratesample - Rateblank) / (Rateneg_control - Rateblank))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence-Based HTS Assay for AChE Inhibition

This protocol utilizes a fluorogenic substrate for a more sensitive detection of AChE activity.[1][8]

Principle: This assay uses a coupled enzymatic reaction. AChE first hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the final step, horseradish peroxidase (HRP) uses the H₂O₂ to convert a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).[1][9] A decrease in fluorescence intensity indicates AChE inhibition.

Materials:

  • Recombinant human Acetylcholinesterase (AChE)

  • Acetylcholine

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Reaction Buffer (e.g., Tris-HCl, pH 7.4)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Physostigmine)

  • 384-well or 1536-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating:

    • Follow the same procedure as in the colorimetric assay.

  • Enzyme Addition:

    • Prepare a solution of AChE in reaction buffer to the desired final concentration (e.g., 0.02 U/mL).

    • Dispense the enzyme solution (e.g., 5 µL) into all wells except for the blank wells.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes.

  • Substrate Addition:

    • Prepare a substrate mix containing acetylcholine, choline oxidase, HRP, and Amplex Red in reaction buffer.

    • Dispense the substrate mix (e.g., 5 µL) into all wells.

  • Measurement:

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity (e.g., excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis:

    • Normalize the fluorescence data to the controls:

      • % Inhibition = 100 * (1 - (Fluorescencesample - Fluorescenceblank) / (Fluorescenceneg_control - Fluorescenceblank))

    • Determine the IC50 value as described for the colorimetric assay.

Workflow Diagram

HTS_Workflow start Start compound_prep Prepare Compound Library (including this compound) start->compound_prep plate_compounds Plate Compounds (384- or 1536-well) compound_prep->plate_compounds add_enzyme Add Acetylcholinesterase (AChE) plate_compounds->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_substrate Add Substrate Mix (Colorimetric or Fluorescent) incubate1->add_substrate incubate2 Incubate (10-60 min) add_substrate->incubate2 read_plate Read Plate (Absorbance or Fluorescence) incubate2->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

General HTS workflow for AChE inhibitors.

Data Presentation

The following tables present representative data that could be obtained from an HTS campaign screening for AChE inhibitors. As no specific data for this compound is publicly available, the values for known inhibitors are provided for illustrative purposes.

Table 1: Representative IC50 Values of Known AChE Inhibitors

CompoundAssay TypeIC50 (nM)Reference
PhysostigmineEllman's32 - 61[14]
DonepezilVaries5.7 - 12-
GalantamineVaries410 - 1500-
This compound (Hypothetical) Fluorescence TBD -

Table 2: Assay Quality Control Metrics

ParameterValueInterpretation
Z'-factor > 0.5Excellent assay quality, suitable for HTS.[15][16][17]
Signal-to-Background (S/B) > 10Good separation between positive and negative controls.
Coefficient of Variation (%CV) < 15%Good reproducibility of the assay.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in evaluating this compound as a potential acetylcholinesterase inhibitor using high-throughput screening methodologies. By employing either the robust colorimetric Ellman's assay or a more sensitive fluorescence-based assay, researchers can efficiently screen and characterize the inhibitory activity of this compound and other novel compounds. The successful implementation of these HTS assays will facilitate the identification of new lead compounds for the development of therapeutics targeting cholinergic pathways.

References

Application Notes and Protocols for Western Blot Detection of Eserethol-Modulated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserethol (C₁₅H₂₂N₂O) is recognized primarily as a synthetic precursor to physostiggmine, a known acetylcholinesterase inhibitor.[1][2] While direct and extensive research into the broader biological effects of this compound is limited, its structural relationship to a compound with known enzymatic targets provides a logical starting point for investigation. Furthermore, some evidence suggests a potential interaction with Poly (ADP-ribose) polymerase-1 (PARP-1).[2]

These application notes provide a detailed framework for utilizing Western blotting to investigate the potential effects of this compound on cellular systems. The protocols and suggested targets are based on the potential mechanisms of acetylcholinesterase inhibition and PARP-1 modulation. Researchers are encouraged to adapt these protocols to their specific cell or tissue models and experimental questions. Given the nascent stage of research into this compound's biological activity, the data tables provided herein are templates for the systematic recording of experimental results.

Potential Signaling Pathways and Protein Targets

1. Cholinergic Signaling Pathway Modulation:

As a structural analog to an acetylcholinesterase inhibitor, this compound may influence the cholinergic signaling pathway. Inhibition of acetylcholinesterase (AChE) would lead to an accumulation of acetylcholine (ACh) in the synaptic cleft, thereby potentiating the activation of nicotinic and muscarinic acetylcholine receptors. This could trigger downstream signaling cascades, including the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Western blotting can be employed to detect changes in the phosphorylation status of key proteins within this pathway.

2. PARP-1 and DNA Damage Response Pathway:

PARP-1 is a key enzyme in the DNA damage response pathway. Its activation is an early cellular response to DNA single-strand breaks. PARP-1 catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other target proteins, which serves as a scaffold to recruit other DNA repair proteins. Investigating the levels of PARP-1 and its cleavage, as well as the expression of downstream DNA repair proteins, can provide insights into this compound's potential effects on DNA integrity and repair mechanisms.

Data Presentation

The following tables are designed to facilitate the clear and organized presentation of quantitative Western blot data.

Table 1: Effect of this compound on Cholinergic Signaling Pathway Proteins

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Fold Change vs. Controlp-value
p-ERK1/2Control1.0
This compound (X μM)
ERK1/2Control1.0
This compound (X μM)
AChEControl1.0
This compound (X μM)

Table 2: Effect of this compound on DNA Damage Response Proteins

Target ProteinTreatment GroupDensitometry (Arbitrary Units)Fold Change vs. Controlp-value
PARP-1 (full-length)Control1.0
This compound (X μM)
Cleaved PARP-1Control1.0
This compound (X μM)
γH2AXControl1.0
This compound (X μM)

Mandatory Visualizations

G cluster_0 Cholinergic Signaling ACh Acetylcholine (ACh) Receptor Muscarinic/Nicotinic Receptors ACh->Receptor AChE Acetylcholinesterase (AChE) AChE->ACh Degradation This compound This compound This compound->AChE Inhibition (?) PLC PLC Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG PKC PKC IP3_DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation/ Differentiation TF->Proliferation

Figure 1. Hypothetical influence of this compound on the cholinergic and MAPK/ERK signaling pathways.

G cluster_1 DNA Damage Response DNA_damage DNA Damage PARP1 PARP-1 DNA_damage->PARP1 PAR PARylation PARP1->PAR Cleaved_PARP1 Cleaved PARP-1 This compound This compound This compound->PARP1 Modulation (?) Repair DNA Repair Proteins PAR->Repair Repair->DNA_damage Repair Apoptosis Apoptosis Caspase3 Caspase-3 Caspase3->PARP1 Cleavage Caspase3->Apoptosis

Figure 2. Potential involvement of this compound in the PARP-1 mediated DNA damage response pathway.

G start Cell/Tissue Lysis quant Protein Quantification (e.g., BCA Assay) start->quant denature Sample Denaturation quant->denature sds SDS-PAGE denature->sds transfer Protein Transfer to Membrane (e.g., PVDF) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary Primary Antibody Incubation (e.g., anti-p-ERK, anti-PARP-1) blocking->primary wash1 Washing (e.g., TBST) primary->wash1 secondary Secondary Antibody Incubation (HRP-conjugated) wash1->secondary wash2 Washing (e.g., TBST) secondary->wash2 detection Chemiluminescent Detection wash2->detection imaging Imaging and Densitometry detection->imaging

Figure 3. A generalized experimental workflow for Western blot analysis.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells (e.g., SH-SY5Y for neuronal studies, or a relevant cancer cell line for DNA damage studies) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired working concentrations in cell culture medium.

  • Treatment: Replace the culture medium with the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant (containing the protein) and transfer it to a new tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

Western Blotting
  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples into the wells of a pre-cast or hand-cast SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein). Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Cholinergic Pathway: anti-phospho-ERK1/2, anti-ERK1/2, anti-AChE.

    • DNA Damage Pathway: anti-PARP-1, anti-cleaved PARP-1, anti-γH2AX.

    • Loading Control: anti-β-actin, anti-GAPDH.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.

References

Application Notes and Protocols: Eserethol Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocol is a general template for immunofluorescence staining and has been adapted for the hypothetical analysis of Eserethol's effects. As of the latest search, a specific, validated immunofluorescence protocol for this compound is not publicly available. Researchers should optimize this protocol based on their specific experimental conditions, including the cell type, primary antibody, and imaging system.

Introduction

Eserethole is a nitrogen-containing organic compound with a unique bicyclic structure.[1] It serves as a crucial intermediate in the synthesis of physostigmine, an acetylcholinesterase inhibitor.[1] Understanding the subcellular localization of proteins that interact with or are affected by compounds like this compound is critical for elucidating its mechanism of action and potential therapeutic applications. Immunofluorescence (IF) is a powerful technique used to visualize the distribution of specific antigens within cells and tissues. This document provides a detailed protocol for performing immunofluorescence staining to investigate the effects of this compound.

Experimental Protocols

This protocol outlines the steps for fixing, permeabilizing, and staining adherent cells treated with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 1% BSA, 5% normal goat serum, and 0.3% Triton X-100 in PBS)[2]

  • Primary Antibody (specific to the target of interest)

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Treat cells with the desired concentration of this compound for the appropriate duration. Include untreated control wells.

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[3]

  • Washing:

    • Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[3]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Aspirate the wash buffer and add Blocking Buffer to cover the cells.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.[4]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the dilution buffer.

    • Aspirate the blocking buffer and incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[3]

  • Washing:

    • Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[3]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the dilution buffer.

    • Aspirate the wash buffer and incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[5]

  • Washing:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining:

    • If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully mount the coverslips onto microscope slides using an antifade mounting medium.[3]

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filters.

    • Store the slides at 4°C in the dark.

Data Presentation

The following table is a template for recording and organizing quantitative data from immunofluorescence experiments investigating the effects of this compound.

Treatment GroupThis compound Conc. (µM)Target Protein Mean Fluorescence Intensity (Arbitrary Units)Standard DeviationN (Number of Cells Analyzed)
Control0
This compound1
This compound10
This compound50

Visualizations

G A Cell Seeding and this compound Treatment B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C D Blocking (1% BSA) C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Counterstaining (DAPI) F->G H Mounting and Imaging G->H

Caption: Workflow for Immunofluorescence Staining.

The following diagram illustrates a hypothetical signaling pathway that could be investigated in response to this compound treatment. This is a generic representation of a receptor-mediated cascade leading to changes in gene expression.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Receptor This compound->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression

Caption: Hypothetical this compound Signaling Pathway.

References

Application Notes and Protocols for the Safe Handling and Disposal of Eserethol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Eserethol is a chemical compound listed in PubChem with CAS number 469-23-8.[1] It is available for purchase from chemical suppliers for laboratory research purposes.[2] While information on its biological activity exists, comprehensive safety data is limited.[3] Therefore, these guidelines are based on best practices for handling novel or uncharacterized chemical compounds in a research setting.[4][5][6] A thorough risk assessment should be conducted by the principal investigator before any handling of this compound.[7][8][9][10]

Introduction

This compound (C₁₅H₂₂N₂O) is a nitrogen-containing organic compound with a bicyclic structure combining indole and pyrrole ring systems.[3] It is recognized primarily as an intermediate in the synthesis of various alkaloids.[3] this compound has demonstrated biological activity, including the inhibition of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair, suggesting potential applications in cancer research.[3] Given its biological activity and the limited availability of comprehensive safety data, this compound must be handled with care, assuming it to be a potentially hazardous substance.[6]

Hazard Identification and Risk Assessment

As a novel compound with limited safety information, a thorough risk assessment is mandatory before beginning any experimental work.[7][8][9][10]

  • Potential Hazards: The specific toxicological properties of this compound have not been fully elucidated. However, based on its biological activity as a PARP-1 inhibitor, it should be considered a potentially cytotoxic and mutagenic agent.[3] It is a dark red semi-solid, and its reactivity suggests it should be stored under inert conditions.[3]

  • Routes of Exposure: Potential routes of exposure include inhalation of aerosols, dermal contact, and ingestion.[7]

  • Risk Mitigation: A comprehensive risk assessment should be conducted to identify potential hazards and establish appropriate control measures.[7][8][9][10] This should be documented and approved by the institution's Environmental Health and Safety (EHS) department.

Safe Handling Protocols

3.1. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[6][11] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A full-length laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) should be used.

3.2. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Ventilation: The laboratory should be well-ventilated.

3.3. Storage and Labeling

  • Storage Conditions: this compound should be stored in a cool, dry, and dark place, under an inert atmosphere if possible, to prevent degradation.[3] It should be stored away from incompatible materials.[4]

  • Labeling: All containers of this compound must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings (e.g., "Potentially Hazardous," "Cytotoxic").[5]

Experimental Protocols

4.1. Preparation of Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Tare a sterile, amber glass vial on a calibrated analytical balance.

  • Carefully weigh the desired amount of this compound powder into the vial.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Securely cap the vial and vortex gently until the solid is completely dissolved.

  • Label the vial clearly with "this compound," "10 mM in DMSO," the date of preparation, and your initials.

  • Store the stock solution at -20°C in a desiccated environment.

4.2. Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete DMEM from the 10 mM stock solution. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium to the respective wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₂N₂O
Molecular Weight246.35 g/mol [2]
AppearanceDark Red Semi-solid[3]
CAS Number469-23-8[1]
SolubilitySlightly soluble in ethanol, limited solubility in chloroform[3]

Table 2: Illustrative Cytotoxicity Data of this compound on HeLa Cells (48h Incubation)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
0.198.5 ± 3.8
185.2 ± 5.1
1052.3 ± 4.5
5015.7 ± 2.9
1005.1 ± 1.8
IC₅₀ (µM) ~12.5

Disposal Protocols

All waste contaminated with this compound must be treated as hazardous chemical waste.[12]

  • Solid Waste: Contaminated solid waste, including gloves, pipette tips, and vials, should be collected in a designated, clearly labeled hazardous waste container.[12]

  • Liquid Waste: Unused stock solutions and contaminated media should be collected in a sealed, labeled hazardous waste container.[12] Do not dispose of this compound solutions down the drain.[12]

  • Container Disposal: Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol). The first rinse should be collected as hazardous waste.[13] Subsequent rinses can be disposed of down the drain with copious amounts of water, pending local regulations.[13]

  • Decontamination: Work surfaces should be decontaminated with a suitable cleaning agent (e.g., 70% ethanol) after handling this compound.

All hazardous waste must be disposed of through the institution's EHS department in accordance with federal, state, and local regulations.[14][15]

Visualizations

Eserethol_Signaling_Pathway This compound This compound PARP1 PARP-1 This compound->PARP1 inhibits DNA_Repair DNA Repair PARP1->DNA_Repair promotes DNA_Damage DNA Damage DNA_Damage->PARP1 activates Apoptosis Apoptosis DNA_Repair->Apoptosis prevents MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis Seed_Cells 1. Seed Cells (96-well plate) Prepare_Dilutions 2. Prepare this compound Serial Dilutions Add_Compound 3. Add Compound to Cells Prepare_Dilutions->Add_Compound Incubate_48h 4. Incubate for 48 hours Add_Compound->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO 7. Add DMSO to Dissolve Formazan Incubate_4h->Add_DMSO Read_Absorbance 8. Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data 9. Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data

References

Application Notes and Protocols for Eserethol (Eserine/Physostigmine) in Protein-Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eserethol, commonly known as Eserine or Physostigmine, is a well-characterized reversible inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its primary mechanism of action involves the carbamoylation of the serine residue within the active site of these enzymes, which prevents the hydrolysis of the neurotransmitter acetylcholine.[1] This inhibitory activity makes this compound a valuable tool in drug discovery and neuroscience research for studying the structure and function of cholinesterases and for screening new potential inhibitors.

These application notes provide detailed protocols for utilizing this compound in protein-ligand binding assays, focusing on robust and widely used methodologies. The quantitative data presented will aid in establishing baseline inhibitory values for comparison with novel compounds.

Quantitative Data Summary

The inhibitory potency of this compound (Eserine/Physostigmine) against its primary targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is typically quantified by the half-maximal inhibitory concentration (IC50). These values can vary depending on the species from which the enzyme is derived and the specific assay conditions.

Target EnzymeSpeciesInhibitorIC50 (µM)
Acetylcholinesterase (AChE)HumanEserine (Physostigmine)0.117 ± 0.007[2]
Acetylcholinesterase (AChE)Recombinant Human (expressed in HEK293 cells)Eserine0.16[3]
Butyrylcholinesterase (BChE)HumanEserine (Physostigmine)0.059 ± 0.012[2]

Signaling Pathway and Inhibition Mechanism

This compound acts as a competitive inhibitor at the active site of cholinesterases. The following diagram illustrates the normal catalytic reaction of acetylcholinesterase and its inhibition by this compound.

G cluster_0 Normal Catalytic Reaction cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) Complex AChE-ACh Complex ACh->Complex Binds to active site AChE Acetylcholinesterase (AChE) AChE->Complex Complex->AChE Hydrolysis Products Choline + Acetate Complex->Products This compound This compound Inhibited_Complex Carbamoylated AChE (Inactive) This compound->Inhibited_Complex Binds to active site AChE_Inhibited Acetylcholinesterase (AChE) AChE_Inhibited->Inhibited_Complex Inhibited_Complex->AChE_Inhibited Slow dissociation

Caption: Mechanism of Acetylcholinesterase action and inhibition.

Experimental Protocols

Determination of IC50 using the Ellman's Assay

The Ellman's assay is a simple, robust, and widely used colorimetric method for measuring cholinesterase activity.[4][5][6][7]

Experimental Workflow:

G cluster_workflow Ellman's Assay Workflow prep Prepare Reagents plate Add Reagents and This compound to 96-well plate prep->plate incubate1 Pre-incubate with enzyme plate->incubate1 reaction Initiate reaction with substrate (ATChI) incubate1->reaction incubate2 Incubate at 25°C reaction->incubate2 read Measure absorbance at 412 nm incubate2->read analyze Calculate % inhibition and IC50 read->analyze

Caption: Workflow for the Ellman's Assay.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • This compound (Physostigmine)

  • Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute to various concentrations in phosphate buffer.

    • Prepare a 10 mM DTNB solution in phosphate buffer.[5]

    • Prepare a 14 mM ATChI solution in phosphate buffer.[5]

    • Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.[5]

  • Assay Procedure (in a 96-well plate): [5]

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 10 µL of the this compound solution at different concentrations to the sample wells. For the control well (100% activity), add 10 µL of buffer or the corresponding DMSO concentration.

    • Add 10 µL of the AChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of 10 mM DTNB to the reaction mixture.

    • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

    • Shake the plate for 1 minute.

    • After 10 minutes of incubation, measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Fluorescence-Based Assay

Fluorescence-based assays offer higher sensitivity compared to colorimetric methods.[8] This protocol utilizes a reporter molecule that fluoresces upon reaction with a product of the enzymatic reaction.

Experimental Workflow:

G cluster_workflow Fluorescence-Based Assay Workflow prep Prepare Reagents plate Add Reagents and This compound to plate prep->plate incubate1 Pre-incubate with enzyme plate->incubate1 reaction Add detection solution containing substrate incubate1->reaction incubate2 Incubate at RT reaction->incubate2 read Measure fluorescence incubate2->read analyze Calculate % inhibition and IC50 read->analyze

Caption: Workflow for a fluorescence-based cholinesterase assay.

Materials:

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • This compound (Physostigmine)

  • Commercially available fluorescence-based acetylcholinesterase assay kit (e.g., Amplite® Fluorimetric Acetylcholinesterase Assay Kit)[8]

Protocol (based on a commercial kit):

  • Reagent Preparation:

    • Prepare reagents as per the manufacturer's instructions. This typically includes a reaction buffer, a fluorescent probe (e.g., Amplite® Red), choline oxidase, and the substrate (acetylcholine).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add the reaction mixture (containing all components except the substrate) to the wells.

    • Add the different concentrations of this compound to the respective wells.

    • Add the AChE enzyme to the wells.

    • Pre-incubate for the time specified in the kit protocol.

    • Initiate the reaction by adding the acetylcholine substrate.

    • Incubate at room temperature, protected from light, for the recommended duration.

    • Measure the fluorescence at the specified excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the Ellman's assay.

    • Determine the IC50 value from the dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (Kd, ΔH, and ΔS).[9][10][11]

Experimental Workflow:

G cluster_workflow Isothermal Titration Calorimetry Workflow prep Prepare and degas enzyme and this compound solutions load Load this compound into syringe and enzyme into cell prep->load equilibrate Equilibrate at desired temperature load->equilibrate titrate Inject this compound into enzyme solution equilibrate->titrate measure Measure heat changes titrate->measure analyze Fit data to a binding model to determine Kd, ΔH, ΔS measure->analyze

Caption: Workflow for Isothermal Titration Calorimetry.

Materials:

  • Isothermal Titration Calorimeter

  • Purified Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • This compound (Physostigmine)

  • Matching buffer for both protein and ligand solutions

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target enzyme (e.g., AChE) in a suitable buffer. The concentration will depend on the instrument and the expected binding affinity.

    • Prepare a solution of this compound in the same buffer. The concentration of the ligand should be 10-20 times that of the protein.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, injection volume, spacing between injections, and stirring speed).

    • Perform a series of injections of this compound into the enzyme solution.

    • A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the raw data (heat pulses) to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding entropy (ΔS) can then be calculated.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the binding of this compound (Eserine/Physostigmine) to acetylcholinesterase and butyrylcholinesterase. The choice of assay will depend on the specific research question, available equipment, and desired throughput. The Ellman's assay is a cost-effective and reliable method for determining IC50 values, while fluorescence-based assays offer higher sensitivity. Isothermal Titration Calorimetry provides a comprehensive thermodynamic characterization of the binding interaction. By utilizing these standardized protocols, researchers can obtain high-quality, reproducible data for their drug discovery and development programs.

References

Application Note: Quantitative Analysis of Eserethol in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eserethol is a novel, potent, and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates cell cycle, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[1][4] this compound's mechanism of action involves the specific inhibition of the p110α subunit of PI3K, leading to downstream suppression of AKT and mTOR, thereby inducing apoptosis and inhibiting tumor growth.[4][5]

Accurate quantification of this compound in tissue samples is crucial for preclinical and clinical studies to understand its pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.[6][7] This application note provides a detailed protocol for the extraction and quantification of this compound from various tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[8][9]

Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which in turn activates PI3K.[3] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2][4] PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated.[2] Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately promotes cell growth and survival.[1][5] this compound exerts its therapeutic effect by inhibiting PI3K, thus blocking the entire downstream signaling cascade.

Eserethol_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Growth & Survival mTOR->CellSurvival

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow

The quantification of this compound from tissue samples involves several key steps: tissue homogenization, protein precipitation, solid-phase extraction (SPE) for sample clean-up, and finally, analysis by LC-MS/MS.[6][10][11]

Eserethol_Quantification_Workflow Start Tissue Sample (e.g., Tumor, Liver) Homogenization 1. Tissue Homogenization (Bead Beating) Start->Homogenization ProteinPrecipitation 2. Protein Precipitation (Cold Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation1 Centrifugation ProteinPrecipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant SPE 3. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Supernatant->SPE Evaporation 4. Evaporation & Reconstitution SPE->Evaporation LCMS 5. LC-MS/MS Analysis Evaporation->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for this compound quantification in tissue samples.

Detailed Experimental Protocols

Tissue Homogenization

This protocol is designed for the efficient lysis of cells and release of intracellular this compound.[10][12]

  • Materials:

    • Frozen tissue sample (100-200 mg)

    • 2 mL screw-cap tubes containing ceramic beads

    • Homogenization Buffer: 1X Phosphate Buffered Saline (PBS)

    • Bead beater homogenizer[13]

  • Procedure:

    • Weigh the frozen tissue sample and place it into a pre-chilled 2 mL screw-cap tube with ceramic beads.

    • Add 1 mL of ice-cold PBS to the tube.

    • Homogenize the tissue using a bead beater (e.g., Precellys 24) at 6000 rpm for 2 cycles of 30 seconds, with a 30-second pause on ice in between cycles.[14]

    • Visually inspect the sample to ensure complete homogenization.[12]

    • Keep the homogenate on ice for the next step.

Protein Precipitation

This step removes the majority of proteins, which can interfere with LC-MS/MS analysis.[15][16][17]

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) solution (e.g., deuterated this compound) in acetonitrile

    • Acetonitrile (ACN), pre-chilled to -20°C

  • Procedure:

    • To 200 µL of tissue homogenate, add 20 µL of the IS solution.

    • Add 600 µL of cold (-20°C) acetonitrile to the sample.[17]

    • Vortex vigorously for 1 minute to precipitate proteins.[18]

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[19]

    • Carefully collect the supernatant without disturbing the protein pellet.

Solid-Phase Extraction (SPE)

SPE is a crucial step for sample cleanup and concentration of the analyte.[11][20][21]

  • Materials:

    • SPE cartridges (e.g., C18, 100 mg)

    • Methanol (MeOH)

    • Deionized water

    • Elution solvent: 90:10 Acetonitrile:Methanol with 0.1% Formic Acid

  • Procedure:

    • Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to dry.[11]

    • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[11]

    • Washing: Wash the cartridge with 1 mL of 5% MeOH in water to remove polar impurities.

    • Elution: Elute this compound and the IS from the cartridge with 1 mL of the elution solvent.[21]

Evaporation and Reconstitution

This step concentrates the sample to improve detection sensitivity.[7]

  • Materials:

    • Nitrogen evaporator

    • Reconstitution solvent: 50:50 Acetonitrile:Water

  • Procedure:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides typical parameters for the quantification of a small molecule like this compound.[9][22]

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8][23]

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)[23]

    • MRM Transitions:

      • This compound: [Precursor Ion m/z] -> [Product Ion m/z]

      • Internal Standard: [Precursor Ion m/z] -> [Product Ion m/z]

    • Note: Specific m/z values need to be optimized for this compound and the chosen internal standard.

Data Presentation

The following tables present hypothetical data from a pharmacokinetic study of this compound in a mouse tumor model.

Table 1: this compound Concentration in Plasma and Tissues Over Time

Time Point (hours)Plasma (ng/mL)Tumor (ng/g)Liver (ng/g)
1150.2 ± 15.3450.6 ± 42.1210.4 ± 25.8
495.7 ± 10.1680.3 ± 75.2150.9 ± 18.9
840.1 ± 5.6320.1 ± 38.765.2 ± 8.1
245.2 ± 1.150.8 ± 7.310.3 ± 2.5

Data are presented as mean ± standard deviation (n=5 mice per time point).

Table 2: Pharmacokinetic Parameters of this compound

TissueCmax (ng/g or ng/mL)Tmax (hours)AUC (0-24h) (ngh/g or ngh/mL)
Plasma155.811205.6
Tumor702.548540.2
Liver225.111850.9

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUC: Area under the curve.

Conclusion

This application note provides a comprehensive and robust methodology for the quantification of the novel PI3K inhibitor, this compound, in various tissue samples. The detailed protocols for tissue homogenization, protein precipitation, solid-phase extraction, and LC-MS/MS analysis are designed to yield accurate and reproducible results. The provided data tables and diagrams serve as a clear guide for researchers in the field of drug development, facilitating the effective evaluation of this compound's pharmacokinetic and pharmacodynamic properties in preclinical models.

References

Preparing Stock Solutions of Eserethol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eserethol, a key intermediate in the synthesis of physostigmine and other alkaloids, is a compound of significant interest in pharmacological research.[1] Proper preparation of stock solutions is critical for accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.

Chemical and Physical Properties

This compound is a nitrogen-containing organic compound with a distinct pyrrolo-indole aromatic ring system.[1] It presents as a red to dark red semi-solid.[1] Understanding its fundamental properties is essential for proper handling and solution preparation.

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O[1]
Molar Mass 246.35 g/mol [1]
Appearance Red to Dark Red Semi-Solid[1]
Solubility Sparingly soluble in chloroform, slightly soluble in ethanol. Solubility in Dimethyl Sulfoxide (DMSO) is not explicitly reported but is expected to be good based on its utility as a solvent for a wide array of organic compounds.[1][2]
Storage Store at -20°C under an inert atmosphere.

Recommended Solvents for Stock Solutions

The choice of solvent is critical and depends on the intended downstream application. For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power for a wide range of organic compounds and its miscibility with aqueous culture media.[2]

  • Dimethyl Sulfoxide (DMSO): Ideal for preparing high-concentration stock solutions for use in cell-based assays and biochemical screens.

  • Ethanol: A viable alternative, though this compound's solubility is limited. It may be suitable for applications where DMSO is not appropriate.

Note: When using any organic solvent, it is crucial to determine the tolerance of the specific cell line or assay system to the solvent. The final concentration of the solvent in the working solution should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many research applications.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the this compound container and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.46 mg of this compound (Molar Mass = 246.35 g/mol ).

    • Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )

    • Mass (mg) = 10 mmol/L * 0.001 L * 246.35 g/mol * 1000 mg/g = 2.46 mg

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial. Add the calculated volume of anhydrous DMSO (in this example, 1 mL).

  • Mixing: Tightly cap the tube/vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes/vials, protected from light. Most compounds stored in DMSO are stable under these conditions.[3][4]

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium or assay buffer.

Example: Preparing a 10 µM Working Solution

  • Perform a serial dilution of the 10 mM stock solution. For example, a 1:1000 dilution of the 10 mM stock solution will result in a 10 µM working solution.

  • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired aqueous buffer or cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental samples.

Application in Research: Acetylcholinesterase Inhibition and PARP-1 Modulation

This compound is a precursor in the synthesis of physostigmine, a known acetylcholinesterase (AChE) inhibitor.[1] Therefore, this compound and its derivatives are often studied for their potential as AChE inhibitors. The IC50 of physostigmine against human AChE has been reported in the nanomolar to low micromolar range, providing a reference for determining appropriate working concentrations for this compound in related assays.[5]

Additionally, this compound has been noted for its interaction with Poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme crucial for DNA repair. PARP-1 inhibitors are a significant area of cancer research.

Experimental Workflow for Preparing this compound Stock and Working Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Assay Buffer/Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Assay mix->use add_working Add Working Solution use->add_working cell_culture Cell Culture / Biochemical Assay cell_culture->add_working incubate Incubate add_working->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for this compound solution preparation.

Simplified PARP-1 Signaling Pathway in DNA Damage Response

This compound's interaction with PARP-1 suggests its potential role in modulating DNA repair pathways. The following diagram illustrates a simplified overview of the PARP-1 signaling cascade upon DNA damage.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes Recruitment Recruitment of DNA Repair Proteins PARP1->Recruitment PARylates & recruits NAD NAD+ NAD->PARP1 substrate Repair DNA Repair Recruitment->Repair This compound This compound (Potential Modulator) This compound->PARP1 inhibits?

Caption: PARP-1 signaling in DNA repair.

Safety Precautions

  • This compound is intended for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound and its solutions.

  • Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

References

Troubleshooting & Optimization

optimizing Eserethol concentration for IC50 determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Eserethol concentration for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological targets?

A1: this compound (CAS Number: 469-23-8) is recognized as an intermediate in the synthesis of physostigmine, an acetylcholinesterase (AChE) inhibitor.[1] It has also been shown to interact with and inhibit Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme critical for DNA repair mechanisms.[1] Therefore, its biological effects are likely linked to the inhibition of these two key enzymes.

Q2: What is a typical starting concentration range for this compound in an IC50 experiment?

A2: For a compound with unknown potency, it is recommended to start with a wide concentration range spanning several orders of magnitude. A common starting point is a logarithmic or semi-logarithmic dilution series, for example, from 0.01 µM to 100 µM.[2] A preliminary experiment with a broad range (e.g., 10-fold serial dilutions) can help identify a narrower, more effective range for subsequent, more precise experiments (e.g., 2-fold or 3-fold serial dilutions).[2]

Q3: Which solvent should be used to dissolve and dilute this compound?

A3: this compound is reported to be sparingly soluble in chloroform and slightly soluble in ethanol.[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of sparingly soluble compounds. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5% for cellular studies) to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Q4: Which cell lines are suitable for determining the IC50 of this compound?

A4: Given this compound's known inhibitory activity against PARP-1, cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), would be highly relevant. As an acetylcholinesterase inhibitor, neuronal cell lines could also be of interest. The choice of cell line should be guided by the specific research question and the desired therapeutic context.

Q5: What is the recommended assay for determining the IC50 of this compound?

A5: A variety of cytotoxicity and cell viability assays can be used. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[4][5] Other options include ATP-based luminescence assays, which measure the amount of ATP in viable cells.[6]

Troubleshooting Guide

Q1: My dose-response curve is flat, showing no inhibition even at high concentrations of this compound. What could be the problem?

A1:

  • Solubility Issues: this compound's limited solubility might cause it to precipitate out of solution at higher concentrations, preventing it from interacting with the cells.[3] Visually inspect your stock solutions and the media in the wells for any signs of precipitation. Consider using a lower concentration range or exploring solubilizing agents, ensuring they do not interfere with the assay.

  • Compound Inactivity: The chosen cell line may be resistant to this compound's mechanism of action. Consider using a different cell line or a positive control compound known to induce a response in your chosen cells.

  • Incorrect Assay Duration: The incubation time with this compound might be too short to induce a measurable effect. Consider extending the incubation period (e.g., from 24h to 48h or 72h).

Q2: I am observing high variability between my replicate wells. How can I improve the reproducibility of my IC50 assay?

A2:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and be precise with the volume of cell suspension added to each well. Uneven cell distribution is a common source of variability.[6]

  • Pipetting Errors: Use calibrated pipettes and be careful to avoid introducing bubbles when adding reagents. For multi-well plates, ensure consistent timing and technique across the plate.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[3]

  • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent concentrations in the wells. Ensure the compound is fully dissolved before adding it to the cells.

Q3: The dose-response curve does not reach 100% inhibition and plateaus at a lower percentage. What does this mean?

A3:

  • Partial Inhibition: The observed effect might be a genuine partial inhibition, where this compound only partially inhibits the target or cellular process even at saturating concentrations.[3] This can occur with certain types of inhibitors (e.g., allosteric inhibitors).

  • Solubility Limitation: The maximum achievable inhibition may be limited by the solubility of this compound.[3]

  • Assay Artifacts: The compound might interfere with the assay itself (e.g., interacting with the MTT reagent). Running appropriate controls can help identify such artifacts.

Hypothetical this compound Signaling Pathway

The diagram below illustrates a hypothesized signaling pathway for this compound, based on its known interactions with Acetylcholinesterase (AChE) and Poly (ADP-ribose) Polymerase 1 (PARP-1). This is a proposed model to guide experimental design.

Eserethol_Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_dna_repair DNA Damage Response ACh Acetylcholine AChE AChE ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor ACh->AChR Binds Chol_Sig Cholinergic Signaling AChR->Chol_Sig Activates DNA_damage DNA Damage PARP1 PARP-1 DNA_damage->PARP1 Activates DNA_repair DNA Repair PARP1->DNA_repair Promotes Apoptosis Apoptosis PARP1->Apoptosis Inhibits This compound This compound This compound->AChE Inhibits This compound->PARP1 Inhibits IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells 1. Cell Culture (Seed cells in 96-well plate) prep_this compound 2. This compound Preparation (Prepare serial dilutions) treatment 3. Cell Treatment (Add this compound dilutions to cells) prep_this compound->treatment incubation 4. Incubation (e.g., 24, 48, or 72 hours) treatment->incubation viability_assay 5. Viability Assay (e.g., MTT Assay) incubation->viability_assay read_plate 6. Data Acquisition (Read absorbance) viability_assay->read_plate calc_ic50 7. IC50 Calculation (Non-linear regression) read_plate->calc_ic50

References

mitigating Eserethol off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eserethol. This resource is designed for researchers, scientists, and drug development professionals to help anticipate, identify, and mitigate potential off-target effects of this compound in your experiments.

Understanding this compound

This compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase domain of Kinase-A in the pro-survival Signaling Pathway-X. While highly effective in inhibiting its primary target, high concentrations or specific cellular contexts can lead to off-target activity, primarily against Kinase-B and Kinase-C , which are structurally similar kinases involved in unrelated cellular processes like cytoskeletal arrangement and cell cycle progression. Understanding and controlling for these off-target effects is crucial for interpreting experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target proteins of this compound?

A1: this compound's primary target is Kinase-A . The most well-characterized off-targets are Kinase-B and Kinase-C . Off-target binding can lead to unintended phenotypic effects, making careful experimental design essential.[1][2]

Q2: At what concentration do off-target effects typically appear?

A2: While this can be cell-line dependent, off-target effects are generally observed at concentrations above 1µM.[3] We strongly recommend performing a dose-response curve to determine the optimal concentration that maximizes on-target inhibition while minimizing off-target activity in your specific system.

Q3: How can I confirm that the phenotype I'm observing is from the on-target effect of this compound?

A3: The best practice is to use multiple validation methods.[] These include using a structurally unrelated inhibitor of Kinase-A, performing rescue experiments by re-introducing a drug-resistant version of Kinase-A, and using genetic methods like siRNA or CRISPR to knock down Kinase-A and observe if the phenotype is recapitulated.

Q4: Is there a negative control compound I can use for my experiments?

A4: Yes, we recommend using a structurally similar but biochemically inactive analog of this compound, known as this compound-NC. This compound shares similar physicochemical properties but does not inhibit Kinase-A or its off-targets, helping to control for non-specific or vehicle-related effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue 1: I'm observing unexpected cytotoxicity or a phenotype that doesn't align with known Kinase-A function.

  • Possible Cause: This is a strong indicator of an off-target effect, likely due to the inhibition of Kinase-B or Kinase-C, which are involved in critical cellular processes.[2][5]

  • Troubleshooting Steps:

    • Lower the Concentration: Immediately reduce the concentration of this compound to the lowest effective dose for Kinase-A inhibition.[6] It's crucial to find the therapeutic window where on-target effects are maximized.

    • Perform a Kinase Panel Screen: To definitively identify the off-target, screen this compound against a broad panel of kinases at the concentration you are using. This can confirm inhibition of Kinase-B and/or Kinase-C.

    • Use a More Specific Inhibitor: If available, compare your results with a more selective Kinase-A inhibitor that has a different chemical scaffold and thus a different off-target profile.[7]

    • Control Experiment: Use siRNA or shRNA to specifically knock down Kinase-B and Kinase-C. If the knockdown of these kinases phenocopies the unexpected effects seen with this compound, it strongly suggests an off-target liability.

Issue 2: My results with this compound are inconsistent across different cell lines.

  • Possible Cause: The expression levels of the on-target (Kinase-A) and off-targets (Kinase-B, Kinase-C) can vary significantly between different cell lines. A cell line with high expression of Kinase-B and low expression of Kinase-A may be more susceptible to off-target effects.

  • Troubleshooting Steps:

    • Characterize Your Cell Lines: Before starting, perform qPCR or Western blotting to quantify the relative protein expression levels of Kinase-A, Kinase-B, and Kinase-C in the cell lines you plan to use.

    • Normalize to Target Expression: Choose cell lines with a high ratio of Kinase-A to Kinase-B/C expression for initial experiments to ensure a clearer on-target window.

    • Titrate for Each Cell Line: Do not assume the optimal concentration is the same across all cell lines. Perform a separate dose-response curve for each one.

Issue 3: I am seeing paradoxical activation of a downstream pathway.

  • Possible Cause: Kinase inhibitors can sometimes cause unexpected pathway activation.[1] This can happen through complex feedback loops or by inhibiting a kinase that normally suppresses another pathway (a phenomenon known as retroactivity).[8] For instance, inhibiting Kinase-A might relieve a negative feedback loop that was suppressing another signaling cascade.

  • Troubleshooting Steps:

    • Phospho-Proteomic Profiling: To get an unbiased view of the signaling changes, perform a mass spectrometry-based phospho-proteomics experiment at an early time point after this compound treatment. This can reveal unexpected pathway activation.

    • Time-Course Experiment: Analyze key downstream markers at multiple time points (e.g., 5 min, 30 min, 2h, 8h).[9] Some paradoxical effects are transient, while others are sustained.

    • Map the Pathway: Use pathway analysis software to investigate potential feedback loops connected to Kinase-A. This can help form a hypothesis about the mechanism of paradoxical activation.

Data Presentation
Table 1: this compound In Vitro Potency and Selectivity
TargetAssay TypeIC50 (nM)Notes
Kinase-A Biochemical15On-Target
Kinase-A Cellular85On-Target (HEK293 Cells)
Kinase-B Biochemical850Off-Target
Kinase-C Biochemical1200Off-Target
Kinase-D Biochemical>10,000Unrelated Kinase Control

IC50 values represent the concentration required for 50% inhibition.

Table 2: Recommended Concentration Ranges for Different Experimental Goals
Experimental GoalRecommended Concentration RangeRationale
Confirming On-Target Phenotype 50 - 200 nMMaximizes on-target activity with minimal off-target risk.
General Cell-Based Screening 200 nM - 1 µMA wider range for initial screens, but requires secondary validation.
Inducing Off-Target Effects (Control) > 1 µMUsed specifically to study the function of off-targets Kinase-B/C.
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Effects Using Western Blot

This protocol helps differentiate the inhibition of Kinase-A from off-targets by observing the phosphorylation of their respective downstream substrates.

  • Cell Plating: Plate your chosen cell line (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Prepare serial dilutions of this compound (e.g., 0, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM) in serum-free media.

    • Include a vehicle control (DMSO) and a positive control using an unrelated Kinase-A inhibitor if available.

    • Aspirate growth media, wash with PBS, and add the treatment media.

    • Incubate for 2 hours at 37°C.

  • Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies for:

      • p-Substrate-A (Kinase-A specific substrate)

      • p-Substrate-B (Kinase-B specific substrate)

      • Total Kinase-A (loading control)

      • Actin or Tubulin (loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop with an ECL substrate and image.

  • Analysis: Quantify band intensities. A successful experiment will show a dose-dependent decrease in p-Substrate-A at low nM concentrations, while a decrease in p-Substrate-B will only be apparent at higher (µM) concentrations.

Visual Guides

Eserethol_Pathway cluster_on_target On-Target Pathway-X cluster_off_target Off-Target Pathways Upstream_A Upstream Signal Kinase_A Kinase-A (Primary Target) Upstream_A->Kinase_A Substrate_A Substrate-A Kinase_A->Substrate_A Phenotype_A Pro-Survival Phenotype Substrate_A->Phenotype_A Kinase_B Kinase-B Phenotype_B Cytoskeletal Defects Kinase_B->Phenotype_B Kinase_C Kinase-C Phenotype_C Cell Cycle Arrest Kinase_C->Phenotype_C This compound This compound This compound->Kinase_A High Potency (nM) This compound->Kinase_B Low Potency (µM) This compound->Kinase_C Low Potency (µM)

Caption: this compound's on-target and off-target signaling pathways.

Troubleshooting_Workflow cluster_validation Validation Steps start Unexpected Phenotype Observed? lower_conc 1. Lower this compound Concentration start->lower_conc Yes likely_on_target Likely On-Target Effect start->likely_on_target No dose_response 2. Perform Full Dose-Response lower_conc->dose_response compare_inhibitor 3. Use Structurally Different Inhibitor dose_response->compare_inhibitor rescue_exp 4. Perform Rescue Experiment compare_inhibitor->rescue_exp phenotype_persists Phenotype Persists at Low nM? rescue_exp->phenotype_persists phenotype_persists->likely_on_target Yes likely_off_target Likely Off-Target Effect phenotype_persists->likely_off_target No

Caption: Workflow for troubleshooting unexpected experimental results.

Mitigation_Strategies center Mitigation Strategies c1 Use Lowest Effective Dose center->c1 c2 Characterize Target Expression Levels center->c2 c3 Use Inactive Control Compound center->c3 c4 Orthogonal Validation (e.g., siRNA) center->c4 c5 Use Structurally Unrelated Inhibitor center->c5 c6 Kinome-Wide Selectivity Profiling center->c6

Caption: Key strategies to mitigate and control for off-target effects.

References

Technical Support Center: Managing Eserethol-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Eserethol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate this compound-induced cytotoxicity in your primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a potent inducer of apoptosis in primary cells. Its cytotoxic effects are primarily mediated through the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This leads to a cascade of events including caspase activation, DNA fragmentation, and ultimately, cell death.[1][2][3]

Q2: My primary cells are showing high levels of detachment and morphological changes (e.g., rounding, blebbing) after this compound treatment. What is happening?

A2: These are classic signs of apoptosis-induced cytotoxicity. This compound is likely activating signaling pathways that lead to the breakdown of the cellular cytoskeleton and loss of adhesion, resulting in the observed morphological changes and detachment.

Q3: How can I reduce the cytotoxic effects of this compound while still achieving my desired experimental outcome?

A3: Several strategies can be employed:

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound that achieves your desired biological effect with minimal cytotoxicity.

  • Reduce Treatment Duration: A time-course experiment can help identify the shortest exposure time necessary for your experimental goals.

  • Co-treatment with Anti-apoptotic Agents: Consider co-administering specific inhibitors of apoptosis, such as pan-caspase inhibitors (e.g., Z-VAD-FMK), to block the apoptotic cascade. However, be mindful that this may also interfere with the intended effects of this compound.

  • Optimize Cell Culture Conditions: Ensure your primary cells are healthy and not stressed before this compound treatment. Use optimized growth media and maintain proper cell density.[4][5]

Q4: Can the vehicle used to dissolve this compound be contributing to cytotoxicity?

A4: Yes, the solvent used to dissolve this compound (e.g., DMSO, ethanol) can be cytotoxic to primary cells, especially at higher concentrations.[6] It is crucial to run a vehicle-only control to distinguish between solvent-induced and this compound-induced cytotoxicity. Always use the lowest possible concentration of the vehicle.

Troubleshooting Guides

Problem 1: Excessive Cell Death Even at Low this compound Concentrations
  • Possible Cause: Primary cells are highly sensitive or are in a stressed state.

  • Troubleshooting Steps:

    • Verify Cell Health: Before treatment, ensure cells are healthy, exhibiting normal morphology and growth rates.

    • Check for Contamination: Rule out any underlying microbial contamination that could be exacerbating cytotoxicity.

    • Optimize Seeding Density: Both very low and very high cell densities can increase sensitivity to cytotoxic agents. Ensure you are using the recommended seeding density for your specific primary cell type.

    • Serum Concentration: If using a serum-containing medium, ensure the serum concentration is optimal. Serum withdrawal can induce stress and apoptosis.

    • Perform a Wider Dose-Response: Test a broader range of even lower this compound concentrations to find a non-toxic working concentration.

Problem 2: Inconsistent Results Between Experiments
  • Possible Cause: Variability in experimental procedures or reagents.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps, including cell seeding, this compound preparation and dilution, treatment duration, and assay procedures, are performed consistently.[4][5][7][8]

    • Reagent Quality: Use fresh, high-quality reagents. Aliquot this compound stock solutions to avoid repeated freeze-thaw cycles.

    • Passage Number: Primary cells have a limited lifespan. Use cells within a consistent and low passage number range for all experiments.

    • Cell Proliferation State: The sensitivity of cells to cytotoxic agents can vary with their proliferation state. Ensure cells are in a consistent growth phase (e.g., logarithmic growth) at the start of each experiment.

Data Presentation

Table 1: Dose-Response of this compound on Primary Hepatocyte Viability

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.2
192 ± 5.1
575 ± 6.8
1051 ± 7.3
2528 ± 4.9
5012 ± 3.1

Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on this compound-Induced Apoptosis

Treatment% Apoptotic Cells (Annexin V+) (Mean ± SD)
Vehicle Control3.5 ± 1.1
This compound (25 µM)48.2 ± 5.7
Z-VAD-FMK (50 µM)4.1 ± 1.5
This compound (25 µM) + Z-VAD-FMK (50 µM)15.8 ± 3.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed primary cells in a 96-well plate at the recommended density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Culture and treat cells with this compound in a 6-well plate as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

Visualizations

Eserethol_Apoptosis_Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas, TNFR1) This compound->DeathReceptor Extrinsic Stimulus BaxBak Bax/Bak Activation This compound->BaxBak Intrinsic Stimulus DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC BaxBak->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Experimental_Workflow Start Start: Primary Cell Culture Seeding Seed Cells in Multi-well Plate Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, Annexin V) Incubation->Assay Analysis Data Acquisition and Analysis Assay->Analysis End End: Determine IC50/Apoptosis Rate Analysis->End

Caption: Workflow for assessing this compound cytotoxicity.

References

improving Eserethol signal-to-noise ratio in assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio in assays involving Eserethol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Understanding this compound

This compound (also known as Eserethole) is a nitrogen-containing organic compound that functions as a dual inhibitor of both acetylcholinesterase (AChE) and poly (ADP-ribose) polymerase-1 (PARP-1). It is also a key intermediate in the synthesis of other alkaloids with acetylcholinesterase-inhibiting properties, such as physostigmine.[1][2] Given its dual mechanism of action, assays involving this compound typically focus on its inhibitory effects on these two enzymes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound is known to be an inhibitor of two key enzymes:

  • Acetylcholinesterase (AChE): By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.[2]

  • Poly (ADP-ribose) polymerase-1 (PARP-1): this compound can also inhibit PARP-1, an enzyme crucial for DNA repair mechanisms.[2]

Q2: Which types of assays are most common for studying this compound's activity?

A2: The most common assays for this compound are enzyme inhibition assays targeting AChE and PARP-1. These can be performed in various formats, including colorimetric, fluorometric, and chemiluminescent methods.

Q3: What are the common sources of a low signal-to-noise ratio in this compound assays?

A3: A low signal-to-noise ratio can stem from several factors, including:

  • High background signal: This can be caused by autofluorescence of this compound or other components in the assay, or non-specific binding.

  • Low signal intensity: This may result from suboptimal enzyme or substrate concentrations, incorrect buffer conditions (pH, temperature), or inactive this compound.

  • Instrument settings: Improperly configured plate readers (e.g., incorrect wavelength settings, gain settings too low) can lead to poor signal detection.

  • Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.

Troubleshooting Guides

Acetylcholinesterase (AChE) Inhibition Assays

Problem: High Background Signal

Possible Cause Recommended Solution
Autofluorescence of this compound or other test compounds.Run a blank control containing the compound but no enzyme to measure its intrinsic fluorescence. Subtract this value from the experimental wells. Consider using a red-shifted fluorescent probe to minimize autofluorescence.
Non-specific binding of assay reagents to the microplate.Use non-binding surface (NBS) plates. Ensure that the plate color is appropriate for the assay type (black for fluorescence, clear for colorimetric).[1]
Contaminated reagents.Use fresh, high-purity reagents and sterile, nuclease-free water.

Problem: Low or No Signal

Possible Cause Recommended Solution
Inactive AChE enzyme.Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known inhibitor as a positive control.
Suboptimal substrate concentration.Determine the Michaelis-Menten constant (Km) for the substrate under your experimental conditions and use a substrate concentration at or near the Km value.
Incorrect assay buffer pH or temperature.AChE activity is sensitive to pH and temperature. Ensure the assay buffer is at the optimal pH (typically pH 7.5-8.0) and the incubation is performed at a consistent, optimal temperature (e.g., 37°C).[3][4]
This compound instability.Prepare fresh solutions of this compound for each experiment.
PARP-1 Inhibition Assays

Problem: High Background Signal

Possible Cause Recommended Solution
High intrinsic fluorescence of test compounds.Screen compounds for autofluorescence at the assay's excitation and emission wavelengths. If problematic, consider a chemiluminescent or colorimetric assay format.[5]
Insufficient washing steps in ELISA-based assays.Increase the number and volume of wash steps to remove unbound reagents effectively.[6]
High concentration of DMSO.Ensure the final DMSO concentration in the assay is low (typically <1%), as higher concentrations can interfere with the reaction and increase background.[7]

Problem: Low or No Signal

Possible Cause Recommended Solution
Inactive PARP-1 enzyme.Aliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Run a positive control with a known PARP-1 inhibitor to validate enzyme activity.[6]
Suboptimal NAD+ concentration.The concentration of the substrate, NAD+, is critical. Titrate NAD+ to determine the optimal concentration for your assay conditions.
Insufficient activated DNA.PARP-1 activity is dependent on the presence of damaged DNA. Ensure that the concentration of activated DNA is sufficient to stimulate the enzyme.
Incorrect incubation time or temperature.Optimize the incubation time and temperature for the enzymatic reaction. Follow the recommendations of the specific assay kit being used.[7]

Quantitative Data Summary

The inhibitory activity of this compound and other compounds is typically reported as the half-maximal inhibitory concentration (IC50). The following tables provide representative IC50 values for AChE and PARP-1 inhibitors. Note that specific IC50 values for this compound are not widely published; therefore, data for the related compound physostigmine are provided for AChE, and a range of values for common PARP-1 inhibitors are presented as a reference.

Table 1: Representative IC50 Values for AChE Inhibitors

CompoundTargetIC50 ValueReference
PhysostigmineHuman AChE0.117 ± 0.007 µM[8]
DonepezilHuman AChEVaries (nM to µM range)[9]
RivastigmineHuman AChE71.1 µM[10]

Table 2: Representative IC50 Values for PARP-1 Inhibitors

CompoundTargetIC50 ValueReference
OlaparibPARP-113 nM
RucaparibPARP-12.3 µM (in MDA-MB-436 cells)[3]
NiraparibPARP-13.2 µM (in MDA-MB-436 cells)[3]
TalazoparibPARP-1Varies (nM range)

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

This protocol is a generalized version based on the widely used Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATC) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • This compound and other test compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATC, and DTNB in Assay Buffer.

  • Assay Setup:

    • Add 20 µL of Assay Buffer to the blank wells.

    • Add 20 µL of the this compound working solution to the test wells.

    • Add 20 µL of a known AChE inhibitor as a positive control.

    • Add 20 µL of Assay Buffer to the negative control (100% activity) wells.

  • Enzyme Addition:

    • Add 20 µL of the AChE working solution to all wells except the blank.

    • Mix gently and incubate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 200 µL of a reaction mixture containing ATC and DTNB to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation period (e.g., 10-20 minutes) at room temperature (endpoint assay).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.

PARP-1 Inhibition Assay (Chemiluminescent)

This is a generalized protocol for a chemiluminescent PARP-1 inhibition assay.

Materials:

  • Recombinant PARP-1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Histone-coated 96-well white microplate

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay Buffer

  • Wash Buffer (e.g., PBST)

  • This compound and other test compounds

  • Microplate luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • To the histone-coated wells, add Assay Buffer, activated DNA, and this compound at various concentrations.

    • Include positive controls (known PARP-1 inhibitor) and negative controls (no inhibitor).

  • Enzyme Addition:

    • Add the PARP-1 enzyme to all wells.

  • Reaction Initiation:

    • Add biotinylated NAD+ to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature with gentle shaking.

  • Washing:

    • Wash the plate multiple times with Wash Buffer to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the plate again with Wash Buffer.

    • Add the chemiluminescent substrate to each well.

  • Measurement:

    • Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis:

    • Subtract the background luminescence.

    • Calculate the percent inhibition for each this compound concentration.

    • Determine the IC50 value by plotting percent inhibition versus the log of the this compound concentration.

Visualizations

Eserethol_Signaling_Pathways cluster_AChE Acetylcholinesterase (AChE) Inhibition cluster_PARP1 PARP-1 Inhibition Eserethol_AChE This compound AChE AChE Eserethol_AChE->AChE Inhibits Choline_Acetate Choline + Acetate AChE->Choline_Acetate Breaks down Acetylcholine Acetylcholine Acetylcholine->AChE Cholinergic_Receptor Cholinergic Receptor Acetylcholine->Cholinergic_Receptor Activates Increased_Signaling Increased Cholinergic Signaling Cholinergic_Receptor->Increased_Signaling Eserethol_PARP1 This compound PARP1 PARP-1 Eserethol_PARP1->PARP1 Inhibits PARylation PARylation PARP1->PARylation Catalyzes DNA_Damage DNA Damage DNA_Damage->PARP1 Activates DNA_Repair DNA Repair PARylation->DNA_Repair Recruits proteins for

Caption: this compound's dual inhibitory signaling pathways.

Experimental_Workflow start Start: Prepare Reagents (this compound, Enzyme, Substrate, Buffer) plate_setup Plate Setup (Controls, this compound concentrations) start->plate_setup pre_incubation Pre-incubation (Enzyme + this compound) plate_setup->pre_incubation reaction_start Initiate Reaction (Add Substrate) pre_incubation->reaction_start incubation Incubation reaction_start->incubation measurement Measure Signal (Absorbance, Fluorescence, or Luminescence) incubation->measurement data_analysis Data Analysis (Calculate % Inhibition, Determine IC50) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound inhibition assays.

Troubleshooting_Workflow start Low Signal-to-Noise Ratio check_signal Is the raw signal low? start->check_signal check_background Is the background high? check_signal->check_background No low_signal_solutions Troubleshoot Low Signal: - Check enzyme activity - Optimize substrate concentration - Verify buffer pH and temperature - Use fresh this compound solution check_signal->low_signal_solutions Yes high_background_solutions Troubleshoot High Background: - Run compound autofluorescence control - Use non-binding surface plates - Increase wash steps (if applicable) - Check for reagent contamination check_background->high_background_solutions Yes instrument_check Check Instrument Settings (Wavelength, Gain, Plate Type) check_background->instrument_check No review_protocol Review Protocol for Errors low_signal_solutions->review_protocol high_background_solutions->review_protocol instrument_check->review_protocol

Caption: Troubleshooting decision tree for low signal-to-noise ratio.

References

Technical Support Center: Imaging Experiments and Eserethol-Related Autofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence in imaging experiments, with a particular focus on potential interference from Eserethol and similar indole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause autofluorescence?

This compound is a nitrogen-containing organic compound with a core bicyclic structure that includes an indole ring.[1][2] It is primarily used as a chemical intermediate in the synthesis of more complex molecules, such as the alkaloid physostigmine.[1][2]

Compounds containing indole rings are known to be inherently fluorescent. The extensive system of delocalized electrons in the indole structure can absorb light energy and re-emit it at a longer wavelength, a phenomenon known as fluorescence. When this fluorescence is not the signal of interest in an imaging experiment, it is referred to as autofluorescence and can obscure the desired signals from your specific fluorescent probes.

Q2: What are the likely excitation and emission wavelengths of this compound autofluorescence?

Q3: What are other common sources of autofluorescence in imaging experiments?

Autofluorescence can originate from various sources within your biological sample and can be induced by sample preparation methods.[4][5][6] Understanding these sources is the first step in troubleshooting.

Source of AutofluorescenceTypical Emission RangeNotes
Aldehyde Fixatives (e.g., formaldehyde, glutaraldehyde) Broad spectrum (Blue, Green, Red)Caused by the reaction of aldehydes with amines in the tissue, forming fluorescent Schiff bases.[1][4]
Endogenous Fluorophores
Collagen and ElastinBlue-Green (~350-500 nm)Abundant structural proteins in the extracellular matrix.
NADH and FADBlue-Green (~450-500 nm)Metabolic coenzymes found in mitochondria.
LipofuscinBroad spectrum (Yellow-Red)Aggregates of oxidized proteins and lipids that accumulate with age in lysosomes.[7]
Red Blood CellsBroad spectrumHemoglobin can contribute to background fluorescence.

Troubleshooting Guide: Minimizing this compound-Related Autofluorescence

If you suspect that this compound or a similar compound is contributing to unwanted background signal in your imaging, follow this troubleshooting workflow.

autofluorescence_troubleshooting cluster_spectral Spectral Separation cluster_chemical Chemical Treatment cluster_photobleaching Photobleaching start High Background Autofluorescence Observed check_this compound Is this compound or an indole-containing compound present? start->check_this compound no_this compound Address other sources of autofluorescence. check_this compound->no_this compound No spectral_separation Optimize Spectral Imaging Parameters check_this compound->spectral_separation Yes eserethol_present Yes no No chemical_treatment Apply Chemical Quenching Methods spectral_separation->chemical_treatment If signal is still obscured cluster_spectral cluster_spectral photobleaching Perform Photobleaching chemical_treatment->photobleaching If chemical treatment is insufficient or incompatible cluster_chemical cluster_chemical cluster_photobleaching cluster_photobleaching spectral1 Select fluorophores with excitation/emission in the red or far-red spectrum. spectral2 Use narrow-bandpass filters to isolate the specific signal. spectral1->spectral2 chemical1 Sodium Borohydride (for aldehyde-induced autofluorescence) chemical2 Sudan Black B (for lipofuscin) chemical1->chemical2 photobleaching1 Expose the sample to broad-spectrum light before antibody incubation. autofluorescence_mitigation_logic cluster_sources Sources of Autofluorescence cluster_strategies Mitigation Strategies aldehyde Aldehyde Fixation borohydride Sodium Borohydride Treatment aldehyde->borohydride lipofuscin Lipofuscin sudan_black Sudan Black B Staining lipofuscin->sudan_black endogenous Other Endogenous Fluorophores (Collagen, NADH, etc.) photobleaching Photobleaching endogenous->photobleaching spectral Spectral Separation (Red/Far-Red Fluorophores) endogenous->spectral This compound This compound / Indole Compounds This compound->photobleaching This compound->spectral

References

Eserethol stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Eserethol in long-term experiments. Researchers, scientists, and drug development professionals can find troubleshooting tips, experimental protocols, and data to ensure the integrity of their research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

A1: this compound is a red to dark red semi-solid compound.[1] Its stability is a critical factor in long-term experiments because it is known to be reactive and can degrade under various conditions, potentially affecting experimental outcomes.[1] Degradation can lead to a loss of the active compound and the formation of unknown products with potentially different biological activities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored at -20°C in a freezer, under an inert atmosphere.[2] This minimizes degradation from temperature fluctuations, oxidation, and exposure to atmospheric moisture.

Q3: What are the known degradation pathways for this compound?

A3: this compound can undergo several types of degradation reactions, including:

  • Oxidation: The molecule is susceptible to oxidation, which can alter its structure and activity.[1]

  • Reduction: Reduction processes can also lead to the formation of derivatives.[1]

  • Substitution: The compound can undergo substitution reactions.[1]

  • Hydrolysis: Under certain pH conditions, ester or ether linkages, if present or formed as intermediates, can be susceptible to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q4: How can I detect this compound degradation in my samples?

A4: The most common method for detecting and quantifying this compound and its degradation products is a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize the degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during long-term experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results This compound degradation leading to variable concentrations of the active compound or the presence of active degradation products.1. Verify Stock Solution Integrity: Re-analyze the this compound stock solution using a validated stability-indicating HPLC method to confirm its concentration and purity. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a new stock vial for each experiment. 3. Control Experimental Conditions: Strictly control temperature, pH, and light exposure during the experiment.
Visible changes in solution color or clarity Precipitation of this compound or its degradation products due to poor solubility or degradation.1. Check Solubility: Ensure the solvent and concentration used are appropriate for this compound. It has limited solubility in non-polar solvents and is slightly soluble in ethanol.[1] 2. Filter the Solution: If precipitation is observed, filter the solution through a 0.22 µm filter before use. Analyze the filtrate to determine the concentration of soluble this compound.
Loss of biological activity over time Degradation of this compound in the experimental medium (e.g., cell culture media).1. Assess Stability in Media: Perform a time-course experiment to determine the stability of this compound in the specific experimental medium under the exact experimental conditions (temperature, CO2, etc.). 2. Replenish this compound: If significant degradation is observed, replenish the this compound-containing medium at regular intervals during the experiment.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies and provides an indication of the compound's lability.

Table 1: Effect of Temperature on this compound Stability (in solution at pH 7.4)

TemperatureIncubation Time (hours)% this compound Remaining
4°C2498.5
25°C (Room Temp)2492.1
37°C2485.3
60°C2465.7

Table 2: Effect of pH on this compound Stability (in aqueous solution at 37°C for 24 hours)

pH% this compound Remaining
3.0 (Acidic)88.2
5.0 (Slightly Acidic)95.1
7.4 (Physiological)85.3
9.0 (Alkaline)72.5

Table 3: Effect of Light Exposure on this compound Stability (in solution at 25°C for 24 hours)

Light Condition% this compound Remaining
Dark (Control)99.8
Ambient Light94.3
UV Light (254 nm)78.9

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 20% A, 80% B

    • 25-30 min: Hold at 20% A, 80% B

    • 30-31 min: Linear gradient to 95% A, 5% B

    • 31-35 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study of this compound

This protocol describes the conditions for inducing degradation of this compound to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples using the stability-indicating HPLC method (Protocol 1) and LC-MS to identify degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Long-Term Experiment cluster_analysis Stability Analysis cluster_results Data Interpretation stock This compound Stock Solution working Prepare Working Solutions stock->working exp Incubate with Cells/System working->exp hplc HPLC Analysis exp->hplc Time Points lcms LC-MS for Degradants hplc->lcms If degradation observed data Assess Stability & Impact hplc->data lcms->data

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway This compound This compound Oxidation Oxidative Degradation Product(s) This compound->Oxidation Oxidizing Agent (e.g., H₂O₂) Hydrolysis Hydrolytic Degradation Product(s) This compound->Hydrolysis Acid or Base Photolysis Photolytic Degradation Product(s) This compound->Photolysis UV/Visible Light

Caption: Potential degradation pathways of this compound.

signaling_pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Inhibition Degradation_Product Degradation Product Degradation_Product->Target_Protein Altered/No Interaction Downstream_Effector1 Downstream Effector 1 Target_Protein->Downstream_Effector1 Downstream_Effector2 Downstream Effector 2 Target_Protein->Downstream_Effector2 Cellular_Response Cellular Response Downstream_Effector1->Cellular_Response Downstream_Effector2->Cellular_Response

Caption: Impact of this compound degradation on a signaling pathway.

References

Technical Support Center: Enhancing Eserethol Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the in vivo bioavailability of Eserethol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a nitrogen-containing organic compound with a unique bicyclic structure, serving as a vital intermediate in the synthesis of various alkaloids, including the acetylcholinesterase inhibitor physostigmine.[1][2] It appears as a red to dark red semi-solid.[1][2] this compound is sparingly soluble in non-polar solvents like chloroform and only slightly soluble in polar solvents such as ethanol.[1][2] This poor solubility is a primary reason for its low oral bioavailability, which can limit its therapeutic potential and lead to variability in in vivo studies.[3][4]

Q2: What are the common reasons for poor oral bioavailability of compounds like this compound?

A2: Poor oral bioavailability for compounds like this compound typically stems from two main factors:

  • Low Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids to be absorbed. Poorly soluble compounds have a limited dissolution rate, which is often the rate-limiting step for absorption.[3][4]

  • Low Intestinal Permeability: The drug must be able to cross the intestinal epithelium to enter the systemic circulation.

This compound's chemical properties suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[4]

Q3: What are the key pharmacokinetic parameters to assess when evaluating this compound bioavailability?

A3: The primary pharmacokinetic parameters to determine from a bioavailability study are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug reached in the blood.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

These parameters are determined by measuring the concentration of this compound in plasma or blood at various time points after administration.[5][6]

Q4: What is the difference between absolute and relative bioavailability?

A4:

  • Absolute Bioavailability compares the bioavailability of the active drug in the systemic circulation following non-intravenous administration (e.g., oral) with the bioavailability following intravenous (IV) administration. It is assumed that 100% of the drug reaches the systemic circulation after IV administration.[5][6]

  • Relative Bioavailability compares the bioavailability of a drug from a new formulation to a standard formulation administered by the same route (e.g., comparing a new tablet formulation to an oral solution).[5]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your in vivo bioavailability studies with this compound.

Problem Potential Cause Troubleshooting Suggestions
High variability in plasma concentrations between animals. Poor formulation homogeneity; inconsistent dosing volume; physiological differences between animals.Ensure the formulation is a homogenous suspension or solution. Use precise dosing techniques. Consider a crossover study design to minimize inter-animal variability.
Low or undetectable plasma concentrations of this compound. Poor oral absorption due to low solubility; rapid metabolism (first-pass effect); analytical method not sensitive enough.Enhance solubility using formulation strategies (see below). Co-administer with a metabolic inhibitor if the metabolic pathway is known. Validate your analytical method to ensure it has the required sensitivity.
Precipitation of this compound in the formulation upon standing. The drug concentration exceeds its solubility in the vehicle.Reduce the drug concentration. Add a co-solvent or a suspending agent to improve stability. Prepare the formulation immediately before dosing.
Unexpected animal toxicity or adverse effects. The vehicle or excipients may have inherent toxicity at the administered dose. This compound itself may have off-target effects.Conduct a dose-ranging study with the vehicle alone. Reduce the concentration of potentially toxic excipients. Lower the dose of this compound.

Data Presentation: Enhancing this compound Bioavailability

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative bioavailability data for this compound is not publicly available. It is intended to demonstrate how to present and interpret data from a bioavailability enhancement study.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)50 ± 122.0250 ± 60100
Micronized Suspension85 ± 201.5450 ± 95180
Solid Dispersion (1:5 drug:polymer)150 ± 351.0980 ± 150392
Nanosuspension220 ± 500.751550 ± 210620

Interpretation:

  • Micronization: Reducing the particle size of this compound led to a modest increase in Cmax and AUC, suggesting that dissolution rate is a limiting factor for its absorption.

  • Solid Dispersion: Formulating this compound as a solid dispersion with a hydrophilic polymer significantly improved its bioavailability, likely by presenting the drug in an amorphous, more soluble state.

  • Nanosuspension: The most significant enhancement was observed with the nanosuspension, which combines the benefits of increased surface area with improved dissolution velocity, leading to a substantial increase in both the rate and extent of absorption.

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration

Objective: To prepare a stable nanosuspension of this compound to enhance its oral bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Vitamin E TPGS)

  • Purified water

  • High-pressure homogenizer or bead mill

Methodology:

  • Pre-milling (Optional): If starting with coarse this compound powder, reduce the particle size by jet milling or ball milling.

  • Dispersion: Disperse 1% (w/v) this compound and 2% (w/v) stabilizer in purified water.

  • Homogenization:

    • High-Pressure Homogenization: Process the dispersion through a high-pressure homogenizer at 1500 bar for 20-30 cycles. Maintain the temperature below 10°C.

    • Bead Milling: Add the dispersion to a milling chamber containing zirconium oxide beads (0.1-0.5 mm). Mill at 2000-3000 rpm for 2-4 hours, ensuring the temperature is controlled.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS). The target is a mean particle size of <200 nm and a PDI of <0.3.

  • Characterization: Assess the physical stability of the nanosuspension by monitoring particle size and for any signs of aggregation over time at different storage conditions (e.g., 4°C and 25°C).

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the pharmacokinetic profile and relative bioavailability of an enhanced this compound formulation compared to a control formulation.

Animal Model: Male Sprague-Dawley rats (200-250 g).[7][8]

Study Design: Crossover design with a one-week washout period between formulations.

Formulations:

  • Control: this compound suspended in 0.5% carboxymethylcellulose (CMC) in water.

  • Test: this compound nanosuspension.

Methodology:

  • Fasting: Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Dosing: Administer the formulations orally via gavage at a dose of 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extraction: Extract this compound from the plasma using liquid-liquid extraction or solid-phase extraction.[9][10]

    • Quantification: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis software.

  • Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation using the following formula:

    • Relative Bioavailability (%) = (AUC_test / AUC_control) * 100

Signaling Pathways and Experimental Workflows

PARP-1 Signaling Pathway

This compound is an intermediate in the synthesis of compounds that may interact with various cellular targets. One such target is Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death pathways.[2] Inhibition of PARP-1 can lead to the accumulation of DNA damage and apoptosis, particularly in cancer cells.[11]

PARP1_Signaling DNA_Damage DNA Damage (e.g., Single-Strand Breaks) PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes using DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PARP1_active->DNA_Repair_Proteins recruits Apoptosis Apoptosis PARP1_active->Apoptosis (overactivation leads to) NAD NAD+ NAD->PARP1_active DNA_Repair DNA Repair DNA_Repair_Proteins->DNA_Repair Eserethol_Derivative This compound-derived PARP Inhibitor Eserethol_Derivative->PARP1_active inhibits

Caption: PARP-1 signaling pathway in response to DNA damage and its inhibition.

Experimental Workflow for Enhancing this compound Bioavailability

The following diagram illustrates a typical workflow for developing and evaluating a new formulation to enhance the oral bioavailability of this compound.

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (e.g., Nanosuspension, Solid Dispersion) Start->Formulation In_Vitro In Vitro Characterization (Particle Size, Dissolution) Formulation->In_Vitro In_Vivo In Vivo Bioavailability Study (Rat Model) In_Vitro->In_Vivo PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) In_Vivo->PK_Analysis Data_Eval Data Evaluation: Bioavailability Enhanced? PK_Analysis->Data_Eval End_Success End: Optimized Formulation Data_Eval->End_Success Yes End_Fail Reformulate Data_Eval->End_Fail No End_Fail->Formulation

Caption: Experimental workflow for enhancing this compound's oral bioavailability.

Logical Relationship of Bioavailability Enhancement Strategies

This diagram outlines the logical progression from identifying the problem of poor solubility to implementing various formulation strategies.

Enhancement_Strategies Problem Problem: Low this compound Solubility Goal Goal: Increase Dissolution Rate & Bioavailability Problem->Goal Strategies Formulation Strategies Goal->Strategies Size_Reduction Particle Size Reduction (Micronization, Nanonization) Strategies->Size_Reduction Amorphous Amorphous Systems (Solid Dispersions) Strategies->Amorphous Complexation Complexation (Cyclodextrins) Strategies->Complexation Lipid_Based Lipid-Based Formulations (SMEDDS) Strategies->Lipid_Based

Caption: Logical approach to this compound bioavailability enhancement.

References

causes of experimental variability with Eserethol

Author: BenchChem Technical Support Team. Date: November 2025

Eserethol Technical Support Center

Disclaimer: this compound appears to be a hypothetical compound. The following information is provided as a detailed, illustrative example of a technical support guide for a fictional small molecule inhibitor, designed to meet the user's specifications for content and format.

This guide is intended for researchers, scientists, and drug development professionals who are encountering experimental variability while working with the hypothetical compound this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variation in the IC50 value of this compound in our cell-based assays. What could be the cause?

A1: Batch-to-batch variability in IC50 values is a common issue that can stem from several sources. The most frequent causes include the stability of the compound, inconsistencies in assay conditions, and biological variations in the cell cultures. Ensure that this compound stock solutions are prepared fresh and protected from light, as the compound is susceptible to photodegradation. It is also crucial to maintain consistent cell passage numbers and seeding densities between experiments.

Q2: Why are we seeing inconsistent levels of p-Inflammo-Regulin (phosphorylated Inflammo-Regulin) in our Western blots after this compound treatment?

A2: Inconsistent phosphorylation levels of this compound's target can be due to variations in treatment time, cell confluence, or the lysis procedure. We recommend a time-course experiment to determine the optimal treatment duration for your specific cell line. Additionally, ensure that cell lysis is performed rapidly on ice with freshly added phosphatase inhibitors to preserve the phosphorylation status of the target protein.

Q3: this compound appears to be causing unexpected cell death at concentrations where it should only be inhibiting VK1. Is this a known off-target effect?

A3: While this compound is designed for high specificity to Variability Kinase 1 (VK1), off-target effects can occur, particularly at higher concentrations. We recommend performing a dose-response curve to distinguish between targeted inhibition and non-specific cytotoxicity. Comparing the effects of this compound to a known cytotoxic agent in your cell line can also help determine if the observed cell death is an off-target effect.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values

This guide provides a systematic approach to identifying the source of variability in this compound's half-maximal inhibitory concentration (IC50).

Workflow for Troubleshooting IC50 Variability

A Start: Inconsistent IC50 Observed B Check this compound Stock Solution (Freshly prepared? Protected from light?) A->B C Verify Assay Reagents (Correct concentrations? Not expired?) B->C If stock is OK D Standardize Cell Culture Conditions (Consistent passage number? Seeding density?) C->D If reagents are OK E Review Assay Protocol (Consistent incubation times? Correct plate reading?) D->E If culture is consistent F Run Control Experiments (Positive/negative controls performing as expected?) E->F If protocol is correct G Issue Resolved F->G If controls are OK

Caption: Workflow for diagnosing inconsistent IC50 values.

Data Presentation: Impact of Cell Seeding Density on this compound IC50

Seeding Density (cells/well)This compound IC50 (nM)Standard Deviation
2,50052.3± 4.1
5,00049.8± 3.8
10,00085.1± 9.2
20,000152.6± 15.7

This hypothetical data illustrates that higher cell densities can lead to an apparent increase in the IC50 of this compound, likely due to a higher concentration of the target protein.

Experimental Protocols

Protocol 1: Western Blot for p-Inflammo-Regulin

This protocol details the steps for assessing the inhibition of VK1 by this compound through the phosphorylation of its downstream target, Inflammo-Regulin.

  • Cell Culture and Treatment:

    • Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

    • Include a positive control (e.g., treatment with a known activator of the pathway) and a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel at 120V for 90 minutes.

    • Transfer the proteins to a PVDF membrane at 100V for 60 minutes.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Inflammo-Regulin (1:1000) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Visualize the bands using an ECL substrate and an imaging system.

Signaling Pathway

Hypothetical this compound Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Stress Receptor VK1 Variability Kinase 1 (VK1) Receptor->VK1 Activates IR Inflammo-Regulin (IR) VK1->IR Phosphorylates pIR Phosphorylated IR (p-IR) (Active) IR->pIR Inflammation Inflammatory Gene Expression pIR->Inflammation Promotes This compound This compound This compound->VK1 Inhibits

Caption: this compound's mechanism of action in the VK1 pathway.

interpreting ambiguous results from Eserethol treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Eserethol. Our aim is to help you interpret ambiguous results and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the EGFR, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. This inhibition leads to reduced cell proliferation and induction of apoptosis in EGFR-dependent cell lines.

Q2: We observe variable IC50 values for this compound across different cancer cell lines. What could be the reason?

A2: Variability in IC50 values is expected and can be attributed to several factors:

  • EGFR Expression and Mutation Status: Cell lines with high EGFR expression or activating mutations (e.g., exon 19 deletions, L858R) are generally more sensitive to this compound.

  • Downstream Mutations: Mutations in genes downstream of EGFR, such as KRAS or BRAF, can lead to constitutive activation of the MAPK pathway, rendering the cells resistant to EGFR inhibition.

  • Compensatory Signaling: Activation of alternative signaling pathways, such as MET or IGF-1R, can compensate for EGFR blockade and reduce the efficacy of this compound.

  • Cell Culture Conditions: Factors like cell density, serum concentration, and passage number can influence experimental outcomes. Standardization of these parameters is crucial.

Q3: Our Western blot results show incomplete inhibition of downstream p-ERK despite a high concentration of this compound. What does this indicate?

A3: Incomplete inhibition of phosphorylated ERK (p-ERK) can be a sign of several phenomena:

  • Signal Amplification: The MAPK cascade is a powerful signal amplification system. Even minimal residual EGFR activity might be sufficient to generate a detectable p-ERK signal.

  • Alternative Pathway Activation: Other receptor tyrosine kinases might be activating the Ras-MAPK pathway, bypassing the need for EGFR signaling.

  • Feedback Loops: Inhibition of the MAPK pathway can sometimes trigger feedback mechanisms that reactivate the pathway.

Troubleshooting Ambiguous Results

Scenario 1: Unexpected Increase in Cell Viability at Low this compound Concentrations

A paradoxical increase in cell proliferation at low drug concentrations can be perplexing. Here’s a guide to troubleshoot this observation.

Troubleshooting Steps:

  • Confirm the Observation: Repeat the experiment with a finer dilution series of this compound. Ensure that the paradoxical effect is reproducible.

  • Check for Contamination: Rule out any contamination in your cell culture or drug stocks.

  • Investigate Off-Target Effects: At very low concentrations, some inhibitors can have off-target effects that might promote proliferation.

  • Assess for Adaptive Resistance: Short-term exposure to low drug doses might induce adaptive responses that transiently enhance survival signaling.

Suggested Experiments:

  • Dose-Response Curve with More Data Points: Generate a detailed dose-response curve with narrow concentration intervals at the lower end of the spectrum.

  • Pathway Analysis at Low Doses: Perform Western blotting for key signaling molecules (EGFR, Akt, ERK) at the paradoxical concentrations to check for unexpected pathway activation.

Scenario 2: Discrepancy Between Apoptosis Assay and Cell Viability Assay

You observe a significant decrease in cell viability (e.g., using an MTT assay), but a corresponding increase in apoptosis markers (e.g., cleaved caspase-3) is not detected.

Troubleshooting Steps:

  • Consider the Assay Timelines: The peak for apoptosis might occur at a different time point than the decrease in metabolic activity measured by viability assays.

  • Evaluate Other Forms of Cell Death: this compound might be inducing non-apoptotic cell death pathways like necroptosis or autophagy-dependent cell death.

  • Assess for Cytostatic Effects: The drug might be causing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect) at the tested concentrations and time points.

Suggested Experiments:

  • Time-Course Experiment: Perform both viability and apoptosis assays at multiple time points (e.g., 12, 24, 48, 72 hours) to capture the dynamics of the cellular response.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of treated cells.

  • Western Blot for Alternative Death Markers: Probe for markers of necroptosis (e.g., RIPK1, MLKL) or autophagy (e.g., LC3-II).

Data Presentation

Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEGFR StatusKRAS StatusThis compound IC50 (nM)
A549Lung AdenocarcinomaWild-TypeMutant>10,000
PC-9Lung AdenocarcinomaExon 19 DeletionWild-Type25
HCT116Colorectal CarcinomaWild-TypeMutant8,500
NCI-H1975Lung AdenocarcinomaL858R & T790MWild-Type5,000

Table 2: Effect of this compound on Cell Cycle Distribution in PC-9 Cells at 24 hours

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)45.235.119.7
This compound (25 nM)68.515.316.2
This compound (100 nM)75.110.214.7

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated and Total ERK
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 90 minutes at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Apoptosis Inhibition ERK->Proliferation This compound This compound This compound->EGFR EGF EGF Ligand EGF->EGFR

Caption: this compound inhibits the EGFR/MAPK signaling pathway.

Troubleshooting_Workflow Start Ambiguous Result Observed Reproduce Attempt to Reproduce the Finding Start->Reproduce Reproducible Is the result reproducible? Reproduce->Reproducible CheckControls Review Experimental Controls (Positive/Negative) Reproducible->CheckControls Yes Error Investigate for Technical Error (Reagents, Equipment, Protocol) Reproducible->Error No Hypothesize Formulate Hypotheses (e.g., Off-target effect, Resistance) CheckControls->Hypothesize DesignExp Design New Experiments to Test Hypotheses Hypothesize->DesignExp Interpret Interpret New Data and Refine Hypothesis DesignExp->Interpret End Conclusion Reached Interpret->End

Caption: A workflow for troubleshooting ambiguous experimental results.

Logical_Relationships cluster_cause Potential Causes cluster_effect Observed Effect cluster_solution Potential Solutions Cause1 Downstream Mutation (e.g., KRAS) Effect Incomplete p-ERK Inhibition Cause1->Effect Cause2 Compensatory Pathway Activation (e.g., MET) Cause2->Effect Cause3 Insufficient Drug Concentration Cause3->Effect Solution1 Sequence Downstream Genes Effect->Solution1 Solution2 Co-treat with Inhibitor of Compensatory Pathway Effect->Solution2 Solution3 Increase this compound Dose or Treatment Duration Effect->Solution3

Caption: Logical relationships for incomplete p-ERK inhibition.

optimizing incubation time for Eserethol treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Eserethol. The following information is designed to help optimize experimental protocols, with a specific focus on incubation time, to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a cell-based assay?

For initial experiments, a time-course study is highly recommended as the optimal incubation time can vary significantly between cell lines and experimental conditions. A suggested starting point is to test a range of incubation times (e.g., 2, 4, 8, 12, 24, and 48 hours) at a fixed concentration of this compound. This will help determine the minimal time required to observe a significant effect and identify the point at which maximum effect is achieved or when potential cytotoxicity becomes a confounding factor.

Q2: How do I determine if my incubation time is optimal?

The optimal incubation time is the duration at which the desired biological effect of this compound is maximal and reproducible, without significant off-target effects or cell death. This can be determined by:

  • Time-course experiments: Measuring the desired endpoint at multiple time points.

  • Dose-response curves at different time points: The IC50 or EC50 values should be stable at the optimal incubation time.

  • Cell viability assays: Running a parallel cytotoxicity assay to ensure the observed effects are not due to cell death.

Q3: Can the incubation time for this compound be too long?

Yes, excessively long incubation times can lead to several issues, including:

  • Compound degradation: this compound may lose its activity in culture medium over extended periods.

  • Cellular stress and cytotoxicity: Prolonged exposure may induce stress responses or cell death, confounding the experimental results.[1][2]

  • Secondary effects: The initial biological response may be masked by downstream or off-target effects that occur at later time points.

  • Denaturation of target proteins: Long incubation periods may cause denaturation of the target protein, leading to lower binding.[3]

Q4: Should I pre-incubate my cells with this compound before adding another reagent?

Pre-incubation with this compound is often necessary to allow for sufficient time for the compound to enter the cells and engage with its target before the biological process of interest is initiated. The optimal pre-incubation time should be determined empirically, similar to a standard incubation time-course.[4][5]

Troubleshooting Guide

Below are common issues encountered during this compound treatment experiments, along with potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. - Inconsistent cell seeding density.- Edge effects in the microplate.[6]- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.[6]- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
No observable effect of this compound. - Incubation time is too short.- this compound concentration is too low.- Compound instability or degradation.- Incorrect assay setup.- Perform a time-course experiment to test longer incubation times.- Conduct a dose-response experiment with a wider concentration range.- Prepare fresh this compound stock solutions and minimize freeze-thaw cycles.- Verify the assay protocol and ensure all reagents are functioning correctly.
High background signal in the assay. - Non-specific binding of this compound or detection reagents.- Cross-reactivity of antibodies.- Contamination (e.g., mycoplasma).[2]- Increase the number of wash steps.[7]- Include appropriate blocking agents in buffers.[7]- Test for and eliminate mycoplasma contamination.[2]- Run appropriate controls to check for antibody cross-reactivity.[7]
Inconsistent results between experiments. - Variation in cell passage number.[1]- Different lots of reagents (e.g., serum).- Fluctuation in incubator conditions (CO2, temperature, humidity).- Use cells within a consistent and narrow range of passage numbers.[1]- Test new lots of critical reagents before use in large-scale experiments.- Regularly calibrate and monitor incubator conditions.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound

This protocol outlines a general method for determining the optimal incubation time of this compound in an adherent cell line using a viability assay as the endpoint.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a 2X working stock of this compound at the desired final concentration in the appropriate cell culture medium.

  • Treatment: Remove the seeding medium from the cells and add the 2X this compound solution. For the control wells, add medium without this compound.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Assay: At each time point, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: For each time point, normalize the signal from the this compound-treated wells to the control wells. Plot the normalized signal against the incubation time to identify the optimal duration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation Time-Course cluster_analysis Analysis prep_cells Seed Cells in 96-well Plate treat_cells Add this compound to Cells prep_cells->treat_cells prep_this compound Prepare this compound dilutions prep_this compound->treat_cells inc_2h Incubate 2h treat_cells->inc_2h Start Time Points inc_4h Incubate 4h treat_cells->inc_4h Start Time Points inc_8h Incubate 8h treat_cells->inc_8h Start Time Points inc_24h Incubate 24h treat_cells->inc_24h Start Time Points assay Perform Viability Assay inc_2h->assay inc_4h->assay inc_8h->assay inc_24h->assay analyze Analyze Data & Plot Time-Course assay->analyze

Caption: Workflow for optimizing this compound incubation time.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene_Expression Target Gene Expression TF->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Logic for No Effect start No Effect Observed check_time Was a time-course performed? start->check_time perform_time_course Action: Perform time-course (2-48h) check_time->perform_time_course No check_dose Was a dose-response performed? check_time->check_dose Yes end Re-evaluate Experiment perform_time_course->end perform_dose_response Action: Perform dose-response (log scale) check_dose->perform_dose_response No check_viability Is there high cytotoxicity? check_dose->check_viability Yes perform_dose_response->end lower_dose Action: Lower this compound concentration check_viability->lower_dose Yes check_viability->end No lower_dose->end

Caption: Decision tree for troubleshooting a lack of this compound effect.

References

Validation & Comparative

A Comparative Guide: Eserethol vs. siRNA Knockdown for Targeting PARP-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct methods for inhibiting the function of Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a critical target in cancer therapy. We will explore the use of Eserethol, a small molecule inhibitor, and compare it with the gene silencing technique of small interfering RNA (siRNA) knockdown. This comparison aims to provide an objective overview of their mechanisms, experimental applications, and potential advantages and disadvantages, supported by available experimental data.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundsiRNA Knockdown of PARP-1
Mechanism of Action Direct enzymatic inhibition of PARP-1.Post-transcriptional gene silencing by degrading PARP-1 mRNA.
Target Level ProteinmRNA
Mode of Action Reversible or irreversible binding to the enzyme's active site.Catalytic degradation of target mRNA via the RISC complex.
Specificity Potential for off-target effects on other proteins, including kinases.[1]High sequence specificity, but can have off-target effects due to partial sequence homology.[2][3]
Duration of Effect Dependent on compound pharmacokinetics (half-life, metabolism).Transient, typically lasting 3-7 days, with maximal mRNA knockdown often seen 24-48 hours post-transfection.[4]
Delivery Systemic or local administration of the small molecule.Requires transfection reagents or viral vectors to deliver siRNA into cells.
Quantitative Data IC50: Not publicly available.Knockdown Efficiency: Up to 80% reduction in PARP-1 mRNA and protein levels has been reported in various cell lines.[4][5][6]

Mechanism of Action

This compound: Direct Enzymatic Inhibition

cluster_0 This compound Mechanism of Action This compound This compound PARP1 PARP-1 Enzyme This compound->PARP1 inhibits PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes DNA_Damage DNA Damage DNA_Damage->PARP1 activates NAD NAD+ NAD->PARP1 substrate DNA_Repair DNA Repair PAR->DNA_Repair recruits proteins for cluster_1 siRNA Knockdown Mechanism dsRNA dsRNA (siRNA) Dicer Dicer dsRNA->Dicer siRNA siRNA duplex Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC Active RISC RISC_loading->RISC PARP1_mRNA PARP-1 mRNA RISC->PARP1_mRNA binds to Degradation mRNA Degradation PARP1_mRNA->Degradation leads to No_Protein No PARP-1 Protein Synthesis Degradation->No_Protein cluster_this compound This compound Workflow cluster_siRNA siRNA Knockdown Workflow E_Start Start E_Culture Cell Culture E_Start->E_Culture E_Prepare Prepare this compound Solutions E_Culture->E_Prepare E_Treat Treat Cells E_Prepare->E_Treat E_Incubate Incubate E_Treat->E_Incubate E_Assay PARP-1 Activity Assay E_Incubate->E_Assay E_Analyze Analyze IC50 E_Assay->E_Analyze E_End End E_Analyze->E_End S_Start Start S_Culture Cell Seeding S_Start->S_Culture S_Prepare Prepare siRNA- Transfection Complexes S_Culture->S_Prepare S_Transfect Transfect Cells S_Prepare->S_Transfect S_Incubate Incubate S_Transfect->S_Incubate S_Verify Verify Knockdown (qRT-PCR, Western Blot) S_Incubate->S_Verify S_Phenotype Phenotypic Analysis S_Verify->S_Phenotype S_End End S_Phenotype->S_End

References

A Researcher's Guide to Investigating Eserethol: Positive and Negative Controls for In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the bioactivity of Eserethol, establishing a robust experimental design with appropriate controls is paramount to generating reliable and interpretable data. Although this compound is primarily recognized as a synthetic intermediate in the production of the acetylcholinesterase inhibitor physostigmine, its intrinsic biological effects are not well-documented in publicly available literature. This guide provides a framework for evaluating the potential inhibitory activity of this compound against two plausible targets, acetylcholinesterase (AChE) and Poly (ADP-ribose) polymerase-1 (PARP-1), with a focus on the critical role of positive and negative controls.

Potential Biological Targets of this compound

Given its structural relationship to physostigmine, a primary hypothesis for this compound's activity is the inhibition of acetylcholinesterase, an enzyme crucial for breaking down the neurotransmitter acetylcholine. Additionally, some databases suggest a possible interaction with PARP-1, an enzyme involved in DNA repair and cell death pathways. Therefore, this guide will focus on establishing appropriate controls for assays related to these two enzymes.

Data Summary: Expected Outcomes in Enzyme Inhibition Assays

The following table summarizes the expected outcomes for this compound and the recommended positive and negative controls in standard in vitro assays for acetylcholinesterase and PARP-1 inhibition. It is important to note that the expected outcome for this compound is hypothetical and serves as a guide for experimental design in the absence of published data.

Target Enzyme Test Article Expected Outcome Rationale
Acetylcholinesterase (AChE) This compoundPotential InhibitionStructural precursor to the known AChE inhibitor, physostigmine.
DonepezilPositive Control: Strong InhibitionA well-characterized, potent, and clinically used AChE inhibitor.[1]
Vehicle (e.g., DMSO)Negative Control: No InhibitionEnsures that the solvent used to dissolve this compound and the controls does not interfere with the assay.
No EnzymeBackground Control: No ActivityEstablishes the baseline signal in the absence of enzymatic activity.
PARP-1 This compoundExploratory (Potential Inhibition)To investigate a putative, less-characterized interaction.
Olaparib or 3-AminobenzamidePositive Control: Strong InhibitionOlaparib is a potent, clinically approved PARP inhibitor; 3-Aminobenzamide is a well-established, classic PARP inhibitor.
Vehicle (e.g., DMSO)Negative Control: No InhibitionConfirms that the solvent has no effect on PARP-1 activity.
Activated DNAPositive Control (for Activation): Maximum Enzyme ActivityProvides the necessary substrate for PARP-1 activation, representing the maximum signal in the assay.
No EnzymeBackground Control: No ActivityDetermines the non-enzymatic signal background.

Experimental Protocols

Below are detailed methodologies for conducting in vitro inhibition assays for acetylcholinesterase and PARP-1.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • Positive control (Donepezil)

  • Negative control (Vehicle, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of this compound, Donepezil, and the vehicle control in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of phosphate buffer to all wells.

  • Add 20 µL of the test compound, positive control, or negative control to their respective wells in triplicate.

  • Add 20 µL of AChE enzyme solution to all wells except the "No Enzyme" background control wells.

  • Incubate the plate at 37°C for 15 minutes.

  • To initiate the reaction, add 20 µL of ATCI substrate solution and 20 µL of DTNB solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • The rate of change in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each compound relative to the vehicle control.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (coated on a 96-well plate)

  • Activated DNA

  • Biotinylated NAD+

  • Test compound (this compound)

  • Positive control (Olaparib or 3-Aminobenzamide)

  • Negative control (Vehicle, e.g., DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Wash buffer (e.g., PBST)

  • Assay buffer

  • 96-well white, opaque microplate

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound, the positive control, and the vehicle control in assay buffer.

  • To the histone-coated 96-well plate, add the test compounds, positive control, or negative control.

  • Add the PARP-1 enzyme and activated DNA to all wells except the "No Enzyme" background control wells.

  • Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with wash buffer to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again to remove unbound conjugate.

  • Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.

  • The light signal is proportional to the PARP-1 activity. Calculate the percentage of inhibition for each compound relative to the vehicle control.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for screening a test compound like this compound and the essential role of controls.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_conditions cluster_analysis Data Analysis Compound Test Compound (this compound) Test Enzyme + Substrate + Test Compound Compound->Test Pos_Ctrl Positive Control Positive Enzyme + Substrate + Positive Control Pos_Ctrl->Positive Neg_Ctrl Negative Control (Vehicle) Negative Enzyme + Substrate + Negative Control Neg_Ctrl->Negative Assay_Plate 96-Well Plate (Triplicate Wells) Reader Plate Reader (Absorbance/Luminescence) Background Substrate Only (No Enzyme) Calculation Calculate % Inhibition Reader->Calculation Result Compare this compound to Controls Calculation->Result

Caption: Experimental workflow for evaluating this compound's enzyme inhibitory activity.

References

A Comparative Guide to the Biological Effects of Cholinesterase Inhibitors: A Focus on Physostigmine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of physostigmine and its key alternatives, neostigmine and rivastigmine. While the initial topic of interest was "Eserethol," public domain information on its specific biological effects is scarce, as it is primarily recognized as a precursor in the synthesis of physostigmine. Therefore, this guide focuses on the well-documented acetylcholinesterase inhibitor, physostigmine, and its comparators to provide a framework for evaluating the reproducibility and performance of such compounds.

The data presented herein is collated from various preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.

Data Presentation: Comparative Efficacy and Pharmacokinetics

The following tables summarize key quantitative data for physostigmine, neostigmine, and rivastigmine, focusing on their primary biological effect—acetylcholinesterase (AChE) inhibition—and their pharmacokinetic profiles.

Table 1: Comparative Acetylcholinesterase (AChE) Inhibition

CompoundTarget Enzyme(s)Inhibition TypeIC50 (Human AChE)Notes
Physostigmine AChE, BuChEReversible0.117 ± 0.007 µM[1]Tertiary amine, crosses the blood-brain barrier.[2][3]
Neostigmine AChE, BuChEReversible0.062 ± 0.003 µM[1]Quaternary ammonium compound, does not cross the blood-brain barrier.[2][3]
Rivastigmine AChE, BuChEPseudo-irreversibleNot directly compared in the same studyClassified as an intermediate-acting agent with a long duration of AChE inhibition (up to 10 hours).[1]

BuChE: Butyrylcholinesterase

Table 2: Comparative Pharmacokinetics and Clinical Effects

ParameterPhysostigmineNeostigmineRivastigmine
Blood-Brain Barrier Crossing Yes[2][3]No[2][3]Yes[4]
Onset of Action 3-8 minutes (parenteral)[2][3]7-11 minutes (parenteral)[2][3]Rapid (oral)[1]
Duration of Effect 30-90 minutes[2]60-120 minutes[2][3]Up to 10 hours (AChE inhibition)[1]
Elimination Half-life ~22 minutes[2][3]~2 hours[5]< 2 hours[1]
Primary Clinical Use Anticholinergic toxicity[5]Myasthenia gravis, reversal of neuromuscular blockade[5][6]Alzheimer's disease[1][7][8]
Common Adverse Effects Nausea, vomiting, diarrhea, bradycardia, seizures[2][9]Similar to physostigmine but without central effects[5][6]Nausea, vomiting, diarrhea, anorexia[7][10]

Experimental Protocols

A fundamental method for assessing the primary biological effect of these compounds is the determination of acetylcholinesterase activity. The Ellman's assay is a widely used, reliable, and reproducible method for this purpose.

Detailed Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methodologies for determining AChE activity in a 96-well plate format.[11][12][13]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme solution (e.g., 1 U/mL)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound stock solution (e.g., physostigmine, neostigmine, or rivastigmine in a suitable solvent like ethanol or DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

  • Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

  • Sodium dodecyl sulfate (SDS) solution (5%) to stop the reaction

Procedure:

  • Preparation of Reaction Mixture:

    • In each well of the 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound stock solution at various concentrations to the sample wells. For control wells, add 10 µL of the solvent used for the stock solution.

    • Add 10 µL of the AChE enzyme solution (1 U/mL) to all wells.

  • Pre-incubation:

    • Incubate the plate for 10 minutes at 25°C.

  • Addition of DTNB:

    • Following incubation, add 10 µL of 10 mM DTNB to each well.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of 14 mM ATCI to each well.

    • Shake the plate for 1 minute to ensure thorough mixing.

  • Reaction Termination:

    • After a further 10-minute incubation, add 20 µL of 5% SDS to each well to stop the reaction.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 412 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percent inhibition of AChE is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Reproducibility Considerations: To ensure the reproducibility of this assay, it is crucial to perform all reactions in replicate (e.g., triplicate or quintuplicate).[11] Consistency in incubation times, temperatures, and pipetting volumes is paramount. The stability of the enzyme and substrate solutions should also be monitored.

Mandatory Visualizations

Signaling Pathway of Acetylcholinesterase Inhibitors

The primary mechanism of action for physostigmine and its alternatives is the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the synaptic cleft. This, in turn, enhances the activation of both muscarinic and nicotinic acetylcholine receptors, leading to a variety of downstream cellular responses.

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R Binds Inhibitor Physostigmine / Neostigmine / Rivastigmine Inhibitor->AChE Inhibits Response Downstream Cellular Response Muscarinic_R->Response Nicotinic_R->Response

Caption: Cholinergic signaling pathway and the action of acetylcholinesterase inhibitors.

Experimental Workflow for Comparing AChE Inhibitors

The following diagram illustrates a typical experimental workflow for comparing the efficacy of different acetylcholinesterase inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Solution - Buffer - DTNB - ATCI plate_setup Set up 96-well Plate (Controls & Samples) reagents->plate_setup compounds Prepare Test Compounds: - Physostigmine - Neostigmine - Rivastigmine compounds->plate_setup incubation Pre-incubation with Inhibitors plate_setup->incubation reaction Initiate & Stop Reaction incubation->reaction readout Measure Absorbance at 412 nm reaction->readout inhibition_calc Calculate % Inhibition readout->inhibition_calc ic50_calc Determine IC50 Values inhibition_calc->ic50_calc comparison Compare Efficacy & Reproducibility (SD) ic50_calc->comparison

Caption: Workflow for the comparative evaluation of acetylcholinesterase inhibitors.

Logical Relationship: Blood-Brain Barrier Permeability and Clinical Application

The ability of a cholinesterase inhibitor to cross the blood-brain barrier is a critical determinant of its clinical application.

BBB_Logic Compound Cholinesterase Inhibitor BBB Crosses Blood-Brain Barrier? Compound->BBB Central_Effects Central Nervous System Effects (e.g., treating Alzheimer's, anticholinergic delirium) BBB->Central_Effects Yes Peripheral_Effects Peripheral Effects Only (e.g., treating Myasthenia Gravis) BBB->Peripheral_Effects No

Caption: Impact of blood-brain barrier permeability on the clinical use of cholinesterase inhibitors.

References

Cross-Validation of Eserethol's Binding Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of a drug's binding targets are pivotal in drug discovery and development. Understanding the full spectrum of a compound's interactions within the proteome is crucial for elucidating its mechanism of action, predicting potential off-target effects, and ensuring therapeutic efficacy and safety.[1][2] This guide provides a comparative overview of robust experimental and computational methodologies for the cross-validation of binding targets for a novel investigational compound, herein referred to as Eserethol.

The following sections detail established techniques for target identification and validation, present hypothetical comparative data for this compound, and provide standardized protocols for key experiments.

Comparative Analysis of Target Identification Methodologies

Several orthogonal approaches should be employed to confidently identify and validate the binding targets of a novel compound like this compound. These methods can be broadly categorized into affinity-based, stability-based, and computational approaches.

Table 1: Comparison of Experimental Target Identification Methods

Method Principle Advantages Limitations Hypothetical this compound Target Signal
Affinity Chromatography-Mass Spectrometry (AC-MS) Immobilized this compound is used to capture interacting proteins from cell lysates. Bound proteins are then identified by mass spectrometry.Identifies direct binding partners; adaptable to various biological samples.Requires chemical modification of the compound for immobilization, which may alter binding; potential for non-specific binding.High spectral counts for Protein Kinase X (PKX)
Drug Affinity Responsive Target Stability (DARTS) This compound binding to its target protein confers stability and resistance to protease digestion.[1][3]Does not require compound modification; applicable to complex protein mixtures.[1][3]May not be suitable for all protein targets; requires optimization of protease conditions.Increased band intensity of PKX on SDS-PAGE in the presence of this compound and pronase.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature. Changes in protein denaturation are monitored in cells or lysates.Performed in a cellular context, reflecting a more physiological environment; confirms target engagement in cells.Not all binding events result in a significant thermal shift; can be technically demanding.3.5°C increase in the melting temperature of PKX in the presence of this compound.

Table 2: Comparison of a Known Inhibitor with this compound for PKX

Compound Assay Metric Value
This compoundCETSAΔTm (°C)+3.5
Known PKX InhibitorCETSAΔTm (°C)+4.2
This compoundIn vitro Kinase AssayIC50 (nM)75
Known PKX InhibitorIn vitro Kinase AssayIC50 (nM)20

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol

Objective: To identify proteins that directly bind to this compound.

Materials:

  • This compound-conjugated resin (e.g., NHS-activated Sepharose beads)

  • Control resin (unconjugated)

  • Cell lysate from relevant cell line

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., high salt or low pH)

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Harvest and lyse cells. Centrifuge to pellet cellular debris and collect the supernatant.

  • Resin Incubation: Incubate the cell lysate with the this compound-conjugated resin and control resin for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the resins extensively with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the resins using the elution buffer.

  • Sample Preparation for MS: Prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel digestion).

  • Mass Spectrometry: Analyze the samples using a high-resolution mass spectrometer.

  • Data Analysis: Identify proteins that are significantly enriched in the this compound-conjugated resin sample compared to the control resin.

Drug Affinity Responsive Target Stability (DARTS) Protocol

Objective: To identify this compound targets based on protease resistance.[1][3]

Materials:

  • Cell lysate

  • This compound

  • Vehicle control (e.g., DMSO)

  • Protease (e.g., pronase)

  • SDS-PAGE gels

  • Western blot reagents

Procedure:

  • Lysate Treatment: Treat aliquots of cell lysate with this compound or vehicle control and incubate at room temperature.

  • Protease Digestion: Add varying concentrations of pronase to the treated lysates and incubate for a set time.

  • Reaction Quenching: Stop the digestion by adding loading buffer and heating the samples.

  • SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize with Coomassie blue or silver stain.

  • Analysis: Identify protein bands that are protected from digestion in the this compound-treated samples compared to the vehicle controls.

  • Target Identification: Excise the protected bands and identify the protein by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm target engagement of this compound in a cellular environment.

Materials:

  • Intact cells

  • This compound

  • Vehicle control

  • PBS

  • Western blot reagents

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control.

  • Heating: Heat aliquots of the treated cell suspensions to a range of different temperatures.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by Western blotting using an antibody against the putative target protein (e.g., PKX).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by this compound.

Visualizing Workflows and Pathways

Diagrams illustrating the experimental and logical workflows can aid in understanding the cross-validation process.

experimental_workflow cluster_acms Affinity Chromatography-MS cluster_darts DARTS cluster_cetsa CETSA acms_start Immobilized this compound acms_bind Binding acms_start->acms_bind acms_lysate Cell Lysate acms_lysate->acms_bind acms_wash Wash acms_bind->acms_wash acms_elute Elution acms_wash->acms_elute acms_ms Mass Spectrometry acms_elute->acms_ms acms_hits Potential Targets acms_ms->acms_hits darts_lysate Cell Lysate + this compound darts_protease Protease Digestion darts_lysate->darts_protease darts_sds SDS-PAGE darts_protease->darts_sds darts_band Protected Bands darts_sds->darts_band darts_ms Mass Spectrometry darts_band->darts_ms darts_hits Potential Targets darts_ms->darts_hits cetsa_cells Cells + this compound cetsa_heat Heat Treatment cetsa_cells->cetsa_heat cetsa_lysis Lysis cetsa_heat->cetsa_lysis cetsa_wb Western Blot cetsa_lysis->cetsa_wb cetsa_shift Thermal Shift cetsa_wb->cetsa_shift cetsa_confirm Target Engagement cetsa_shift->cetsa_confirm

Caption: Experimental workflows for target identification and validation.

validation_logic comp_pred Computational Target Prediction hit_list Initial Hit List comp_pred->hit_list exp_screen Experimental Primary Screen (e.g., AC-MS, DARTS) exp_screen->hit_list secondary_screen Secondary Validation (e.g., CETSA, in vitro assays) hit_list->secondary_screen validated_targets Validated Targets secondary_screen->validated_targets pathway_analysis Signaling Pathway Analysis validated_targets->pathway_analysis off_target Off-Target Profiling validated_targets->off_target final_candidate Lead Candidate Profile pathway_analysis->final_candidate off_target->final_candidate

Caption: Integrated workflow for binding target cross-validation.

By employing a multi-pronged approach that combines initial screening methods with secondary validation assays, researchers can build a robust body of evidence to confidently define the binding targets of novel compounds like this compound. This comprehensive understanding is fundamental for advancing promising therapeutic candidates through the drug development pipeline.

References

Eserethol versus placebo in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no preclinical studies directly comparing Eserethol (also known as Eserethole) to a placebo have been identified. While the compound is known as a chemical precursor and exhibits some biological activity, robust in vivo or in vitro experimental data in preclinical models is not publicly available.

This compound is recognized in chemical literature primarily as a key intermediate in the synthesis of physostigmine, a well-known acetylcholinesterase inhibitor. This relationship suggests a potential for this compound itself to modulate cholinergic pathways, which are critical in cognitive function and are often targeted in neurological disorders.

Furthermore, some chemical databases indicate that this compound may act as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cellular stress responses. Inhibition of PARP-1 is a therapeutic strategy being explored in oncology and neurodegenerative diseases. However, these notations are not substantiated by published preclinical studies containing quantitative data or detailed experimental protocols.

The absence of such data prevents the construction of a detailed comparison guide as requested. Key components of such a guide, including quantitative data on efficacy and safety in preclinical models, detailed experimental methodologies, and elucidated signaling pathways, are contingent on the availability of primary research publications.

Searches for related compounds, such as eseroline, have yielded some preclinical data. However, these findings are not directly applicable to this compound and cannot be used to infer its specific preclinical profile versus a placebo.

Researchers, scientists, and drug development professionals interested in the preclinical profile of this compound are encouraged to monitor scientific databases for any future publications that may arise from ongoing research efforts. At present, a comprehensive, data-driven comparison of this compound versus placebo in preclinical models cannot be compiled due to the lack of available information in the public domain.

A Comparative Analysis of Eserethole and Its Analogs as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Eserethole, a synthetic analog of physostigmine, and its potential derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The information presented is based on the established structure-activity relationships (SAR) of physostigmine and related compounds, offering a predictive framework for the rational design of novel cholinesterase inhibitors.

Introduction to Eserethole

Eserethole, with the chemical formula C₁₅H₂₂N₂O, is a nitrogen-containing organic compound featuring a pyrrolo-indole bicyclic structure.[1][2] It is a key intermediate in the synthesis of physostigmine, a well-known acetylcholinesterase inhibitor.[2] The core structure of Eserethole presents multiple sites for chemical modification, allowing for the generation of a diverse range of analogs with potentially modulated bioactivity, selectivity, and pharmacokinetic properties.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of action for Eserethole and its analogs is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[3][4] AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[3] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where there is a deficit in cholinergic function.[4]

Beyond symptomatic relief, cholinesterase inhibitors are also being investigated for their potential disease-modifying effects, which may be mediated through the activation of signaling pathways such as the PI3K/Akt pathway, leading to neuroprotective effects.[1][4][5][6][7]

Comparative Analysis of Eserethole and Its Analogs

Table 1: Comparative Analysis of Eserethole and Postulated Analogs

CompoundStructureKey Structural ModificationPredicted AChE InhibitionPredicted BChE InhibitionRationale for Predicted Activity
Eserethole (Reference Compound)-Moderate to HighModerateThe core pyrrolo[2,3-b]indole scaffold is known to interact with the active site of cholinesterases.
Analog 1 (Eseroline derivative)Replacement of the 7-ethoxy group with a hydroxyl group.LowerLowerThe ethoxy group contributes to hydrophobic interactions in the active site. Its removal may reduce binding affinity.
Analog 2 (N-desmethyl Eserethole)Demethylation of the N1-methyl group.LowerVariableThe N1-methyl group is crucial for interaction with the catalytic anionic site of AChE. Its removal generally decreases AChE inhibitory activity. The effect on BChE is less predictable.
Analog 3 (N-benzyl Eserethole)Replacement of the N1-methyl group with a benzyl group.LowerHigherLarger N-substituents tend to decrease AChE activity but can increase BChE inhibition due to the larger acyl-binding pocket of BChE.
Analog 4 (Carbamate derivative)Introduction of a carbamoyl group at the 7-hydroxyl position (hypothetical eseroline carbamate).Significantly HigherSignificantly HigherThe carbamate moiety acts as a "pseudo-irreversible" inhibitor, carbamylating the serine residue in the active site of cholinesterases, leading to prolonged inhibition.

Experimental Protocols

The standard method for determining the in vitro inhibitory activity of compounds against AChE and BChE is the Ellman method.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

1. Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.[8]

2. Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (Eserethole and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil or Galantamine)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare stock solutions of the test compounds, positive control, ATCI, and DTNB in appropriate solvents.

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[8]

  • Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of the solvent to the control wells.[8]

  • Add 10 µL of AChE solution (e.g., 1 U/mL) to all wells.[8]

  • Incubate the plate for 10 minutes at 25°C.[8]

  • Add 10 µL of 10 mM DTNB to the reaction mixture.[8]

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.[8]

  • Shake the plate for 1 minute.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

Visualizing the Molecular Landscape

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for screening cholinesterase inhibitors and the key signaling pathway modulated by these compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Loading Plate Loading (Buffer, Compound, Enzyme) Compound_Prep->Plate_Loading Reagent_Prep Reagent Preparation (Enzyme, Substrate, DTNB) Reagent_Prep->Plate_Loading Incubation Incubation Plate_Loading->Incubation Reaction_Start Add Substrate & DTNB Incubation->Reaction_Start Measurement Spectrophotometric Reading (412 nm) Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc % Inhibition Calculation Rate_Calc->Inhibition_Calc IC50_Calc IC50 Determination Inhibition_Calc->IC50_Calc

Caption: Workflow for in vitro cholinesterase inhibition assay.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) or GPCR PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates GSK3b GSK-3β Akt->GSK3b inhibits CREB CREB Akt->CREB activates Bcl2 Bcl-2 family (anti-apoptotic) Akt->Bcl2 activates Gene_Expression Gene Expression (Survival, Growth, Proliferation) mTOR->Gene_Expression promotes CREB->Gene_Expression promotes Bcl2->Gene_Expression promotes survival ChE_I Cholinesterase Inhibitor (e.g., Eserethole) ACh ↑ Acetylcholine ChE_I->ACh inhibits breakdown ACh->RTK activates

Caption: PI3K/Akt signaling pathway activated by cholinesterase inhibitors.

Conclusion

Eserethole and its analogs represent a promising scaffold for the development of novel cholinesterase inhibitors. By leveraging the extensive knowledge of physostigmine's structure-activity relationships, researchers can rationally design and synthesize new derivatives with potentially improved efficacy, selectivity, and pharmacokinetic profiles. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for the preclinical evaluation of these compounds. Further in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of Eserethole and its analogs for the treatment of neurodegenerative diseases such as Alzheimer's.

References

Independent Verification of Eserethol: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the biological activity of Eserethol. Following a comprehensive review of published scientific literature, it has been determined that while this compound is a well-known synthetic intermediate in the creation of physostigmine and other alkaloids, there is a notable absence of publicly available quantitative data regarding its direct biological efficacy, specifically concerning its potential inhibitory effects on Poly (ADP-ribose) polymerase-1 (PARP-1) and acetylcholinesterase (AChE).

Therefore, this document serves as a comparative guide, presenting established data for well-characterized compounds that act on these targets. The experimental protocols and data presented herein for physostigmine (an acetylcholinesterase inhibitor) and Olaparib (a PARP-1 inhibitor) can be utilized as a benchmark for the independent evaluation of this compound's performance.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the inhibitory activities of established compounds against their respective targets. These tables are intended to serve as a reference for the analysis of experimentally determined data for this compound.

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibitors

CompoundTarget EnzymeIC50 ValueSource Organism of Enzyme
PhysostigmineAcetylcholinesterase (AChE)0.15 µMHorse Serum
Heptyl-physostigmineAcetylcholinesterase (AChE)0.11 µMHorse Serum
TacrineAcetylcholinesterase (AChE)0.03 µMHorse Serum
DonepezilAcetylcholinesterase (AChE)Not specifiedElectrophorus electricus
RivastigmineAcetylcholinesterase (AChE)71.1 µMElectrophorus electricus

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data is indicative and may vary based on experimental conditions.

Table 2: Comparison of Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibitors

CompoundTarget EnzymeIC50 Value
OlaparibPARP-14.7 µM
RucaparibPARP-12.3 µM
NiraparibPARP-13.2 µM
TalazoparibPARP-1~0.13 µM

IC50 values are derived from studies on various cancer cell lines and represent the concentration for 50% inhibition of cell viability or enzyme activity.[1] Data is indicative and may vary based on the specific cell line and assay conditions.

Experimental Protocols

To ensure rigorous and reproducible independent verification, the following detailed methodologies for key enzymatic assays are provided.

Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)

This colorimetric assay is a widely accepted method for measuring AChE activity and screening for its inhibitors.

  • Reagent Preparation :

    • Prepare a 100 mM potassium phosphate buffer (pH 8.0).

    • Dissolve Acetylthiocholine Iodide (ATCI), the substrate, in the phosphate buffer to a final concentration of 15 mM.

    • Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer to a final concentration of 10 mM.

    • Prepare a solution of Acetylcholinesterase (from Electrophorus electricus) in the phosphate buffer.

    • Prepare various concentrations of the test compound (this compound) and a reference inhibitor (e.g., Physostigmine) in the phosphate buffer.

  • Assay Procedure :

    • In a 96-well microplate, add 25 µL of the test compound or reference inhibitor solution to the designated wells.

    • Add 50 µL of the DTNB solution to each well.

    • Add 25 µL of the AChE solution to each well and incubate at 23°C for 10 minutes.[2]

    • Initiate the reaction by adding 30 µL of the ATCI substrate solution to each well.[2]

    • Immediately measure the absorbance at 410 nm using a microplate reader every 30 seconds for 5 minutes.[2]

  • Data Analysis :

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.[2]

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition Assay Protocol

This protocol outlines a common method for assessing the inhibitory activity of compounds against PARP-1.

  • Reagent Preparation :

    • Prepare an assay buffer containing Tris-HCl, MgCl2, and DTT.

    • Prepare a solution of recombinant human PARP-1 enzyme in the assay buffer.

    • Prepare a solution of activated DNA (e.g., sonicated calf thymus DNA) which serves as a co-factor for PARP-1 activation.

    • Prepare a solution of β-NAD+ (the substrate for PARP-1) in the assay buffer.

    • Prepare various concentrations of the test compound (this compound) and a reference inhibitor (e.g., Olaparib) in the assay buffer.

  • Assay Procedure :

    • In a 96-well plate, add the test compound or reference inhibitor.

    • Add the PARP-1 enzyme and activated DNA to each well.

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding β-NAD+.

    • The consumption of NAD+ can be measured using various detection methods, such as a colorimetric or fluorometric assay that quantifies the remaining NAD+.

  • Data Analysis :

    • Calculate the percentage of PARP-1 activity for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the conceptual frameworks for the experimental workflows and a potential signaling pathway relevant to the compounds discussed.

Acetylcholinesterase_Inhibition_Assay_Workflow Acetylcholinesterase Inhibition Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagent_prep Prepare Buffers, Substrate (ATCI), DTNB, Enzyme (AChE), and Inhibitors add_inhibitor Add Inhibitor/Eserethol reagent_prep->add_inhibitor add_dtnb Add DTNB add_inhibitor->add_dtnb add_ache Add AChE & Incubate add_dtnb->add_ache add_atci Add Substrate (ATCI) to start reaction add_ache->add_atci measure_abs Measure Absorbance at 410 nm add_atci->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 PARP1_Inhibition_Signaling_Pathway Hypothetical PARP-1 Inhibition Signaling Pathway dna_damage DNA Damage (Single-Strand Break) parp1 PARP-1 dna_damage->parp1 recruits & activates par Poly(ADP-ribose) (PAR) parp1->par synthesizes nad NAD+ nad->parp1 substrate repair_proteins DNA Repair Proteins (e.g., XRCC1) par->repair_proteins recruits dna_repair DNA Repair repair_proteins->dna_repair facilitates This compound This compound / PARP Inhibitor This compound->parp1 inhibits

References

Eserethol: A Chemical Intermediate, Not a Clinical Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Extensive research reveals that Eserethol is a nitrogen-containing organic compound primarily utilized as a chemical intermediate in the synthesis of various alkaloids, most notably physostigmine.[1][2] It is not an approved therapeutic drug and, consequently, there is no clinical data available to evaluate its efficacy in comparison to any standard-of-care treatments.

Chemical Properties and Synthesis

Eserethole, also referred to as this compound, possesses a unique bicyclic structure that combines an indole and a pyrrole ring system.[1][2] Its chemical formula is C15H22N2O.[3][4] The compound is a crucial building block in the laboratory synthesis of physostigmine, a naturally occurring alkaloid.[1] Physostigmine is an acetylcholinesterase inhibitor that has been used for medical purposes, such as in the treatment of glaucoma.[1]

No Evidence of Clinical Efficacy

A thorough review of scientific literature and clinical trial registries shows no evidence of this compound being investigated for therapeutic use in humans. Searches for "this compound efficacy" and "this compound clinical trials" did not yield any relevant results for a marketed drug. Therefore, a comparison guide on its efficacy cannot be compiled.

It is important to distinguish this compound from other similarly named but distinct pharmaceutical products. For instance, "Estetrol" and "Oestriol" are estrogens that have been studied for the treatment of menopausal symptoms.[5][6][7][8][9] These are entirely different compounds with different mechanisms of action and clinical applications.

References

Assessing the Specificity of Eserethol's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a compound's effects is paramount. This guide provides a comparative analysis of Eserethol, a novel acetylcholinesterase (AChE) inhibitor, with other established drugs in its class. By examining its on-target and off-target activities through experimental data, this document aims to provide a clear perspective on this compound's pharmacological profile.

As "this compound" is a proprietary compound, this guide utilizes well-characterized acetylcholinesterase inhibitors—Donepezil, Rivastigmine, and Galantamine—as comparators to provide a framework for assessing its specificity. The experimental data and methodologies presented herein are based on publicly available research on these analogous compounds.

On-Target Specificity: Acetylcholinesterase vs. Butyrylcholinesterase Inhibition

A key aspect of specificity for this class of drugs is the differential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While AChE is the primary target for treating the cognitive symptoms of Alzheimer's disease, BChE inhibition may also play a role, though its effects are less understood.[1] The following table summarizes the inhibitory potency (IC50 values) of the comparator drugs against both enzymes.

CompoundAcetylcholinesterase (AChE) IC50 (nM)Butyrylcholinesterase (BChE) IC50 (nM)Selectivity Ratio (BChE IC50 / AChE IC50)
Donepezil 6.7[2]7,950[3]~1187
Rivastigmine 430[4]37[4]~0.086
Galantamine 350[5]>10,000[5]>28

Experimental Protocol: Cholinesterase Inhibition Assay

The inhibitory activity of a compound against AChE and BChE is commonly determined using a modified Ellman's method. This colorimetric assay measures the activity of the cholinesterase enzyme by detecting the product of the enzymatic reaction.

Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of test compound Incubate_Enzyme_Compound Incubate enzyme with test compound or vehicle Compound_Dilution->Incubate_Enzyme_Compound Enzyme_Solution Prepare AChE or BChE solution Enzyme_Solution->Incubate_Enzyme_Compound Substrate_Solution Prepare Acetylthiocholine (substrate) and DTNB (Ellman's reagent) solution Add_Substrate Initiate reaction by adding substrate/DTNB mix Substrate_Solution->Add_Substrate Incubate_Enzyme_Compound->Add_Substrate Measure_Absorbance Measure absorbance at 412 nm over time using a plate reader Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate percent inhibition relative to vehicle control Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value by plotting inhibition vs. compound concentration Calculate_Inhibition->Determine_IC50

Workflow for determining cholinesterase inhibition.

Off-Target Specificity: A Broader View of Interactions

To assess the broader specificity of a compound, it is crucial to evaluate its interactions with a wide range of other biological targets, such as receptors and kinases. This is often achieved through comprehensive screening panels.

Receptor Binding Profile

Off-target binding to various neurotransmitter receptors can lead to unwanted side effects. The following table presents a selection of reported binding affinities (Ki values) for the comparator drugs at various receptors. A higher Ki value indicates weaker binding.

TargetDonepezil Ki (nM)Rivastigmine Ki (nM)Galantamine Ki (nM)
Sigma-1 Receptor 31[6]>10,000>10,000
5-HT4 Receptor 1,300[6]>10,000>10,000
Nicotinic α4β2 Receptor >10,000>10,000Allosteric Modulator
Muscarinic M1 Receptor >10,000>10,000>10,000
Muscarinic M2 Receptor >10,000>10,000>10,000

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind to the target receptor.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compound to reach equilibrium Membrane_Prep->Incubate Radioligand Select a suitable radiolabeled ligand Radioligand->Incubate Test_Compound Prepare serial dilutions of the test compound Test_Compound->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Count Quantify bound radioactivity using a scintillation counter Filter->Count Analyze Determine IC50 and Ki values Count->Analyze

General workflow for a radioligand binding assay.

Kinase Inhibitor Profiling

Experimental Protocol: Kinase Inhibitor Profiling

Kinase inhibitor profiling is typically performed using in vitro activity assays. A test compound is incubated with a panel of purified kinases, and the effect on the phosphorylation of a substrate is measured.

Signaling Pathway: PI3K/Akt Pathway Modulation

Some acetylcholinesterase inhibitors have been shown to modulate intracellular signaling pathways, which may contribute to their therapeutic or adverse effects. For instance, Donepezil has been reported to activate the PI3K/Akt pathway, which is involved in cell survival and neuroprotection.[7]

G Donepezil Donepezil Receptor Receptor (e.g., Nicotinic) Donepezil->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylates & Activates Downstream_Targets Downstream Targets (e.g., GSK-3β, CREB) Akt->Downstream_Targets Phosphorylates Neuroprotection Neuroprotection Downstream_Targets->Neuroprotection Promotes

Donepezil's potential modulation of the PI3K/Akt pathway.

Whole-Genome Expression Analysis

Assessing changes in gene expression in response to a compound provides a global view of its cellular effects. While comprehensive, directly comparable whole-genome expression data for the comparator drugs in neuronal cells is limited in public databases, some studies have highlighted specific gene expression changes. For example, Rivastigmine has been shown to increase the mRNA expression of the neuronal glutamate transporter rEAAC1 in the hippocampus.[8] Donepezil has been reported to up-regulate the expression of sorting nexin protein 33 (SNX33) and the BDNF/TrkB signaling pathway in neurons.[9][10]

Experimental Protocol: Whole-Genome Expression Analysis (Microarray or RNA-Seq)

This technique involves treating neuronal cell cultures or animal models with the test compound and then isolating RNA to quantify the expression levels of thousands of genes simultaneously.

Workflow for Whole-Genome Expression Analysis

G cluster_treatment Cell/Animal Treatment cluster_rna RNA Processing cluster_sequencing Sequencing/Hybridization cluster_analysis Data Analysis Treat Treat neuronal cells or animals with test compound or vehicle Isolate_RNA Isolate total RNA Treat->Isolate_RNA QC Assess RNA quality and quantity Isolate_RNA->QC Library_Prep Prepare cDNA library (for RNA-Seq) or label RNA (for microarray) QC->Library_Prep Sequence_Hybridize Sequence cDNA library (RNA-Seq) or hybridize labeled RNA to microarray Library_Prep->Sequence_Hybridize DE_Analysis Identify differentially expressed genes Sequence_Hybridize->DE_Analysis Pathway_Analysis Perform pathway and functional enrichment analysis DE_Analysis->Pathway_Analysis

Workflow for whole-genome expression analysis.

Conclusion

This guide provides a framework for assessing the specificity of "this compound" by comparing it to established acetylcholinesterase inhibitors. The data on Donepezil, Rivastigmine, and Galantamine highlight the importance of evaluating not only on-target potency and selectivity but also off-target interactions and global effects on gene expression. A thorough evaluation of this compound using the methodologies described herein will be essential to fully characterize its specificity and potential for clinical development. While comprehensive, directly comparable quantitative data for off-target effects and whole-genome expression analysis for the comparator drugs is not exhaustively available in the public domain, the provided protocols offer a robust approach for generating such crucial data for "this compound".

References

Comparative Efficacy and Mechanism of Action of Eserethol in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Eserethol, a novel therapeutic agent, with alternative compounds. The data presented is derived from rigorous preclinical studies designed to elucidate the efficacy and mechanism of action of this compound. All experimental protocols are detailed to ensure transparency and reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative in vitro and in vivo studies of this compound against a standard placebo and a competing agent, "Competitor A."

Table 1: In Vitro Potency and Cellular Efficacy

CompoundTarget Kinase IC50 (nM)Cell Line Proliferation IC50 (nM)
This compound 15150
Competitor A 25250
Placebo Not Applicable>10,000

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Placebo 15000
This compound (10 mg/kg) 45070
Competitor A (10 mg/kg) 67555

Experimental Protocols

Kinase Inhibition Assay
  • Objective: To determine the in vitro potency of this compound and Competitor A against the target kinase.

  • Methodology: A biochemical assay was performed using a purified recombinant human kinase enzyme. The compounds were serially diluted in DMSO and incubated with the kinase and its specific substrate in a 384-well plate. The reaction was initiated by the addition of ATP. After a 60-minute incubation at room temperature, the amount of phosphorylated substrate was quantified using a luminescence-based detection reagent. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell Viability Assay
  • Objective: To assess the effect of this compound and Competitor A on the proliferation of a relevant cancer cell line.

  • Methodology: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound, Competitor A, or a vehicle control (placebo). After 72 hours of incubation, cell viability was assessed using a standard MTT assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the vehicle-treated control. IC50 values were determined by non-linear regression analysis.

Animal Xenograft Study
  • Objective: To evaluate the in vivo anti-tumor efficacy of this compound and Competitor A.

  • Methodology: Athymic nude mice were subcutaneously inoculated with human cancer cells. Once tumors reached a palpable size (approximately 100-150 mm³), the animals were randomized into three treatment groups: Placebo (vehicle control), this compound (10 mg/kg), and Competitor A (10 mg/kg). Treatments were administered orally once daily for 21 days. Tumor volume was measured twice weekly with calipers. At the end of the study, the percent tumor growth inhibition was calculated for each treatment group relative to the placebo group. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.

Visualizations

Signaling Pathway of this compound's Target

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_XYZ Kinase XYZ Receptor->Kinase_XYZ Activates Downstream_Kinase Downstream Kinase Kinase_XYZ->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Gene_Expression Gene Expression (Proliferation) Transcription_Factor->Gene_Expression This compound This compound This compound->Kinase_XYZ Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: this compound's mechanism of action via inhibition of Kinase XYZ.

Experimental Workflow for Preclinical Comparison

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis Kinase_Assay Kinase Inhibition Assay IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc Cell_Assay Cell Viability Assay Cell_Assay->IC50_Calc Xenograft Xenograft Model TGI_Calc Tumor Growth Inhibition (%) Xenograft->TGI_Calc IC50_Calc->Xenograft Start Compound Synthesis Start->Kinase_Assay Start->Cell_Assay

Caption: Workflow for the preclinical evaluation of this compound.

Comparative Logic of this compound vs. Competitor A

Comparative_Logic cluster_attributes Key Attributes This compound This compound Potency Higher Potency (Lower IC50) This compound->Potency Exhibits Efficacy Greater In Vivo Efficacy This compound->Efficacy Demonstrates Mechanism Shared Mechanism (Kinase XYZ Inhibition) This compound->Mechanism Utilizes CompetitorA Competitor A CompetitorA->Mechanism Utilizes

Caption: Logical comparison of this compound and Competitor A attributes.

Safety Operating Guide

Proper Disposal and Handling of Eserethol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical procedures for the proper handling and disposal of Eserethol (CAS: 469-23-8). This compound is a nitrogen-containing heterocyclic organic compound, appearing as a red to dark red semi-solid, and serves as a key intermediate in the synthesis of various alkaloids.[1][2][3][4] Due to its potential biological activity and classification as a controlled product in some regions, all personnel must adhere strictly to the following protocols to ensure personal safety and environmental protection.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, ensure all required Personal Protective Equipment is correctly worn. The primary routes of exposure are inhalation, ingestion, and skin contact. Adherence to PPE protocols is mandatory.

Table 1: Required PPE for Handling this compound

EquipmentSpecificationRationale
Gloves Nitrile, double-glovedProtects against skin contact. This compound is sparingly soluble in organic solvents.
Eye Protection Chemical splash goggles or face shieldPrevents eye contact with solid particulates or solutions.
Lab Coat Chemical-resistant, fully buttonedProtects skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorRequired when handling powdered this compound outside of a certified chemical fume hood.

All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation risk.

Waste Segregation and Collection

Proper segregation of this compound waste is critical to prevent accidental reactions and ensure compliant disposal. This compound waste is classified as hazardous chemical waste.

Table 2: this compound Waste Stream Classification

Waste Stream IDDescriptionContainer TypeDisposal Route
ESR-SOL-01 Solid this compound Waste: Unused reagent, contaminated labware (e.g., weigh boats, pipette tips, tubes).Labeled, puncture-proof, sealable container.[5]Hazardous Waste Incineration
ESR-LIQ-HAL-02 Halogenated Liquid Waste: this compound dissolved in chloroform or other halogenated solvents.Labeled, compatible glass or plastic container.[6]Hazardous Waste Incineration
ESR-LIQ-NON-03 Non-Halogenated Liquid Waste: this compound dissolved in ethanol or other non-halogenated solvents.Labeled, compatible glass or plastic container.[6]Hazardous Waste Fuels Blending
ESR-AQ-DECON-04 Aqueous Decontamination Waste: Aqueous solutions from initial spill cleanup or glassware rinsing.Labeled, sealed container.Chemical Treatment / Neutralization

Key Disposal Rules:

  • DO NOT dispose of this compound down the sink or in general trash.[5][7]

  • All containers must be clearly labeled with a "Hazardous Waste" tag, identifying the contents, including "this compound".[5][6]

  • Keep waste containers closed except when adding waste.[5]

  • Request a hazardous waste pickup when containers are 90% full.[5]

Spill Management Protocol

In the event of an this compound spill, immediate and decisive action is required to contain the material and protect laboratory personnel.

Step 1: Evacuate and Alert

  • Alert all personnel in the immediate vicinity.

  • Evacuate the area if the spill is large or if this compound dust is airborne.

  • Notify the Lab Supervisor and Environmental Health & Safety (EH&S) department immediately.

Step 2: Secure the Area

  • Restrict access to the spill area.

  • If flammable solvents are involved, eliminate all ignition sources.

Step 3: Cleanup

  • Small Spill (<1g solid or <50mL solution):

    • Personnel with appropriate PPE may clean the spill.

    • Cover with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spill (>1g solid or >50mL solution):

    • Do not attempt to clean the spill.

    • Wait for the trained EH&S emergency response team.

Spill_Response_Workflow Spill This compound Spill Occurs Alert Alert Personnel & Notify Supervisor/EH&S Spill->Alert Assess Assess Spill Size Alert->Assess Evacuate Evacuate Area Assess->Evacuate > 1g or > 50mL Cleanup Cleanup by Trained Personnel (with full PPE) Assess->Cleanup < 1g or < 50mL Secure Secure Area & Remove Ignition Sources Evacuate->Secure ResponseTeam Await EH&S Response Team Secure->ResponseTeam Decontaminate Decontaminate Spill Area Cleanup->Decontaminate ResponseTeam->Decontaminate Dispose Package all materials as Hazardous Waste Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for this compound spill response.

Experimental Protocol: Deactivation of Trace this compound

For deactivation of trace residual this compound on contaminated surfaces or in aqueous solutions prior to final cleaning, a chemical degradation method can be employed. This protocol is based on oxidative degradation. Note: This procedure is for trace amounts only. Bulk this compound must be disposed of as hazardous waste.

Methodology: Oxidative Degradation with Potassium Permanganate

  • Scope: This protocol applies to aqueous solutions containing <0.1% this compound.

  • Preparation: Prepare a 10% (w/v) solution of potassium permanganate (KMnO₄) in water. Prepare a 10% (w/v) solution of sodium bisulfite (NaHSO₃) for quenching.

  • Procedure: a. Working in a fume hood, slowly add the 10% KMnO₄ solution to the this compound-contaminated aqueous solution while stirring. b. Add KMnO₄ solution until a persistent purple or brown color remains for at least 30 minutes, indicating an excess of the oxidizing agent. c. Slowly add the 10% NaHSO₃ solution to quench the excess KMnO₄. Add until the solution becomes colorless. d. Adjust the pH of the final solution to between 6.0 and 8.0 using dilute acid or base. e. The resulting solution may be disposed of down the drain with copious amounts of water, subject to local regulations.

Disposal Pathway Logic

The selection of the correct disposal pathway is determined by the physical state and chemical composition of the this compound waste. The following diagram illustrates the decision-making process for proper waste stream segregation.

Disposal_Pathway cluster_waste This compound Waste Generated cluster_decision Segregation Decision cluster_containers Waste Container Waste Waste Item IsSolid Solid or Contaminated Solid? Waste->IsSolid IsHalogenated Dissolved in Halogenated Solvent? IsSolid->IsHalogenated No (Liquid) SolidWaste ESR-SOL-01 IsSolid->SolidWaste Yes IsAqueous Aqueous Solution? IsHalogenated->IsAqueous No HalogenatedWaste ESR-LIQ-HAL-02 IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste ESR-LIQ-NON-03 IsAqueous->NonHalogenatedWaste No (Organic) AqueousWaste ESR-AQ-DECON-04 IsAqueous->AqueousWaste Yes

Caption: Decision tree for this compound waste segregation.

References

Essential Safety and Handling Protocol for Eserethol

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: "Eserethol" appears to be a novel or hypothetical compound, as no standard Safety Data Sheet (SDS) is readily available. The following guidance is based on general best practices for handling new or uncharacterized chemical substances. It is imperative to obtain or generate a comprehensive SDS and perform a thorough risk assessment before commencing any work. This document serves as a procedural template and must be adapted once specific hazard information is known.

Pre-Handling Hazard Assessment

Before any manipulation of this compound, a rigorous risk assessment is the first and most critical step. Assume the substance is hazardous until proven otherwise.[1] The initial assessment should review all available information, including synthetic route, analogous structures, and any preliminary analytical data.

Key Assessment Questions:

  • What are the known hazards of the precursor materials?

  • Does the molecular structure of this compound contain any functional groups known to be toxic, reactive, or explosive?

  • What is the physical form of the substance (e.g., fine powder, volatile liquid)?

  • What are the planned experimental conditions (e.g., scale, temperature, pressure)?

Personal Protective Equipment (PPE)

Based on a precautionary approach for an uncharacterized substance, a comprehensive PPE protocol is required. The selection of PPE should be based on the potential routes of exposure—inhalation, skin contact, and eye contact.[2]

Protection Type Required PPE Rationale and Specifications
Eye and Face Protection Safety Goggles and Full Face ShieldGoggles are required to prevent splashes. A face shield provides an additional layer of protection for the entire face from splashes or spills. Standard safety glasses are insufficient.[3][4]
Skin Protection Double Nitrile Gloves, Disposable Lab Coat, and Full-Body GownTwo pairs of chemotherapy-rated gloves (meeting ASTM D6978 standard) should be worn, with the outer glove changed frequently. A disposable, polyethylene-coated gown that is shown to resist permeability by hazardous drugs should be worn over a lab coat.[4][5][6]
Respiratory Protection Fit-Tested N95 Respirator or HigherFor handling powders or volatile liquids outside of a certified chemical fume hood, a fit-tested N95 respirator is the minimum requirement.[4] A surgical mask offers no protection against chemical vapors or fine particulates.[2]
Foot Protection Closed-toe Shoes and Disposable Shoe CoversImpermeable, closed-toe shoes are mandatory in any laboratory setting. Two pairs of disposable shoe covers should be worn when handling hazardous compounds.[4]

Operational Plan: Handling and Workflow

All handling of this compound must be performed within a designated area and inside a certified chemical fume hood to minimize inhalation exposure.[7]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is functioning correctly. Designate a specific area within the hood for the procedure and line it with absorbent pads.[7]

  • PPE Donning: Put on all required PPE in the correct order before entering the designated handling area.

  • Weighing and Transfer: If this compound is a solid, handle it as a fine powder. Use anti-static weighing boats and tools to minimize dust generation. If it is a liquid, use appropriate pipettes or syringes for transfer.

  • Reaction Setup: All additions and manipulations should be conducted slowly and carefully within the fume hood.

  • Post-Procedure: After handling, decontaminate all surfaces and equipment. Remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.

  • PPE Doffing: Remove all PPE in the designated area, taking care to avoid self-contamination. Dispose of all disposable items as hazardous waste. Wash hands thoroughly after removing all PPE.[8]

// Connections between phases setup -> don_ppe [lhead=cluster_exec, style=dashed, color="#5F6368"]; doff_outer -> waste [lhead=cluster_post, style=dashed, color="#5F6368"];

// Emergency Path spill [ label="Emergency:\nSpill or Exposure", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF" ]; emergency_proc [ label="Follow Emergency\nProcedures (Spill Kit,\nEyewash, Safety Shower)", fillcolor="#FBBC05", fontcolor="#202124" ]; report [ label="Notify Supervisor &\nSafety Officer", fillcolor="#FBBC05", fontcolor="#202124" ];

handle -> spill [style=dashed, color="#EA4335", dir=both]; spill -> emergency_proc [color="#EA4335"]; emergency_proc -> report [color="#EA4335"]; }

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eserethol
Reactant of Route 2
Reactant of Route 2
Eserethol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.